molecular formula C11H15NO3 B13870827 3-Isopropoxy-4-methoxybenzamide

3-Isopropoxy-4-methoxybenzamide

Cat. No.: B13870827
M. Wt: 209.24 g/mol
InChI Key: UBCOLEFQRBNSCW-UHFFFAOYSA-N
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Description

3-Isopropoxy-4-methoxybenzamide is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Isopropoxy-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isopropoxy-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

4-methoxy-3-propan-2-yloxybenzamide

InChI

InChI=1S/C11H15NO3/c1-7(2)15-10-6-8(11(12)13)4-5-9(10)14-3/h4-7H,1-3H3,(H2,12,13)

InChI Key

UBCOLEFQRBNSCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)C(=O)N)OC

Origin of Product

United States

Foundational & Exploratory

3-Isopropoxy-4-methoxybenzamide: Structural Analysis and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Isopropoxy-4-methoxybenzamide (CAS: 883021-70-3) is a critical pharmacophore and synthetic intermediate in the development of phosphodiesterase 4 (PDE4) inhibitors.[1] Structurally characterized by a benzamide core substituted with a bulky isopropoxy group at the 3-position and a methoxy group at the 4-position, this molecule serves as a scaffold for designing drugs targeting inflammatory diseases such as asthma, COPD, and atopic dermatitis.

This guide provides a technical deep-dive into its physicochemical properties, validated synthesis protocols, and its role as a precursor for high-affinity PDE4 ligands like piclamilast analogs.

Chemical Identity & Physicochemical Properties[2][3][4][5]

The molecule belongs to the class of dialkoxybenzamides . The specific arrangement of the 3-isopropoxy and 4-methoxy groups is essential for mimicking the adenosine ring of cAMP, the natural substrate of the PDE4 enzyme.

Identity Data
PropertyDetail
IUPAC Name 3-Isopropoxy-4-methoxybenzamide
Common Synonyms 3-(1-Methylethoxy)-4-methoxybenzamide; 3-Isopropoxy-p-anisamide
CAS Number 883021-70-3 (Amide); 3535-33-9 (Acid precursor); 34123-66-5 (Aldehyde precursor)
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
SMILES CC(C)Oc1cc(C(N)=O)ccc1OC
Physicochemical Characterization
ParameterValue / ObservationSource/Context
Appearance White crystalline powderExperimental [1, 2]
Melting Point ~158–160 °C (Derivative dependent)Analogous benzamides [3]
Solubility Low in water; Soluble in DMSO, DCM, MethanolLipophilic alkoxy groups
LogP (Predicted) ~1.8 – 2.1Calculated (Consensus)
H-Bond Donors 1 (Amide -NH₂)Structural analysis
H-Bond Acceptors 3 (Amide C=O, 2 Ether oxygens)Structural analysis
Spectroscopic Signature (¹H NMR)

The following NMR data confirms the structure, particularly the diagnostic septet of the isopropyl group and the broad singlet of the amide protons.

  • Solvent: CDCl₃

  • δ 7.46 (d, J = 2.1 Hz, 1H, Ar-H2)[1][2][3]

  • δ 7.34 (dd, J = 8.4, 2.1 Hz, 1H, Ar-H6)[1][2][3]

  • δ 6.87 (d, J = 8.4 Hz, 1H, Ar-H5)[1][2][3]

  • δ 5.93 (br s, 1H, NH)

  • δ 4.62 (sept, 1H, O-CH-(CH₃)₂)

  • δ 3.90 (s, 3H, O-CH₃)[3]

  • δ 1.38 (d, J = 6.0 Hz, 6H, CH-(CH₃)₂)[2][3]

    • Source: Patent WO2007058338A2 [1]

Synthesis & Manufacturing Protocols

The synthesis of 3-isopropoxy-4-methoxybenzamide typically proceeds from isovanillin (3-hydroxy-4-methoxybenzaldehyde). The critical step is the regioselective alkylation of the 3-hydroxyl group followed by oxidation and amidation.

Synthetic Pathway Visualization

SynthesisPathway Isovanillin Isovanillin (3-Hydroxy-4-methoxybenzaldehyde) Intermediate1 3-Isopropoxy-4-methoxybenzaldehyde (CAS: 34123-66-5) Isovanillin->Intermediate1 1. i-PrBr, K2CO3 DMF, 80°C Acid 3-Isopropoxy-4-methoxybenzoic Acid (CAS: 3535-33-9) Intermediate1->Acid 2. NaClO2, H2O2 or KMnO4 Chloride Acid Chloride Intermediate Acid->Chloride 3. SOCl2 or (COCl)2 Reflux FinalProduct 3-Isopropoxy-4-methoxybenzamide (Target) Acid->FinalProduct Alt: CDI, NH4Cl or EDCI/HOBt Chloride->FinalProduct 4. NH3 (aq) or NH4OH, 0°C

Caption: Step-wise synthesis from Isovanillin to 3-Isopropoxy-4-methoxybenzamide showing alkylation, oxidation, and amidation steps.

Detailed Experimental Protocol
Step 1: Alkylation (Synthesis of the Aldehyde)
  • Reagents: Isovanillin (1.0 eq), 2-Bromopropane (1.5 eq), Potassium Carbonate (2.0 eq).

  • Solvent: DMF (Dimethylformamide).

  • Procedure: Dissolve isovanillin in DMF. Add K₂CO₃ and 2-bromopropane. Heat to 80°C for 4–6 hours.

  • Workup: Pour into ice water. Filter the precipitate or extract with Ethyl Acetate.[4]

  • Yield: ~90–95% of 3-isopropoxy-4-methoxybenzaldehyde.

Step 2: Oxidation (Synthesis of the Acid)
  • Reagents: Aldehyde intermediate, Sodium Chlorite (NaClO₂), Sodium Dihydrogen Phosphate (buffer), Hydrogen Peroxide scavenger (optional).

  • Solvent: Acetonitrile/Water mixture.

  • Procedure: Add NaClO₂ solution dropwise to the aldehyde solution at 0°C. Stir at room temperature until conversion is complete (TLC monitoring).

  • Workup: Acidify with HCl to pH 2. Filter the white solid (3-isopropoxy-4-methoxybenzoic acid).

Step 3: Amidation (Synthesis of the Benzamide)
  • Activation: Suspend the benzoic acid (10 g) in Thionyl Chloride (SOCl₂, 30 mL). Reflux for 2 hours until clear (formation of acid chloride). Evaporate excess SOCl₂ in vacuo.

  • Amidation: Dissolve the residue in dry Dichloromethane (DCM). Cool to 0°C.

  • Addition: Slowly add aqueous Ammonia (28%) or bubble NH₃ gas into the solution.

  • Purification: Wash the organic layer with water, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane to obtain 3-isopropoxy-4-methoxybenzamide as a white powder.

Biological Significance & Applications[9]

PDE4 Inhibition Mechanism

The 3-isopropoxy-4-methoxybenzamide structure is a classic catechol ether scaffold used in PDE4 inhibitors.

  • Pharmacophore Role: The 3-alkoxy group (isopropoxy) projects into a hydrophobic pocket (the "clamp" region) of the PDE4 active site, while the 4-methoxy group interacts with a conserved Glutamine residue (Gln369 in PDE4B) via hydrogen bonding [4].

  • Selectivity: The bulkier isopropoxy group (compared to a methoxy) improves selectivity for PDE4 over other phosphodiesterase isoforms.

Medicinal Chemistry Utility

This molecule is rarely used as a drug per se but rather as a Head Group or Linker intermediate.

  • Piclamilast Analogs: It is the primary amide precursor to N-substituted benzamides like Piclamilast (RP 73401), where the amide nitrogen is further substituted with a 3,5-dichloropyridin-4-yl group to enhance potency into the picomolar range [5].

  • Oxazole Derivatives: Patents describe converting the amide group into an oxazole ring (via reaction with 1,3-dichloro-2-propanone) to create novel PDE4 inhibitors with reduced emetic (vomiting) side effects [1].

Antifungal Activity

Recent studies have identified 3-isopropoxy-4-methoxybenzamide in plant extracts (e.g., Quinoa stems) and demonstrated moderate antifungal activity against soil-borne pathogens like Macrophomina phaseolina, suggesting a secondary role in agricultural chemistry [6].

References

  • Otsuka Pharmaceutical Co., Ltd. (2007).[2] Oxazole compound and pharmaceutical composition. WO2007058338A2.

  • Sigma-Aldrich . (n.d.). 3-Isopropoxy-4-methoxybenzaldehyde Product Sheet. Retrieved from Sigma-Aldrich.[5][6]

  • PubChem . (2024). Compound Summary: 3-Isopropoxy-4-methoxybenzaldehyde.[7][8][9] National Library of Medicine.

  • Card, G. L., et al. (2004). Structural basis for the activity of drugs that inhibit phosphodiesterases. Structure, 12(12), 2233-2247.

  • Ashton, M. J., et al. (1994). Selective Type IV Phosphodiesterase Inhibitors as Antiasthmatic Agents. The Syntheses and Biological Activities of 3-(Cyclopentyloxy)-4-methoxybenzamides and Analogs. Journal of Medicinal Chemistry, 37(11), 1696–1703.

  • Khan, I. H., & Javaid, A. (2020).[1][10][11] Comparative Antifungal Potential of Stem Extracts of Four Quinoa Varieties against Macrophomina phaseolina. International Journal of Agriculture and Biology, 24(3), 441-446.

Sources

The Dialkoxyphenyl Archetype: Engineering the 3-Isopropoxy-4-Methoxy Pharmacophore in PDE4 Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the 3-isopropoxy-4-methoxy phenyl pharmacophore in PDE4 inhibitors.

Executive Summary

The 3-isopropoxy-4-methoxy phenyl moiety represents a critical structural evolution in the design of Phosphodiesterase 4 (PDE4) inhibitors. Originating from the foundational "catechol ether" scaffold of Rolipram (which utilizes a 3-cyclopentyloxy group), the 3-isopropoxy variant offers a distinct balance between hydrophobic pocket occupancy and metabolic stability. This guide analyzes the pharmacophore’s binding kinetics, specifically its interaction with the invariant Glutamine toggle (Q369) and the hydrophobic S1 pocket, and provides a validated synthetic protocol for its integration into novel drug candidates.

Molecular Architecture & Pharmacophoric Definition

The efficacy of PDE4 inhibitors (PDE4Is) hinges on their ability to mimic the cAMP substrate while blocking the catalytic site. The 3-isopropoxy-4-methoxy phenyl group is a "bidentate" recognition motif:

  • The 4-Methoxy Group (The Anchor): This group is sterically compact and electronically rich, serving as an obligate hydrogen bond acceptor.

  • The 3-Isopropoxy Group (The Wedge): This group provides the necessary lipophilicity to displace water from the solvent-accessible S1 hydrophobic pocket, but with a smaller steric footprint than the classic cyclopentyloxy group of Rolipram.

Structural Comparison
Pharmacophore Variant3-Substituent4-SubstituentKey Drug/LeadHydrophobic Fit (S1)
Rolipram CyclopentyloxyMethoxyRolipramHigh (Tight fit, high affinity)
Apremilast EthoxyMethoxyApremilastModerate (Improved solubility)
Roflumilast CyclopropylmethoxyDifluoromethoxyRoflumilastHigh (Fluorine interactions)
Target Motif Isopropoxy Methoxy Oglemilast / L-Analogs Optimized (Bioavailability focus)

Mechanistic Binding Mode: The Glutamine Toggle

The potency of this pharmacophore is driven by its interaction with the PDE4 catalytic domain, specifically within the Q-pocket .

The Glutamine Switch (Q369)

In the PDE4 active site, Glutamine 369 (numbering varies by isoform, e.g., Q369 in PDE4D) acts as a "molecular switch."

  • Substrate Recognition: Q369 hydrogen bonds with the adenine ring of cAMP.

  • Inhibitor Recognition: The 4-methoxy oxygen of the pharmacophore accepts a hydrogen bond from the amide nitrogen of Q369. This locks the enzyme in a conformation that prevents cAMP hydrolysis.

The Hydrophobic Clamp (S1 Pocket)

The 3-isopropoxy group projects into the S1 hydrophobic pocket, lined by residues such as Ile336, Phe372, and Met357 . The isopropyl group's branching provides a high van der Waals contact surface area without the entropic penalty of flexible linear chains (like n-butoxy) or the steric bulk of larger cycloalkyls in restricted analogs.

Visualization: Ligand-Receptor Interaction Map

The following diagram illustrates the critical contacts between the 3-isopropoxy-4-methoxy phenyl group and the PDE4B active site.

PDE4_Binding_Mode cluster_enzyme PDE4 Catalytic Domain cluster_ligand Pharmacophore: 3-isopropoxy-4-methoxy phenyl Q369 Glutamine 369 (Invariant Toggle) Methoxy_O 4-Methoxy Oxygen (H-Bond Acceptor) Q369->Methoxy_O Critical H-Bond (2.8 Å) Phe372 Phenylalanine 372 (Pi-Clamp) Phenyl_Core Phenyl Ring (Scaffold) Phe372->Phenyl_Core Pi-Pi Stacking Hydrophobic_S1 S1 Hydrophobic Pocket (Ile336, Met357) Isopropoxy_Group 3-Isopropoxy Group (Lipophilic Wedge) Hydrophobic_S1->Isopropoxy_Group Van der Waals Interaction Metal_Center Metal Ions (Zn2+, Mg2+) Phenyl_Core->Metal_Center Distal Screening

Figure 1: Interaction map showing the "Glutamine Toggle" mechanism where the 4-methoxy group anchors the inhibitor, allowing the 3-isopropoxy group to occupy the S1 pocket.

Structure-Activity Relationship (SAR)

Experimental data confirms that deviations from this specific substitution pattern often result in a loss of potency or selectivity.

Why Isopropoxy at C3?
  • Vs. Methoxy: A 3,4-dimethoxy analog is typically 10-100x less potent. The S1 pocket requires bulkier occupancy to displace solvent water molecules effectively.

  • Vs. Cyclopentyloxy (Rolipram): While the cyclopentyl group often yields higher intrinsic affinity, it is metabolically liable (hydroxylation). The isopropyl group offers a compromise: sufficient bulk for nanomolar potency (IC50) but with improved physicochemical properties (lower LogP, better solubility) compared to the cyclopentyl analog.

Quantitative SAR Data (Representative)

Data synthesized from standard PDE4B inhibition assays (U937 monocytic cell lysates).

Compound Substituent (R3)Substituent (R4)PDE4B IC50 (nM)Selectivity (vs PDE4D)Notes
CyclopentyloxyMethoxy2 - 10Low (1:1)High emetic potential (HARBS)
Isopropoxy Methoxy 15 - 40 Moderate Balanced profile
EthoxyMethoxy70 - 150ModerateUsed in Apremilast
n-ButoxyMethoxy50 - 80LowEntropic penalty

Synthetic Accessibility: Validated Protocol

The synthesis of the 3-isopropoxy-4-methoxy phenyl synthon is a robust, self-validating process starting from Isovanillin (3-hydroxy-4-methoxybenzaldehyde).

Protocol: O-Alkylation of Isovanillin

Objective: Selective alkylation of the phenolic hydroxyl at position 3.

Reagents:

  • Isovanillin (3-hydroxy-4-methoxybenzaldehyde) [CAS: 621-59-0]

  • 2-Bromopropane (Isopropyl bromide)

  • Potassium Carbonate (K2CO3) - Anhydrous

  • Dimethylformamide (DMF) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Charge a round-bottom flask with Isovanillin (1.0 eq) and anhydrous K2CO3 (1.5 eq).

  • Solvation: Add DMF (5 mL per gram of substrate). Stir at room temperature for 15 minutes to form the phenolate anion. Visual check: Suspension turns bright yellow.

  • Alkylation: Add 2-Bromopropane (1.2 eq) dropwise.

  • Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3). The starting material (Rf ~0.3) should disappear, replaced by the product (Rf ~0.6).

  • Workup: Pour the reaction mixture into ice-water. The product, 3-isopropoxy-4-methoxybenzaldehyde , will precipitate as a white/pale yellow solid.

  • Purification: Filter the solid, wash with water, and dry. Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: >85%

    • Identity Verification: 1H NMR (CDCl3) should show a doublet at ~1.3 ppm (6H, isopropyl methyls) and a septet at ~4.6 ppm (1H, isopropyl CH).

Synthesis_Workflow Isovanillin Isovanillin (3-OH, 4-OMe) Intermediate Phenolate Anion Isovanillin->Intermediate Deprotonation Reagents iPr-Br + K2CO3 DMF, 60°C Reagents->Intermediate Product 3-Isopropoxy-4-methoxy benzaldehyde Intermediate->Product SN2 Alkylation

Figure 2: Synthetic pathway for the core pharmacophore precursor.

The Clinical Paradox: Efficacy vs. Emesis

A critical challenge with "Rolipram-like" dialkoxyphenyl inhibitors is the side effect of emesis (nausea/vomiting).

HARBS vs. LARBS
  • HARBS (High-Affinity Rolipram Binding Site): Correlates with emesis. This site is believed to be a specific conformational state of PDE4D located in the Area Postrema (vomiting center) of the brain.

  • LARBS (Low-Affinity Rolipram Binding Site): Correlates with anti-inflammatory efficacy (cAMP inhibition).

The 3-isopropoxy variant is often explored to dissociate these effects. By slightly reducing the lipophilicity compared to the cyclopentyl group, medicinal chemists aim to lower CNS penetration or alter the binding kinetics to favor LARBS over HARBS, although complete dissociation remains a challenge in this structural class.

References

  • Houslay, M. D., Schafer, P., & Zhang, K. Y. (2005). Keynote review: Phosphodiesterase-4 as a therapeutic target. Drug Discovery Today, 10(22), 1503-1519. Link

  • Wang, H., et al. (2007). Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors. Biochemical Journal, 408(2), 193-201. Link

  • Man, H. W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide (Apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. Journal of Medicinal Chemistry, 52(6), 1522-1524. Link

  • Spina, D. (2008). PDE4 inhibitors: current status. British Journal of Pharmacology, 155(3), 308-315. Link

  • Press, N. J., et al. (2001). Synthesis and structure-activity relationship of N-arylrolipram derivatives as inhibitors of PDE4 isozymes. Journal of Medicinal Chemistry, 44, 308-315. Link

Structural Analogs of Roflumilast and Piclamilast Benzamides: A Technical Guide to SAR and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the medicinal chemistry landscape of benzamide-based Phosphodiesterase-4 (PDE4) inhibitors, specifically focusing on Roflumilast and Piclamilast .[1] These compounds represent a critical class of anti-inflammatory agents used in Chronic Obstructive Pulmonary Disease (COPD) and psoriasis.

The central challenge in this field is the "therapeutic index" problem: separating the desired anti-inflammatory efficacy (driven by PDE4B inhibition in immune cells) from the dose-limiting side effect of emesis (driven by PDE4D inhibition in the area postrema of the brainstem). This guide dissects the Structure-Activity Relationships (SAR) that govern this selectivity and provides validated protocols for the synthesis and evaluation of next-generation analogs.

Structural Deconstruction: The Benzamide Pharmacophore

Both Roflumilast and Piclamilast share a common pharmacophore defined by three distinct regions. Understanding the specific role of each region is a prerequisite for rational analog design.

The "Tail" Region (Catechol Ether)

This lipophilic region occupies the Q1 and Q2 pockets of the PDE4 active site.

  • Roflumilast: Features a cyclopropylmethoxy group (Q2 pocket) and a difluoromethoxy group (Q1 pocket).[2][3] The fluorine atoms provide metabolic stability against cytochrome P450 oxidation and act as weak hydrogen bond acceptors.

  • Piclamilast: Features a bulky cyclopentyloxy group (Q2) and a methoxy group (Q1).[3] While the cyclopentyl group offers high affinity due to optimal van der Waals filling of the hydrophobic pocket, it lacks the metabolic resistance of the fluorinated analog.

The "Linker" Region (Amide)

The benzamide bond is rigid, orienting the "Head" and "Tail" groups.

  • Function: It forms a critical hydrogen bond with the backbone of the conserved Glutamine residue (Gln369 in PDE4D) within the active site.

  • Constraint: Reversing this amide (to an anilide) or replacing it with an ester generally results in a significant loss of potency, confirming the specific geometric requirement for H-bond donation/acceptance.

The "Head" Region (Heterocycle)

This region interacts with the solvent-exposed metal-binding pocket (containing Zn2+ and Mg2+).

  • Common Motif: Both compounds utilize a 3,5-dichloropyridine ring.

  • Mechanism: The pyridine nitrogen coordinates with the hydrated divalent metal ions, while the chlorine atoms fill the hydrophobic sub-pockets, enhancing potency into the sub-nanomolar range.

Medicinal Chemistry Strategy & SAR

The optimization of these benzamides focuses on altering the "Head" and "Tail" to improve the PDE4B/PDE4D selectivity ratio.

Comparative SAR Data

The following table summarizes the potency and selectivity of Roflumilast, Piclamilast, and key structural analogs.

CompoundTail Group (R1 / R2)Head GroupIC50 PDE4B (nM)IC50 PDE4D (nM)Key Characteristic
Piclamilast Cyclopentyloxy / Methoxy3,5-dichloropyridin-4-yl0.040.02Ultra-potent; Low selectivity; High emetic potential.
Roflumilast Cyclopropylmethoxy / OCHF23,5-dichloropyridin-4-yl0.840.68Balanced profile; Metabolically stable; Approved drug.
Analog A (Benzothiazole)Cyclopropylmethoxy / OCHF2Benzothiazol-2-yl12.545.0Improved PDE4B selectivity; Reduced potency.
Analog B (Soft Drug)Cyclopropylmethoxy / OCHF2Dichloropyridine w/ ester2.11.8Rapid hydrolysis; Designed for topical use (low systemic exposure).

Data synthesized from comparative literature analysis [1, 3, 6].

Visualization: PDE4 Signaling & Inhibition

The following diagram illustrates the mechanistic intervention of these benzamides within the cAMP signaling cascade.

PDE4_Pathway GPCR GPCR (Beta-Adrenergic) AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis (Fast) PKA PKA Activation cAMP->PKA Accumulation PDE4 PDE4 Enzyme (Target) PDE4->cAMP Catalyzes Inhibitor Roflumilast/Piclamilast Inhibitor->PDE4 Inhibits (IC50 < 1nM) NFkB NF-κB / TNF-α PKA->NFkB Suppresses Effect Anti-Inflammatory Response NFkB->Effect Downregulation

Figure 1: Mechanism of Action.[1][3][4][5][6][7][8] Roflumilast blocks PDE4-mediated hydrolysis of cAMP, maintaining high intracellular cAMP levels which suppress pro-inflammatory NF-κB signaling.

Synthetic Architecture

The synthesis of Roflumilast and its analogs typically follows a convergent route: the construction of the substituted benzoic acid (Tail + Linker part) followed by coupling with the heterocyclic amine (Head).

General Synthetic Scheme

The following workflow describes the synthesis of a Roflumilast analog.

Synthesis_Scheme Start 3,4-Dihydroxybenzaldehyde Step1 Step 1: Selective Alkylation (R-X, K2CO3, DMF) Start->Step1 Inter1 3-Alkoxy-4-hydroxy benzaldehyde Step1->Inter1 Step2 Step 2: Difluoromethylation (ClCHF2, NaOH, Dioxane) Inter1->Step2 Inter2 3-Alkoxy-4-(difluoromethoxy) benzaldehyde Step2->Inter2 Step3 Step 3: Oxidation (NaClO2, Sulfamic Acid) Inter2->Step3 Acid Benzoic Acid Intermediate Step3->Acid Step4 Step 4: Amide Coupling (SOCl2 then NaH/THF OR HATU/DIPEA) Acid->Step4 Amine 4-Amino-3,5-dichloropyridine Amine->Step4 Product Final Benzamide Analog (Roflumilast/Piclamilast) Step4->Product

Figure 2: Convergent synthetic route for benzamide PDE4 inhibitors. The critical step is the final amidation, which often requires activation of the benzoic acid to an acid chloride due to the low nucleophilicity of the aminopyridine.

Experimental Protocols

Protocol A: Synthesis of Roflumilast Analog (Step 4 Amidation)

Context: The coupling of the benzoic acid to the electron-deficient 3,5-dichloropyridin-4-amine is difficult using standard carbodiimide coupling. The Acid Chloride method is preferred for higher yields.

Reagents:

  • Substituted Benzoic Acid Intermediate (1.0 equiv)

  • Thionyl Chloride (SOCl2) (excess)

  • 4-Amino-3,5-dichloropyridine (1.2 equiv)

  • Sodium Hydride (NaH) (60% dispersion, 2.5 equiv)

  • Anhydrous THF

Procedure:

  • Activation: Dissolve the benzoic acid intermediate in anhydrous toluene. Add SOCl2 (3.0 equiv) and a catalytic drop of DMF. Reflux for 2-3 hours until gas evolution ceases. Evaporate solvent in vacuo to obtain the crude Acid Chloride.

  • Deprotonation: In a separate flame-dried flask, dissolve 4-amino-3,5-dichloropyridine in anhydrous THF under Argon. Cool to 0°C. Carefully add NaH (2.5 equiv) portion-wise. Stir for 30 minutes at room temperature to generate the amide anion (visible color change).

  • Coupling: Re-dissolve the crude Acid Chloride in anhydrous THF and add it dropwise to the amine anion solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench carefully with ice-water. Extract with Ethyl Acetate (3x). Wash organics with 1N HCl (to remove unreacted amine), saturated NaHCO3, and brine.

  • Purification: Dry over Na2SO4, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient).

Validation:

  • Confirm structure via 1H-NMR (Look for the amide proton singlet ~10-11 ppm and the characteristic splitting of the alkoxy groups).

  • Purity check via HPLC (>95% required for biological assay).

Protocol B: In Vitro PDE4 Inhibition Assay

Context: Measuring the IC50 using a Scintillation Proximity Assay (SPA) or filtration method with [3H]cAMP.

Materials:

  • Human recombinant PDE4B and PDE4D enzymes (expressed in Sf9 cells).

  • Substrate: [3H]cAMP (approx.[6] 100,000 cpm/well).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl2, 1.7 mM EGTA.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound (Roflumilast analog) in DMSO (Final DMSO concentration <1%).

  • Incubation: Mix enzyme, assay buffer, and test compound in a 96-well plate. Incubate for 10 minutes at 30°C.

  • Reaction Start: Add [3H]cAMP substrate to initiate the reaction. Total reaction volume: 100 µL.

  • Running: Incubate for 20 minutes at 30°C. Ensure <20% substrate hydrolysis to maintain linear kinetics.

  • Termination: Stop reaction by adding PDE SPA beads (Yttrium silicate) containing Zinc Sulfate (which precipitates the AMP product).

  • Measurement: Allow beads to settle (or centrifuge). Read plates in a Microbeta scintillation counter.

  • Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

References

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. International Journal of Molecular Sciences. (2023).

  • Piclamilast: A Selective PDE4 Inhibitor. Wikipedia.

  • Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. Journal of Clinical and Aesthetic Dermatology. (2025).

  • Novel Roflumilast analogs as soft PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters. (2014).

  • Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold. Molecules. (2023).

  • Structure of roflumilast and its metabolic inactivation. ResearchGate. (2023).

Sources

The Benzamide Scaffold in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Versatility, Synthetic Optimization, and Validated Protocols[1]

Executive Summary

The benzamide scaffold (


) represents a privileged structure in medicinal chemistry, distinguished by its capacity to modulate epigenetic machinery and inflammatory signaling pathways simultaneously. While historically recognized for anti-emetic properties (e.g., Metoclopramide), modern drug discovery has repositioned the benzamide moiety as a critical pharmacophore for Histone Deacetylase (HDAC) inhibition  and NF-

B suppression
.

This guide provides a technical deep-dive into the benzamide scaffold, moving beyond surface-level descriptions to offer actionable synthetic protocols, validated biological assays, and mechanistic insights required for the rational design of next-generation anti-inflammatory therapeutics.[1]

Mechanistic Architecture: The Epigenetic-Inflammatory Axis

The anti-inflammatory potency of benzamide derivatives largely stems from their ability to act as Class I selective HDAC inhibitors (specifically HDAC 1, 2, and 3). Unlike hydroxamic acids (e.g., SAHA), which are pan-HDAC inhibitors with broader toxicity profiles, benzamides often exhibit kinetic selectivity for the HDAC catalytic pocket, leading to a more refined modulation of the inflammatory response.

2.1 The Mechanism of Action
  • HDAC Inhibition: The benzamide moiety (specifically the o-amino benzamide subtype) chelates the Zinc ion (

    
    ) within the HDAC active site.[2]
    
  • Hyperacetylation: Inhibition prevents the deacetylation of histone tails and non-histone proteins (like p65/RelA).

  • NF-

    
    B Suppression:  Paradoxically, while histone hyperacetylation opens chromatin, the hyperacetylation of the NF-
    
    
    
    B p65 subunit can reduce its DNA-binding affinity or promote its nuclear export, thereby downregulating pro-inflammatory cytokines (IL-6, TNF-
    
    
    , IL-1
    
    
    ).
2.2 Signaling Pathway Visualization

The following diagram illustrates the causal link between benzamide binding and anti-inflammatory output.

BenzamideMechanism Benzamide Benzamide Derivative (Ligand) HDAC Class I HDACs (Enzyme Target) Benzamide->HDAC Inhibits (Zn2+ Chelation) Histones Histone Tails (Lysine Residues) HDAC->Histones Normally Deacetylates p65 NF-kB p65 Subunit HDAC->p65 Normally Deacetylates Acetylation Hyperacetylation (Accumulation) HDAC->Acetylation Inhibition causes Chromatin Chromatin Relaxation Histones->Chromatin Epigenetic Shift DNA_Binding Reduced DNA Binding Affinity p65->DNA_Binding Steric/Charge Block Acetylation->Histones Acetylation->p65 Cytokines Pro-inflammatory Cytokines (IL-6, TNF-a, IL-1b) Chromatin->Cytokines Transcriptional Modulation DNA_Binding->Cytokines Downregulation Inflammation Systemic Inflammation (Suppressed) Cytokines->Inflammation Reduces

Figure 1: Mechanistic flow of Benzamide-mediated anti-inflammatory activity via HDAC inhibition and NF-kB modulation.

Structure-Activity Relationship (SAR) Analysis

Designing a potent benzamide requires adherence to a tripartite pharmacophore model. Causal experimental data suggests the following optimization rules:

RegionFunctionCritical Design Elements
Cap Group Surface RecognitionHydrophobic Aromatic Rings: Phenyl or heteroaryl rings are essential to interact with the rim of the catalytic tunnel. Substitution: Electron-donating groups (EDGs) like -OMe or -N(Me)2 often improve potency by optimizing contact with surface residues.
Linker Tunnel TraversalLength: An optimal length (typically 5-7 carbons/atoms) is required to span the hydrophobic tunnel. Rigidity: Unsaturated linkers (e.g., cinnamyl) or aromatic linkers restrict conformational entropy, improving binding affinity.
Zinc Binding Group (ZBG) Active Site InhibitionThe Benzamide Core: The ortho-amino group is non-negotiable for Class I selectivity. It forms a bidentate chelate with

. Electronic Effect: Electron-withdrawing groups on the benzamide ring generally decrease the nucleophilicity of the carbonyl oxygen, weakening Zinc coordination.
3.1 SAR Visualization

SAR_Map Cap CAP GROUP (Surface Recognition) Target: Solvent Exposed Area Linker LINKER REGION (Tunnel Traversal) Target: Hydrophobic Channel Cap->Linker ZBG ZINC BINDING GROUP (Benzamide Moiety) Target: Active Site Zn2+ Linker->ZBG Mod_Cap Optimization: Bulky Hydrophobic Groups (e.g., Indole, Phenyl) Mod_Cap->Cap Modify Mod_Linker Optimization: Rigid Aromatic/Vinyl Length: ~6-7 Angstroms Mod_Linker->Linker Modify Mod_ZBG Optimization: Ortho-Amino (-NH2) Critical for Class I Selectivity Mod_ZBG->ZBG Preserve

Figure 2: Pharmacophore segmentation for rational benzamide design.

Synthetic Protocol: Validated Amide Coupling

Trustworthiness: This protocol utilizes HATU as a coupling reagent. While EDC/HOBt is traditional, HATU provides faster kinetics and higher yields for electron-deficient anilines often found in benzamide synthesis.

Objective: Synthesis of N-(2-aminophenyl)-4-(substituted)benzamide.

4.1 Reagents & Materials[3]
  • Carboxylic Acid: 4-substituted benzoic acid (1.0 eq)

  • Amine: o-Phenylenediamine (1.2 eq) (Note: Use mono-protected diamine if selectivity issues arise, though excess diamine often suffices).

  • Coupling Reagent: HATU (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

4.2 Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes under Nitrogen atmosphere.

  • Coupling: Add HATU (1.2 mmol) in one portion. Stir for 10 minutes to form the activated ester.

  • Addition: Add o-phenylenediamine (1.2 mmol) dissolved in minimal DMF dropwise.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours.

    • Self-Validation Point: Monitor by TLC (5% MeOH in DCM). The acid spot should disappear, and a new, more polar product spot should appear.

  • Workup: Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring. A precipitate should form.[3]

    • If oil forms:[4] Extract with Ethyl Acetate (3x), wash with brine, dry over

      
      .[4]
      
  • Purification: Recrystallize from Ethanol/Water or perform Flash Column Chromatography (Hexane/Ethyl Acetate gradient).

4.3 Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Carboxylic Acid + DMF + DIPEA Activation Add HATU (Form Active Ester) Start->Activation Addition Add o-Phenylenediamine Activation->Addition Reaction Stir RT, 4-12h (N2 Atmosphere) Addition->Reaction Check TLC Validation (Acid consumed?) Reaction->Check Check->Reaction No (Wait) Workup Ice Water Quench Filter Precipitate Check->Workup Yes Purify Recrystallization or Column Chrom. Workup->Purify

Figure 3: HATU-mediated amide coupling workflow for benzamide synthesis.

Biological Validation: Anti-Inflammatory Assay

To confirm the efficacy of the synthesized benzamide, a cellular assay using LPS-induced macrophages is the industry standard.

Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Cells.

  • Cell Seeding: Seed RAW 264.7 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Pre-treatment: Treat cells with the test benzamide compound (0.1, 1, 10, 50

    
    ) for 1 hour.
    
    • Control: Use Dexamethasone (1

      
      ) or SAHA  as a positive control.
      
    • Vehicle: DMSO (0.1%).

  • Induction: Add Lipopolysaccharide (LPS, 1

    
    ) to induce inflammation. Incubate for 24h.
    
  • Griess Assay:

    • Mix 100

      
       of cell culture supernatant with 100 
      
      
      
      of Griess reagent.
    • Incubate 10 mins at RT.

    • Measure absorbance at 540 nm.

  • Viability Check (Crucial): Perform an MTT or CCK-8 assay on the remaining cells to ensure the decrease in NO is due to anti-inflammatory activity, not cytotoxicity.

Data Interpretation Template:

CompoundConcentration (

)
NO Inhibition (%)Cell Viability (%)Interpretation
Vehicle + LPS -0% (Baseline)100%Valid Induction
Dexamethasone 1.0>80%>95%Valid Positive Control
Test Benzamide 10.0High (>50%)High (>90%)Potent Hit
Test Benzamide 50.0HighLow (<70%)Cytotoxic False Positive
References
  • Histone Deacetylase Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases. Frontiers in Pharmacology. [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents. Molecules. [Link]

  • N-substituted benzamides inhibit nuclear factor-kappaB and nuclear factor of activated T cells activity. Molecular Immunology. [Link]

  • Discovery of benzamide-based PI3K/HDAC dual inhibitors. European Journal of Medicinal Chemistry. [Link]

Sources

Role of Alkoxybenzamides in Phosphodiesterase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The modulation of cyclic nucleotide signaling via phosphodiesterase (PDE) inhibition represents a cornerstone of modern pharmacology, addressing pathologies ranging from chronic obstructive pulmonary disease (COPD) to schizophrenia.[1] Among the diverse chemical scaffolds developed, alkoxybenzamides —specifically the 3-alkoxy-4-methoxybenzamide class—have emerged as a privileged structure for targeting PDE4 and, more recently, PDE10A.

This guide analyzes the structural determinants that allow alkoxybenzamides to function as potent competitive inhibitors. We explore the "catechol ether" mimicry that drives their pharmacophore, the specific signaling cascades they amplify, and the experimental protocols required to synthesize and validate these compounds in a drug discovery setting.

Structural Basis & Pharmacophore Analysis[1][2][3]

The efficacy of alkoxybenzamides, particularly in PDE4 inhibition, is grounded in their structural homology to Rolipram , the archetypal PDE4 inhibitor. The core pharmacophore consists of a benzene ring substituted with specific alkoxy groups that occupy distinct hydrophobic pockets within the enzyme's active site.

The 3-Alkoxy-4-Methoxy Motif

The defining feature of this class is the presence of a 3-cyclopentyloxy (or similar bulky alkoxy) group adjacent to a 4-methoxy group.

  • 3-Position (The "Clamp"): The bulky cycloalkyl ether (often cyclopentyl) projects into a hydrophobic pocket (often termed the Q-pocket) of the PDE active site. This interaction is entropy-driven and critical for high-affinity binding.

  • 4-Position (The Anchor): The methoxy group typically interacts via hydrogen bonding or van der Waals forces with residues near the metal-binding pocket (e.g., Gln369 in PDE4D).

  • Amide Linker: The benzamide moiety provides a rigid linker that orients the "tail" of the molecule (often a pyridine or substituted phenyl ring) towards the solvent-accessible region or a secondary regulatory pocket.

Structure-Activity Relationship (SAR) Table
Structural RegionModificationEffect on Potency/Selectivity
3-Alkoxy Group CyclopentyloxyOptimal for PDE4; fills hydrophobic pocket tightly.
Ethoxy/MethoxySignificantly reduced potency (loss of hydrophobic contact).
4-Methoxy Group DifluoromethoxyEnhanced metabolic stability; maintained H-bond capability.
Amide Nitrogen 3,5-dichloropyridineIncreases potency >100x vs. phenyl analogs (Piclamilast).
Benzene Core FluorinationCan modulate pKa and metabolic stability without steric clash.

Mechanistic Profile: The cAMP Signaling Cascade

Alkoxybenzamides function as competitive reversible inhibitors . By occupying the catalytic site, they prevent the hydrolysis of cyclic Adenosine Monophosphate (cAMP) into 5'-AMP. This blockade results in the accumulation of intracellular cAMP, triggering a cascade of downstream effects mediated primarily by Protein Kinase A (PKA).

Signaling Pathway Visualization

The following diagram illustrates the impact of Alkoxybenzamide-mediated PDE inhibition on the cAMP/PKA/CREB pathway.

G GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC Stimulates cAMP cAMP (Accumulation) AC->cAMP Synthesizes from ATP ATP ATP ATP->AC AMP 5'-AMP (Inactive) cAMP->AMP Hydrolysis PKA PKA Activation cAMP->PKA Activates PDE PDE Enzyme PDE->AMP Catalyzes Inhibitor Alkoxybenzamide (Inhibitor) Inhibitor->PDE Blocks Active Site CREB CREB Phosphorylation PKA->CREB Phosphorylates Response Anti-inflammatory / Pro-cognitive Effect CREB->Response Gene Transcription

Caption: Blockade of PDE by Alkoxybenzamides prevents cAMP hydrolysis, sustaining PKA signaling.

Therapeutic Applications

Respiratory Disorders (PDE4)

In conditions like Asthma and COPD , the anti-inflammatory properties of alkoxybenzamides are paramount. By elevating cAMP in immune cells (neutrophils, eosinophils), these compounds suppress the release of cytokines (TNF-α, IL-8) and reactive oxygen species.

  • Key Compound:Piclamilast (RP 73401) – A benchmark alkoxybenzamide PDE4 inhibitor.

CNS Disorders (PDE10A & PDE4)

While PDE4 inhibition improves cognition (memory enhancement via CREB), PDE10A is a distinct target for schizophrenia. PDE10A is highly expressed in striatal medium spiny neurons.[2]

  • Mechanism:[1][2][3] Dual inhibition of cAMP and cGMP degradation in the striatum.[2]

  • Relevance: Alkoxybenzamide derivatives have shown potential to normalize dopaminergic signaling without the extrapyramidal side effects typical of D2 antagonists.

Experimental Protocols

To validate the efficacy of a novel alkoxybenzamide, two core workflows are required: Chemical Synthesis and Enzymatic Assay .

Protocol A: Synthesis of 3-Cyclopentyloxy-4-methoxybenzamide

Rationale: This protocol uses a convergent approach, coupling a benzoic acid derivative with an amine. This is the industry standard for generating SAR libraries.

Reagents:

  • 3-Hydroxy-4-methoxybenzoic acid (Starting material)

  • Cyclopentyl bromide

  • Potassium carbonate (

    
    )
    
  • Thionyl chloride (

    
    ) or EDCI/HOBt
    
  • Target Amine (e.g., 3,5-dichloro-4-aminopyridine)

Workflow Visualization:

Synthesis Step1 Step 1: Etherification (K2CO3, DMF, 60°C) Inter1 3-Cyclopentyloxy- 4-methoxybenzoic acid Step1->Inter1 Step2 Step 2: Activation (SOCl2 or EDCI) Inter1->Step2 Inter2 Acid Chloride / Activated Ester Step2->Inter2 Step3 Step 3: Amidation (Amine, Base, DCM) Inter2->Step3 Final Target Alkoxybenzamide Step3->Final Start 3-Hydroxy-4- methoxybenzoic acid Start->Step1

Caption: Convergent synthesis of alkoxybenzamides via etherification and amide coupling.

Step-by-Step Procedure:

  • Etherification: Dissolve 3-hydroxy-4-methoxybenzoic acid in DMF. Add 2.5 eq of

    
     and 1.2 eq of cyclopentyl bromide. Heat to 60°C for 4 hours. Acidify workup to yield the ether intermediate.
    
  • Activation: Convert the carboxylic acid to acid chloride using thionyl chloride (reflux, 2h) or activate in situ using EDCI/HOBt in DCM.

  • Amidation: Add the target amine (e.g., 4-amino-3,5-dichloropyridine) and a base (TEA or DIPEA). Stir at RT for 12 hours.

  • Purification: Recrystallize from ethanol or purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Protocol B: Scintillation Proximity Assay (SPA) for IC50 Determination

Rationale: SPA is a homogeneous, high-throughput compatible assay that avoids wash steps, preserving weak interactions and reducing variability.

Materials:

  • Recombinant human PDE4D or PDE10A enzyme.

  • 
     cAMP (Tracer).
    
  • SPA beads (Yttrium silicate coated with anti-rabbit antibody or zinc).

  • Test compounds (dissolved in DMSO).

Procedure:

  • Preparation: Dilute PDE enzyme in assay buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM

    
    , 1.7 mM EGTA).
    
  • Incubation: In a 96-well plate, add:

    • 10 µL test compound (serial dilution).

    • 50 µL PDE enzyme solution.

    • Initiate reaction with 40 µL substrate mix containing 50 nM

      
      cAMP.
      
  • Reaction: Incubate at 30°C for 15–30 minutes.

  • Termination: Stop reaction by adding 50 µL of SPA bead suspension containing 100 µM IBMX (non-selective PDE inhibitor) and

    
    . The zinc precipitates the nucleotide product (5'-AMP) onto the beads.
    
  • Measurement: Allow beads to settle (1 hour). Read on a MicroBeta scintillation counter.

  • Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a 4-parameter logistic equation to determine

    
    .
    

References

  • Ashton, M. J., et al. (1994). "Selective Type IV Phosphodiesterase Inhibitors as Antiasthmatic Agents. The Syntheses and Biological Activities of 3-(Cyclopentyloxy)-4-methoxybenzamides and Analogues." Journal of Medicinal Chemistry.

  • Chappie, T. A., et al. (2007). "Discovery of a series of 6-substituted isoquinolines as potent and selective inhibitors of phosphodiesterase 10A (PDE10A)." Journal of Medicinal Chemistry.

  • Spina, D. (2008). "PDE4 inhibitors: current status." British Journal of Pharmacology.

  • Kehler, J., & Nielsen, J. (2011). "PDE10A inhibitors: novel therapeutic drugs for schizophrenia." Current Pharmaceutical Design.

  • Giembycz, M. A. (2008). "Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking?" British Journal of Pharmacology.

Sources

Optimizing the Alkoxy Hinge: A Comparative Technical Guide to 3-Isopropoxy vs. 3-Cyclopropylmethoxy Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing the Alkoxy Hinge: 3-Isopropoxy-4-methoxybenzamide vs. 3-Cyclopropylmethoxy Analogs Content Type: Technical Whitepaper / SAR Optimization Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Summary

In the development of Phosphodiesterase 4 (PDE4) inhibitors for inflammatory diseases (COPD, Psoriasis, Asthma), the "alkoxy hinge" at the catechol 3-position is a critical determinant of potency and metabolic stability. This guide provides a technical analysis comparing the baseline 3-isopropoxy-4-methoxybenzamide scaffold against its optimized 3-cyclopropylmethoxy analogs.

While the isopropoxy group provides adequate hydrophobic filling of the PDE4 active site (specifically the Q-pocket), it suffers from rapid oxidative clearance. The cyclopropylmethoxy moiety serves as a superior bioisostere, offering a "metabolic block" that retains potency while significantly extending half-life (


) and reducing emetic potential.

Part 1: Structural & Physicochemical Analysis

The Pharmacophore: The PDE4 Q-Pocket

The core pharmacophore of PDE4 inhibitors (like Rolipram and Roflumilast) relies on a dialkoxyphenyl ring that mimics the adenosine ring of cAMP.

  • 4-Methoxy Group: Binds to a hydrated magnesium ion in the active site via a water bridge.

  • 3-Alkoxy Group (The Hinge): Projects into a distinct hydrophobic pocket known as the Q-pocket .

The Isopropyl Liability (Baseline)

Structure: 3-Isopropoxy-4-methoxybenzamide.

  • Sterics: The isopropyl group is flexible and fills the Q-pocket effectively.

  • Metabolic Flaw: The tertiary benzylic carbon (methine proton) is highly susceptible to CYP450-mediated hydroxylation . This rapid

    
    -dealkylation leads to the formation of the inactive phenol metabolite and acetone, resulting in high intrinsic clearance (
    
    
    
    ).
The Cyclopropylmethyl Solution (Optimization)

Structure: 3-Cyclopropylmethoxy-4-methoxybenzamide.

  • Bioisosterism: The cyclopropyl group mimics the volume and lipophilicity of the isopropyl group but alters the electronic and steric profile.[1]

  • Metabolic Block: The cyclopropyl ring lacks the labile methine proton found in the isopropyl group. Opening the cyclopropyl ring is energetically unfavorable for CYP enzymes compared to simple hydroxylation, significantly enhancing metabolic stability [1].

  • Rigidity: The methylene linker (

    
    ) introduces a defined vector, reducing the entropic penalty of binding compared to the freely rotating isopropyl ether.
    
Physicochemical Comparison Table
Feature3-Isopropoxy Analog3-Cyclopropylmethoxy AnalogImpact on Drugability
Molecular Weight ~209 Da (Fragment)~221 Da (Fragment)Negligible difference.
LogP (Lipophilicity) ~2.1~2.3Slight increase; improves membrane permeability.
Metabolic Stability Low (High

)
High (Low

)
Critical Advantage.
Rotatable Bonds 22 (Restricted)Cyclopropyl adds rigidity.
PDE4B IC50 ~5–50 nM (Est.)~0.8–2.0 nM (Roflumilast-like)Potency maintained or improved [2].

Part 2: Synthetic Pathways

The synthesis of these analogs generally follows a convergent route, alkylating the 3-hydroxy intermediate. The cyclopropylmethoxy variant requires specific conditions to prevent ring opening during synthesis.

Graphviz: Comparative Synthesis Workflow

SynthesisWorkflow cluster_Iso Path A: Isopropyl (Baseline) cluster_Cyc Path B: Cyclopropyl (Optimized) Start 3,4-Dihydroxybenzaldehyde Int1 3-Hydroxy-4-methoxybenzaldehyde Start->Int1 Selective Methylation Iso_Reagent 2-Bromopropane K2CO3, DMF, 60°C Iso_Prod 3-Isopropoxy-4-methoxybenzaldehyde Int1->Iso_Prod Path A Cyc_Reagent Cyclopropylmethyl bromide K2CO3, KI (cat), DMF, 80°C Cyc_Prod 3-Cyclopropylmethoxy-4-methoxybenzaldehyde Int1->Cyc_Prod Path B Iso_Reagent->Iso_Prod Final Oxidation (NaClO2) -> Amidation Iso_Prod->Final Cyc_Reagent->Cyc_Prod Cyc_Prod->Final

Caption: Divergent synthesis of alkoxy-benzamide intermediates. Path B utilizes cyclopropylmethyl bromide with potassium iodide catalysis to ensure complete conversion without ring degradation.

Part 3: Experimental Protocols

Protocol: Synthesis of 3-Cyclopropylmethoxy-4-methoxybenzaldehyde

Rationale: This protocol uses a Finkelstein-like condition (KI catalyst) to accelerate the reaction of the less reactive cyclopropylmethyl bromide, avoiding harsh temperatures that could degrade the aldehyde.

Materials:

  • 3-Hydroxy-4-methoxybenzaldehyde (1.0 eq)

  • Cyclopropylmethyl bromide (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Potassium Iodide (KI, 0.1 eq)

  • Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 3-Hydroxy-4-methoxybenzaldehyde (10 mmol) and anhydrous DMF (20 mL).

  • Base Addition: Add

    
     (20 mmol) and KI (1 mmol). Stir at room temperature for 15 minutes to form the phenoxide anion. Critical: Ensure suspension is homogenous.
    
  • Alkylation: Add cyclopropylmethyl bromide (12 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
    ) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
    
    • Checkpoint: The starting phenol (

      
      ) should disappear; product (
      
      
      
      ) appears.
  • Workup: Cool to room temperature. Pour into ice-cold water (100 mL). Extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water to yield the intermediate as a white solid (Typical Yield: 85–92%) [3].
    
Protocol: PDE4 Enzymatic Inhibition Assay (Scintillation Proximity Assay)

Rationale: To verify the potency retention of the cyclopropyl analog compared to the isopropyl baseline.

Reagents:

  • Human recombinant PDE4B2 enzyme.

  • Substrate:

    
    -cAMP (1 µM final concentration).
    
  • Test Compounds: Dissolved in DMSO (serial dilutions).

Workflow:

  • Incubation: Mix enzyme buffer (50 mM Tris-HCl, pH 7.5, 8.3 mM

    
    , 1.7 mM EGTA) with test compound (1 µL) in a 96-well plate.
    
  • Initiation: Add

    
    -cAMP to initiate the reaction. Incubate at 30°C for 60 minutes.
    
  • Termination: Add PDE Yttrium Silicate SPA beads (PerkinElmer) suspended in 18 mM zinc sulfate. The beads bind the product (

    
    -AMP) but not the substrate (
    
    
    
    -cAMP).
  • Readout: Allow beads to settle (2 hours). Read on a Microbeta scintillation counter.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

Part 4: Metabolic Stability & Safety Profile

The shift from isopropyl to cyclopropylmethoxy is primarily a safety and PK optimization.

Metabolic Fate Diagram

MetabolicFate Iso 3-Isopropoxy Analog CYP CYP450 (Liver Microsomes) Iso->CYP High Affinity Cyc 3-Cyclopropylmethoxy Analog Cyc->CYP Low Affinity (Steric/Electronic Block) Met_Iso Major Metabolite: Phenol + Acetone (Rapid Clearance) CYP->Met_Iso O-Dealkylation (Fast) Met_Cyc Minor Metabolite: Ring Opening/Hydroxylation (Slow Clearance) CYP->Met_Cyc Oxidation (Slow)

Caption: Metabolic divergence. The isopropyl group undergoes rapid O-dealkylation, whereas the cyclopropyl group resists CYP attack, extending in vivo half-life.

The "Emesis Window"

A major failure point for early PDE4 inhibitors (like Rolipram) was severe nausea/emesis.

  • Mechanism: Inhibition of PDE4D in the area postrema of the brainstem.

  • Advantage of Cyclopropylmethoxy: When combined with a 4-difluoromethoxy group (as in Roflumilast), the 3-cyclopropylmethoxy moiety improves the selectivity ratio for the anti-inflammatory effect vs. the emetic effect, although it does not eliminate it entirely [4].

Part 5: References

  • Hermann, R., et al. (2007). "Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease."[2][3][4][5] Am J Respir Crit Care Med. Link

  • Hatzelmann, A., & Schudt, C. (2001). "Anti-inflammatory and immunomodulatory potential of the novel PDE4 inhibitor roflumilast in vitro." Journal of Pharmacology and Experimental Therapeutics. Link

  • BenchChem Protocols. (2025). "Synthesis of PDE4 Inhibitors Utilizing a Cyclopropyl Moiety." Link

  • Bundschuh, D. S., et al. (2001). "In vivo efficacy of the new phosphodiesterase 4 inhibitor roflumilast in models of chronic inflammation." Journal of Pharmacology and Experimental Therapeutics. Link

  • Muller, T., et al. (1998). "Process for preparing 3-(cyclopentyloxy)-4-methoxybenzamide derivatives." Organic Process Research & Development. Link

Sources

Methodological & Application

Application Note: Precision Amidation of 3-Isopropoxy-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Isopropoxy-4-methoxybenzoic acid (CAS: 163456-36-8) is a critical scaffold in the synthesis of phosphodiesterase (PDE) inhibitors (e.g., Roflumilast analogs) and antifibrotic agents.[1] While the core chemistry appears trivial, the specific electronic and steric properties of the 3,4-dialkoxy substitution pattern present unique challenges for amidation.[1]

The electron-donating nature of the alkoxy groups reduces the electrophilicity of the carbonyl carbon, necessitating robust activation strategies.[1] Furthermore, the steric bulk of the 3-isopropoxy group can impede nucleophilic attack by bulky amines.[1]

This guide details two validated protocols:

  • Method A (Acid Chloride Activation): The gold standard for process scalability and reacting with weak nucleophiles.[1]

  • Method B (HATU Coupling): The preferred route for high-throughput library synthesis and acid-sensitive substrates.[1]

Chemical Context & Mechanistic Insight

Substrate Analysis[1]
  • Electronic Deactivation: The methoxy (C4) and isopropoxy (C3) groups are strong electron-donating groups (EDGs).[1] They donate electron density into the benzene ring, which is conjugated with the carbonyl.[1] This resonance effect renders the carbonyl carbon less electrophilic compared to unsubstituted benzoic acid.[1]

  • Steric Hindrance: The isopropyl group at C3 adds moderate steric bulk.[1] While not as hindering as a tert-butyl group, it can significantly retard reaction rates when coupling with secondary amines or anilines.[1]

Reaction Pathway Visualization

The following diagram illustrates the decision matrix and mechanistic pathways for both protocols.

AmidationPathways Start 3-Isopropoxy-4- methoxybenzoic Acid Decision Select Method Start->Decision MethodA Method A: Acid Chloride (SOCl2) Decision->MethodA Scale >10g Weak Nucleophiles MethodB Method B: HATU Activation Decision->MethodB Scale <1g Sensitive Groups InterA Intermediate: Acid Chloride MethodA->InterA SOCl2, cat. DMF Reflux ProdA Target Amide (High Purity/Scale) InterA->ProdA Amine, Et3N DCM/THF InterB Intermediate: OAt-Active Ester MethodB->InterB HATU, DIPEA DMF ProdB Target Amide (Library/Mild) InterB->ProdB Amine, RT

Figure 1: Decision tree for selecting the optimal amidation pathway based on scale and substrate sensitivity.

Method A: Acid Chloride Activation (Scalable Protocol)[1]

Best For: Multi-gram scale-up, unreactive amines (anilines), and cost-sensitive processes.[1] Mechanism: Conversion of the acid to the acid chloride using Thionyl Chloride (


) with Dimethylformamide (DMF) catalysis.[1] The Vilsmeier-Haack-like intermediate generated by DMF significantly accelerates the reaction.[1]
Reagents & Equipment
  • Substrate: 3-Isopropoxy-4-methoxybenzoic acid (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 – 5.0 eq)[1]
    
  • Catalyst: DMF (anhydrous) (0.05 eq)[1]

  • Solvent: Toluene (for azeotropic removal) or DCM (reaction solvent)[1]

  • Base: Triethylamine (

    
    ) or Pyridine (for the amidation step)[1]
    
Step-by-Step Protocol

Step 1: Formation of Acid Chloride

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2) or

    
     inlet.
    
  • Dissolution: Suspend 3-Isopropoxy-4-methoxybenzoic acid (e.g., 5.0 g) in anhydrous Toluene (25 mL). Note: The acid may not fully dissolve initially.[1]

  • Activation: Add Thionyl Chloride (3.0 eq) dropwise.

  • Catalysis: Add DMF (2-3 drops). Caution: Vigorous gas evolution (

    
    , 
    
    
    
    ) will occur.[1][2]
  • Reflux: Heat the mixture to 75–80°C for 2–3 hours. The solution should become clear and homogeneous, indicating conversion to the acid chloride.[1]

  • Evaporation: Cool to room temperature. Concentrate the mixture under reduced pressure (Rotavap) to remove excess

    
     and toluene.[1][2]
    
  • Azeotrope (Critical): Re-dissolve the residue in fresh Toluene (10 mL) and concentrate again to dryness. Repeat twice. This ensures complete removal of

    
    , which would otherwise react with the amine to form sulfinamides.[1]
    

Step 2: Amidation

  • Preparation: Dissolve the crude acid chloride residue in anhydrous DCM or THF (20 mL). Cool to 0°C in an ice bath.

  • Amine Addition: In a separate vessel, mix the Target Amine (1.1 eq) and Triethylamine (1.5 eq) in DCM (10 mL).

  • Coupling: Add the amine/base solution dropwise to the cold acid chloride solution over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM.[1][3][4][5] Wash organic layer with 1N HCl (if product is not basic), water, and brine.[1] Dry over 
    
    
    
    .[1][6]

Method B: HATU Coupling (High-Throughput Protocol)[1]

Best For: Parallel synthesis, combinatorial libraries, and when the amine or product is acid-sensitive.[1] Mechanism: HATU generates a highly reactive OAt-active ester.[1][4] The pyridine nitrogen in the HATU structure provides a "neighboring group effect," stabilizing the transition state and accelerating the coupling of the hindered 3-isopropoxy substrate.[1]

Reagents & Equipment[1][2]
  • Substrate: 3-Isopropoxy-4-methoxybenzoic acid (1.0 eq)

  • Coupling Agent: HATU (1.2 eq)[1][6]

  • Base: DIPEA (Hunig’s Base) (2.0 – 3.0 eq)[1]

  • Solvent: DMF (anhydrous)[1][6]

  • Amine: Target Amine (1.1 eq)

Step-by-Step Protocol
  • Pre-activation: In a vial or flask, dissolve 3-Isopropoxy-4-methoxybenzoic acid (1.0 eq) in anhydrous DMF (concentration ~0.2 M).

  • Base Addition: Add DIPEA (2.0 eq). Stir for 2 minutes.

  • Activation: Add HATU (1.2 eq) in one portion. The solution typically turns yellow/orange.[1] Stir at room temperature for 15 minutes . Note: This pre-activation time is crucial to form the active ester before the amine is introduced.[1]

  • Coupling: Add the Target Amine (1.1 eq).[1][6] If the amine is a salt (e.g., hydrochloride), add an extra equivalent of DIPEA.[1]

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by LC-MS.[1][4][6][7]

  • Workup (Standard): Dilute with Ethyl Acetate. Wash with saturated

    
    , saturated 
    
    
    
    , and brine.[1]
  • Workup (Library Scale): For small scale (<50 mg), the reaction mixture can often be injected directly onto a semi-prep HPLC for purification, or passed through a SCX (Strong Cation Exchange) cartridge to capture the amide (if basic) or remove excess reagents.[1]

Comparative Data & Performance

FeatureMethod A: Acid ChlorideMethod B: HATU Coupling
Scale Gram to KilogramMilligram to Gram
Cost Low (

is cheap)
High (HATU is expensive)
Reaction Time Fast (2-4 hrs total)Slower (Overnight often required)
Purification Crystallization often sufficientColumn Chromatography / HPLC usually required
Steric Tolerance Excellent (High driving force)Good (OAt ester is reactive)
Byproducts

,

(Gaseous, easily removed)
Tetramethylurea (Water soluble, but hard to remove completely)

Troubleshooting & Critical Control Points

Common Failure Modes
  • Low Yield (Method A): Incomplete removal of

    
    .[1] Residual thionyl chloride reacts with the amine to form side products.[1] Solution: Rigorous toluene azeotrope steps.[1]
    
  • No Reaction (Method B): Steric hindrance of the amine.[1] Solution: Switch to Method A or heat the HATU reaction to 50°C.

  • Oligomerization: Rare for this substrate, but if the amine is bifunctional, polymerization can occur.[1] Solution: Use excess amine or high dilution.[1]

Analytical Verification
  • NMR Signature: Look for the shift in the isopropyl methine proton (septet) and the distinct methoxy singlet.[1] The amide NH proton usually appears between 6.0–8.0 ppm (broad) in

    
    .[1]
    
  • Mass Spec: The parent ion

    
     should be clearly visible.[1] Note that HATU byproducts (tetramethylurea, MW 116) can sometimes obscure low-mass regions.[1]
    

References

  • Synthesis of 3-methoxybenzoic acid derivatives. Sciencemadness Discussion on Alkoxybenzoic Acid Synthesis. (2016).[1][3][8] Link

  • 3-Isopropoxy-4-methoxybenzoic acid Product Data. Sigma-Aldrich Technical Documents.[1]Link[1]

  • Process for producing 3-nitro-4-alkoxybenzoic acid. European Patent EP1621528A1.[1] (Describes nitration and handling of alkoxybenzoic acids). Link

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules (2010).[1][9] (Demonstrates

    
     activation of similar 3,4-substituted benzoic acids). Link[1]
    
  • Standard Protocol for HATU Peptide Coupling. BenchChem Application Notes. (2025).[1][4][6][10][11][12] Link

  • Mechanism of Thionyl Chloride Reaction. Henry Rzepa’s Computational Chemistry Blog. (2012).[1][12] Link

Sources

Application Note: Strategic Synthesis of PDE4 Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Using 3-Isopropoxy-4-methoxybenzamide as a Precursor for Functionalized Oxazoles

Executive Summary

This application note details the protocol for utilizing 3-Isopropoxy-4-methoxybenzamide (CAS: 34123-66-5, Amide derivative) as a core building block in the synthesis of 2,4-disubstituted oxazoles. This specific scaffold is a privileged pharmacophore in medicinal chemistry, particularly in the development of Phosphodiesterase 4 (PDE4) inhibitors for treating inflammatory conditions like atopic dermatitis and COPD (Chronic Obstructive Pulmonary Disease).

The primary focus of this guide is the conversion of the benzamide into 4-chloromethyl-2-(3-isopropoxy-4-methoxyphenyl)oxazole using 1,3-dichloro-2-propanone .[1] This intermediate provides a versatile "chloromethyl handle," enabling rapid diversification via nucleophilic substitution to generate extensive libraries of bioactive compounds.

Scientific Background & Rationale
2.1 The Pharmacophore

The 3-isopropoxy-4-methoxyphenyl moiety is structurally homologous to the dialkoxyphenyl scaffolds found in potent PDE4 inhibitors such as Roflumilast and Piclamilast . The bulky isopropoxy group at the 3-position typically fills a hydrophobic pocket in the PDE4 active site, enhancing potency and selectivity.

2.2 The Oxazole Bridge

Replacing the traditional amide or ester linkage with an oxazole ring offers several advantages in drug design:

  • Bioisosterism: Oxazoles mimic peptide bonds but are resistant to proteolytic cleavage.

  • Metabolic Stability: The aromatic ring prevents rapid hydrolysis in vivo.

  • Pi-Stacking: The oxazole ring can engage in

    
    -
    
    
    
    interactions with aromatic residues (e.g., Phenylalanine) within the target protein's binding pocket.
Chemical Strategy & Mechanism[2][3]

The synthesis relies on a modified Hantzsch Oxazole Synthesis . Unlike the classic reaction which often uses


-bromoacetophenone to yield 4-phenyloxazoles, this protocol utilizes 1,3-dichloroacetone  (1,3-dichloro-2-propanone).

Reaction Specifics:

  • Reactants: 3-Isopropoxy-4-methoxybenzamide + 1,3-Dichloroacetone.

  • Transformation: Condensation and cyclodehydration.

  • Key Feature: The symmetry of 1,3-dichloroacetone ensures that regardless of which

    
    -carbon reacts first, the product retains a chloromethyl group at the 4-position.
    
3.1 Mechanistic Pathway (Graphviz)

OxazoleSynthesis cluster_0 Critical Safety Zone Amide 3-Isopropoxy-4- methoxybenzamide Inter1 Imidate/Enol Intermediate Amide->Inter1 Nucleophilic Attack (O-Alkylation) DCA 1,3-Dichloroacetone (Lachrymator!) DCA->Inter1 Cyclization Cyclodehydration (- H2O, - HCl) Inter1->Cyclization Ring Closure Product 4-Chloromethyl-2-(3-isopropoxy- 4-methoxyphenyl)oxazole Cyclization->Product Aromatization

Figure 1: Mechanistic pathway for the formation of the 4-chloromethyl oxazole scaffold. Note the critical safety requirement for handling 1,3-dichloroacetone.

Detailed Experimental Protocol

Objective: Synthesis of 4-chloromethyl-2-(3-isopropoxy-4-methoxyphenyl)oxazole.

4.1 Materials & Reagents
ReagentEquiv.RoleSafety Note
3-Isopropoxy-4-methoxybenzamide 1.0Limiting ReagentIrritant
1,3-Dichloro-2-propanone 2.5 - 3.0Cyclization PartnerSevere Lachrymator (Tear Gas)
Toluene SolventMediumFlammable
Ethanol SolventWorkupFlammable
Sodium Bicarbonate (sat. aq.) WashNeutralization-
4.2 Step-by-Step Procedure

Step 1: Preparation (Safety First)

  • CRITICAL: 1,3-Dichloroacetone is a potent lachrymator. All operations must be performed in a well-ventilated fume hood. Wear double nitrile gloves and safety goggles.

  • Prepare a reaction vessel (round-bottom flask) equipped with a magnetic stir bar and a reflux condenser.

Step 2: Reaction Setup

  • Charge the flask with 3-Isopropoxy-4-methoxybenzamide (11.4 g, ~54.5 mmol).

  • Add 1,3-dichloro-2-propanone (25.0 g, ~197 mmol). Note: Excess is used to drive the reaction and acts as a solvent/flux in some variations.

  • Add Toluene (100 mL). Alternatively, this reaction can be run neat (solvent-free) at 120°C if the reagents fuse, but toluene provides better thermal control.

  • Heat the mixture to reflux (110°C) with vigorous stirring.

Step 3: Monitoring

  • Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:2) or LC-MS.[2]

  • The reaction typically requires 2 to 6 hours to reach completion. Look for the disappearance of the benzamide starting material.

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure (Rotavap) to remove toluene and excess 1,3-dichloroacetone (use a bleach trap for the vacuum pump exhaust due to lachrymator).

  • Dissolve the residue in Ethyl Acetate (150 mL).

  • Wash the organic layer with saturated NaHCO₃ (2 x 50 mL) to neutralize any HCl generated.

  • Wash with Brine (50 mL), dry over anhydrous Na₂SO₄ , and filter.

  • Concentrate to dryness.

Step 5: Purification

  • The crude product is often a solid. Recrystallize from Ethanol or an Ethanol/Hexane mixture.

  • Expected Yield: 60–80%.

  • Appearance: White to pale yellow powder.

4.3 Analytical Characterization (Expected Data)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       7.65 (s, 1H, Oxazole-H)[1]
      
    • 
       7.61 (dd, 1H, Ar-H)
      
    • 
       7.46 (d, 1H, Ar-H)[3]
      
    • 
       6.90 (d, 1H, Ar-H)
      
    • 
       4.60 (s, 2H, CH₂Cl)
      
    • 
       4.62 (m, 1H, CH of isopropyl)
      
    • 
       3.90 (s, 3H, OCH₃)
      
    • 
       1.38 (d, 6H, Isopropyl CH₃)[3]
      
  • MS (ESI): m/z calc for C₁₄H₁₆ClNO₃ [M+H]⁺: ~282.08.

Downstream Applications: Library Generation

The chloromethyl group at position 4 is a highly reactive electrophile. It serves as a pivot point for generating diverse PDE4 inhibitor candidates.

5.1 Nucleophilic Substitution Workflow

To generate a library of "Roflumilast-like" analogs:

LibraryGen cluster_amines Amine Displacement (Secondary Amines) cluster_thiols Thiol Displacement Core 4-Chloromethyl-Oxazole Intermediate Amine React with: Piperazines, Morpholines, Cyclic Amines Core->Amine K2CO3, DMF, 60°C Thiol React with: Aryl Thiols, Heterocyclic Thiols Core->Thiol NaH or K2CO3, DMF ProdA Product A: Amino-methyl Oxazoles (High Solubility) Amine->ProdA ProdB Product B: Thio-ether Oxazoles (Lipophilic) Thiol->ProdB

Figure 2: Diversification strategy using the chloromethyl handle.

Protocol for Amine Displacement:

  • Dissolve the 4-chloromethyl oxazole (1 equiv) in DMF.

  • Add Potassium Carbonate (2 equiv) and the desired Amine (1.2 equiv).

  • Heat to 60°C for 4 hours.

  • Aqueous workup yields the 4-aminomethyl derivative.

References
  • Primary Patent Protocol

    • Title: Oxazole compound and pharmaceutical composition.[1][4][5][6][7][8][9][10][11]

    • Source: US Reissue Patent RE46792 E1 (and rel
    • Relevance: Explicitly describes the synthesis of 4-chloromethyl-2-(3-isopropoxy-4-methoxyphenyl)oxazole from the benzamide and 1,3-dichloroacetone (See Reference Example 67 & 5).
    • URL
  • PDE4 Inhibitor SAR Context

    • Title: Discovery of oxazole-based PDE4 inhibitors with picomolar potency.[5][11]

    • Source: Bioorganic & Medicinal Chemistry Letters, 22(7), 2594-2597.[5]

    • Relevance: Establishes the structure-activity relationship (SAR) of the oxazole ring and the alkoxybenzyl tail in PDE4 inhibition.
    • URL:[Link]

  • General Oxazole Synthesis

    • Title: The Chemistry of Oxazoles.[5][6][7][8][9][10][11]

    • Source: Chemical Reviews (Classic Hantzsch Synthesis context).
    • Relevance: Provides the foundational mechanism for amide-to-oxazole conversions.
    • URL:[Link]

Sources

Reaction of 3-Isopropoxy-4-methoxybenzamide with 1,3-dichloro-2-propanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocol for the reaction between 3-Isopropoxy-4-methoxybenzamide (Reactant A) and 1,3-dichloro-2-propanone (Reactant B). This transformation is a critical cyclocondensation reaction used to generate 4-(chloromethyl)-2-(3-isopropoxy-4-methoxyphenyl)oxazole , a highly valuable scaffold in medicinal chemistry.

This specific oxazole derivative serves as a core intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, a class of drugs used to treat chronic obstructive pulmonary disease (COPD) and psoriasis (e.g., analogs of Roflumilast and Piclamilast). The protocol addresses the challenge of chemoselectivity, ensuring the formation of the oxazole ring while minimizing polymerization of the bifunctional ketone.

Chemical Mechanism & Rationale

The reaction follows a modified Blümlein-Lewy or Hantzsch-type cyclization mechanism. Unlike thioamides, which react readily with


-haloketones, benzamides are less nucleophilic and typically require elevated temperatures to effect cyclodehydration.

The Pathway:

  • Nucleophilic Attack: The amide oxygen attacks the electrophilic carbon of the 1,3-dichloro-2-propanone (displacing a chloride is possible, but attack at the carbonyl is often the initial step in acid-catalyzed conditions; however, in neutral thermal conditions,

    
     displacement of one chloride by the amide oxygen is the kinetic driver).
    
  • Cyclization: The amide nitrogen attacks the ketone carbonyl (now an imine or enol ether depending on the path), closing the 5-membered ring.

  • Dehydration: Loss of a water molecule aromatizes the system, yielding the 1,3-oxazole.

Key Challenge: 1,3-Dichloro-2-propanone is a bifunctional electrophile. Without careful control of stoichiometry and temperature, it can cross-link or self-condense.

ReactionMechanism Reactants 3-Isopropoxy-4-methoxybenzamide + 1,3-Dichloro-2-propanone Inter1 Intermediate A: O-Alkylation Adduct Reactants->Inter1 SN2 Displacement (100-110°C) Inter2 Intermediate B: Hydroxy-oxazoline Inter1->Inter2 Cyclization (N-attack) Product Product: 4-(Chloromethyl)-2-aryloxazole Inter2->Product Dehydration (-H2O) Byproduct Byproduct: H2O + HCl Inter2->Byproduct

Figure 1: Mechanistic pathway for the formation of the oxazole ring from benzamide and


-haloketone precursors.

Experimental Protocol

Safety Warning: 1,3-Dichloro-2-propanone is a potent lachrymator and skin irritant.[1] All operations must be performed in a high-efficiency fume hood. Wear double nitrile gloves and chemical splash goggles.

Materials
  • Reactant A: 3-Isopropoxy-4-methoxybenzamide (1.0 equiv)

  • Reactant B: 1,3-Dichloro-2-propanone (1.5 equiv)

  • Solvent: Toluene (Anhydrous) or Xylene (for higher reflux temp)

  • Additives: None (Thermal) or

    
     (Acid scavenger, optional)
    
Step-by-Step Methodology
  • Preparation:

    • In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (optional but recommended for water removal), dissolve 10.0 g (47.8 mmol) of 3-Isopropoxy-4-methoxybenzamide in 100 mL of anhydrous Toluene.

  • Addition:

    • Add 9.1 g (71.7 mmol, 1.5 equiv) of 1,3-dichloro-2-propanone.

    • Note: The excess ketone accounts for sublimation losses and side reactions.

  • Reaction (Cyclocondensation):

    • Heat the mixture to vigorous reflux (

      
      ).
      
    • Monitor the reaction by TLC (Eluent: 30% EtOAc in Hexanes) or HPLC.

    • Duration: Reaction typically requires 12–18 hours .

    • Checkpoint: The starting amide spot (

      
      ) should disappear, and a new, less polar spot (
      
      
      
      ) corresponding to the oxazole should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • If solid precipitates (often unreacted amide or salts), filter off.

    • Concentrate the filtrate under reduced pressure to remove Toluene and excess 1,3-dichloroacetone (use a bleach trap for the rotary evaporator exhaust due to lachrymatory vapors).

  • Purification:

    • Dissolve the crude oily residue in minimal hot ethanol or isopropanol.

    • Allow to crystallize at

      
       overnight.
      
    • Alternatively, purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc/Hexane).

Quantitative Data Summary
ParameterSpecificationNotes
Stoichiometry 1.0 : 1.5 (Amide : Ketone)Excess ketone drives kinetics.
Temperature

(Reflux)
Essential for dehydration step.
Time 12 - 18 HoursMonitor via HPLC for conversion >95%.
Typical Yield 65 - 75%Isolated crystalline solid.
Appearance Off-white to pale yellow solidMelting point typically 85-95°C.

Workflow Visualization

This diagram illustrates the operational flow, highlighting critical control points (CCPs) where the experiment is most likely to fail if parameters are not maintained.

Workflow Start Start: Weigh Reagents Mix Mix in Toluene (Fume Hood!) Start->Mix Reflux Reflux (110°C) 12-18 Hours Mix->Reflux Dean-Stark Check QC Check: TLC/HPLC Reflux->Check Check->Reflux Incomplete Conc Concentrate Rotovap Check->Conc Complete Purify Crystallization (Ethanol) Conc->Purify Final Final Product: 4-(Chloromethyl)oxazole Purify->Final

Figure 2: Operational workflow for the synthesis of 4-(chloromethyl)-2-(3-isopropoxy-4-methoxyphenyl)oxazole.

Troubleshooting & Optimization

  • Low Yield: If the reaction stalls, add 0.1 equiv of p-Toluenesulfonic acid (pTSA) . The acid catalyst facilitates the dehydration step, which is often the rate-limiting bottleneck for benzamides (as opposed to thioamides).

  • Product Hydrolysis: The chloromethyl group on the oxazole is reactive. Avoid prolonged exposure to aqueous basic conditions during workup, as this can hydrolyze the chloride to the alcohol (4-hydroxymethyloxazole).

  • Alternative Route: If the direct reaction with the amide is low-yielding, convert the amide to the thioamide first using Lawesson’s Reagent. The thioamide reacts with 1,3-dichloro-2-propanone much more rapidly (often at room temperature or mild heating) to form the thiazole, or can be converted to the oxazole using specific oxidative conditions, though the direct amide route is preferred for oxazoles.

References

  • Turchi, I. J. (Ed.). (1986). The Chemistry of Heterocyclic Compounds, Oxazoles. Wiley-Interscience. Link

  • Palmer, D. C., et al. (2002). "Synthesis and Structure-Activity Relationships of Novel PDE4 Inhibitors." Journal of Medicinal Chemistry. (Contextual grounding for benzamide PDE4 precursors). Link

  • PubChem. (2023). "1,3-Dichloro-2-propanone Compound Summary." National Library of Medicine. Link

  • Organic Chemistry Portal. "Synthesis of Oxazoles." (General mechanistic grounding for Blümlein-Lewy synthesis). Link

Sources

Reagents for synthesizing PDE4 inhibitors from benzamide intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Reagents and Methodologies for the Synthesis of Phosphodiesterase 4 (PDE4) Inhibitors from Benzamide Intermediates

Abstract

Phosphodiesterase 4 (PDE4) is a well-established therapeutic target for a spectrum of inflammatory and autoimmune diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis.[1][2] A significant number of potent and clinically successful PDE4 inhibitors, such as Roflumilast and Apremilast, are built around a central benzamide scaffold.[3] This structural motif is crucial for interacting with the enzyme's active site. The synthesis of these complex molecules relies on the strategic functionalization and coupling of key benzamide intermediates. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the critical reagents, reaction mechanisms, and step-by-step protocols for the synthesis of PDE4 inhibitors, starting from common benzamide-based building blocks. We will delve into core synthetic strategies, including robust amide bond formation, modern C-N cross-coupling reactions, and the construction of complex heterocyclic systems, offering field-proven insights into experimental choices and process optimization.

The Central Role of the Benzamide Scaffold in PDE4 Inhibition

The benzamide moiety is a privileged structure in medicinal chemistry, and its presence is a defining feature of several second-generation PDE4 inhibitors. This group typically consists of a substituted benzene ring attached to a carbonyl group, which is in turn bonded to a nitrogen atom. In inhibitors like Roflumilast, the benzamide links a catechol-ether-derived ring system to a dichloropyridine headgroup.[4] In Apremilast, an N-acetylated benzamide is part of a larger phthalimide structure that is crucial for its mechanism of action.[5][6] The syntheses of these drugs are convergent, often culminating in the formation of the central amide bond or the coupling of a pre-formed benzamide with another key fragment.

Core Synthetic Strategy I: Amide Bond Formation

The construction of the amide bond is one of the most fundamental and frequently performed reactions in the synthesis of these inhibitors.[7] This step typically involves the coupling of a carboxylic acid (the benzamide precursor) with a primary or secondary amine. The primary challenge is the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine, as direct condensation requires harsh conditions that are incompatible with complex molecular scaffolds.[7][8]

Causality Behind Reagent Selection

The choice of coupling reagent is dictated by the need to balance reactivity with functional group tolerance. Overly aggressive reagents can lead to side reactions and racemization of chiral centers. Modern peptide coupling reagents are designed to generate highly reactive acyl-intermediate species in situ under mild conditions, ensuring high yields and purity.[8] Alternatively, converting the carboxylic acid to a more reactive acyl chloride is a cost-effective and robust method, particularly in process chemistry, though it requires an additional synthetic step.[9]

Common Reagents for Amide Coupling
Reagent ClassSpecific ReagentAbbreviationMechanism of ActionTypical Solvents
Acid Halide Formation Thionyl ChlorideSOCl₂Converts carboxylic acid to a highly reactive acyl chloride.[9]DCM, Toluene
Oxalyl Chloride(COCl)₂Similar to SOCl₂, often used for milder conversions.DCM, THF
Carbodiimides DicyclohexylcarbodiimideDCCForms an O-acylisourea intermediate, which is then attacked by the amine.DCM, DMF
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble analogue of DCC, facilitating easier workup.[8]DCM, DMF, Water
Phosphonium Salts Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphatePyBOPForms an activated benzotriazolyl ester.DMF, NMP
Uronium/Guanidinium Salts HATUHATUForms a highly reactive acyl-tetramethyluronium species.[8]DMF, NMP, DMSO
Acid Anhydrides Propylphosphonic AnhydrideT3PForms a mixed anhydride intermediate.[8]Ethyl Acetate, Me-THF
Experimental Protocol: Synthesis of Roflumilast via Amide Coupling

This protocol describes the final amide bond formation step to synthesize Roflumilast from its key benzoic acid and amine intermediates.[10][11]

Step 1: Acid Chloride Formation

  • To a solution of 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid (1.0 eq) in anhydrous toluene (10 vol), add a catalytic amount of DMF (0.02 eq).

  • Slowly add thionyl chloride (1.2 eq) to the mixture at room temperature.

  • Heat the reaction mixture to 70-80°C and stir for 2-4 hours, monitoring the conversion by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and concentrate under reduced pressure to remove excess thionyl chloride and solvent. The resulting acid chloride is typically used directly in the next step.

Step 2: Amide Coupling

  • In a separate flask, dissolve 3,5-dichloropyridin-4-amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine (2.0 eq) in anhydrous dichloromethane (DCM, 10 vol).

  • Cool the amine solution to 0-5°C in an ice bath.

  • Dissolve the crude acid chloride from Step 1 in anhydrous DCM (5 vol) and add it dropwise to the cooled amine solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion, quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Roflumilast as a white solid.

Amide_Formation cluster_activation Acid Activation cluster_coupling Nucleophilic Attack & Coupling Acid R-COOH Activated_Intermediate Activated Intermediate (e.g., Acyl-Uronium, Acyl-Chloride) Acid->Activated_Intermediate Activator Coupling Reagent (e.g., HATU, SOCl₂) Amide Amide Product (R-CO-NH-R') Activated_Intermediate->Amide Amine R'-NH₂ Amine->Amide

Figure 1: General workflow for amide bond formation.

Core Synthetic Strategy II: C-N Cross-Coupling Reactions

For many PDE4 inhibitors, the benzamide nitrogen is connected to an aryl or heteroaryl group. Forming this C(aryl)-N bond is a critical transformation that often relies on modern palladium- or copper-catalyzed cross-coupling reactions.

Causality: Why Transition Metal Catalysis?

Traditional methods for forming aryl-amine bonds, such as nucleophilic aromatic substitution (SNAᵣ), are often limited to highly electron-deficient aryl halides and require harsh conditions.[12] Transition metal-catalyzed reactions, particularly the Buchwald-Hartwig amination, have revolutionized this field by offering a highly general and mild method for coupling a wide array of aryl halides/triflates with various amines.[12][13][14] The choice between palladium and copper catalysis (Ullmann condensation) often depends on cost, substrate scope, and reaction sensitivity, with palladium systems generally being more versatile but also more expensive.[15]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the gold standard for C-N bond formation.[14][16] Its success hinges on the careful selection of a palladium precursor, a sterically bulky and electron-rich phosphine ligand, and a suitable base.

  • Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃

  • Ligands: Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and the final reductive elimination steps. Common examples include XantPhos, X-Phos, and S-Phos.[14][16]

  • Bases: A non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃).[13][16]

  • Solvents: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ Complex1 Ar-Pd(II)(X)L₂ Pd0->Complex1 Oxidative Addition (Ar-X) Complex2 Ar-Pd(II)(NHR')L₂ Complex1->Complex2 Ligand Exchange (+ R'NH₂) (- HX) Complex2->Pd0 Reductive Elimination Amide_Product Ar-NHR' Complex2->Amide_Product

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig C-N Coupling

This protocol provides a general method for coupling an aryl bromide with an amine, a common strategy for synthesizing precursors to benzamide-based PDE4 inhibitors.

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 eq), the amine (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (2 mol%), and XantPhos (4 mol%).[16]

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (or dioxane) via syringe.

  • Heat the reaction mixture to 90-110°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography on silica gel.

Core Synthetic Strategy III: Heterocycle Construction

Many advanced PDE4 inhibitors feature a heterocyclic system attached to the core benzamide structure. The construction of these rings is a key part of the overall synthesis. A prominent example is the formation of the phthalimide ring in Apremilast.

Causality: Condensation for Ring Formation

The synthesis of the phthalimide core of Apremilast is typically achieved through the condensation of a primary amine intermediate with a substituted phthalic anhydride.[5][17] This reaction is a classic example of nucleophilic acyl substitution followed by intramolecular cyclization and dehydration. The use of a high-boiling polar solvent like acetic acid or N,N-dimethylacetamide (DMAc) facilitates the dehydration step at elevated temperatures to form the stable five-membered imide ring.[5][18]

Experimental Protocol: Synthesis of Apremilast via Condensation

This protocol describes the final step in the synthesis of Apremilast, where the chiral aminosulfone intermediate is condensed with N-acetyl-3-aminophthalic anhydride.[5][6][18]

  • Suspend (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethan-1-amine (1.0 eq) and 3-acetamidophthalic anhydride (1.05 eq) in glacial acetic acid (5-10 vol).

  • Heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 4-6 hours.

  • Monitor the reaction for the disappearance of the starting materials by HPLC.

  • Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

  • The product can be isolated by filtration. Alternatively, the acetic acid can be removed under reduced pressure, and the residue can be partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.[5]

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude Apremilast is then purified by recrystallization from a suitable solvent mixture (e.g., acetone/heptane) to afford the final product.

Apremilast_Synthesis cluster_reactants Starting Materials Amine (S)-Aminosulfone Intermediate Reaction Condensation Reaction Amine->Reaction Anhydride 3-Acetamidophthalic Anhydride Anhydride->Reaction Product Apremilast Reaction->Product Crude Product Conditions Reagents & Conditions: - Acetic Acid (Solvent) - Heat (110-120°C) Conditions->Reaction Purification Purification (Recrystallization) Product->Purification Final_Product Pure Apremilast Purification->Final_Product

Figure 3: Workflow for the final condensation step in Apremilast synthesis.

Conclusion

The synthesis of benzamide-containing PDE4 inhibitors is a multi-step process that relies on a robust toolbox of modern organic chemistry reactions. The strategies outlined in this guide—amide bond formation, C-N cross-coupling, and heterocycle construction—represent the core transformations required to assemble these complex and therapeutically important molecules. A thorough understanding of the reagents involved and the causality behind their selection is paramount for achieving high yields, purity, and scalability. As the field of drug discovery continues to evolve, the development of even more efficient, selective, and sustainable synthetic methods will remain a key priority for medicinal and process chemists alike.

References

  • A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Development of a Practical Process for the Synthesis of PDE4 Inhibitors. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • A New Route to Roflumilast via Copper-Catalyzed Hydroxylation. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Design, Synthesis, and Evaluation of Selective PDE4 Inhibitors for the Therapy of Pulmonary Injury. (2025, January 23). ACS Publications. Retrieved February 24, 2026, from [Link]

  • A Review on Synthetic Advances toward the Synthesis of Apremilast, an Anti-inflammatory Drug. (n.d.). OUCI. Retrieved February 24, 2026, from [Link]

  • Synthesis of PDE4 Inhibitors. (n.d.). Thieme. Retrieved February 24, 2026, from [Link]

  • A New Route to Roflumilast via Copper-Catalyzed Hydroxylation. (n.d.). Semantic Scholar. Retrieved February 24, 2026, from [Link]

  • Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. (2022, February 17). MDPI. Retrieved February 24, 2026, from [Link]

  • Design and synthesis of a novel class of PDE4 inhibitors with antioxidant properties as bifunctional agents for the potential treatment of COPD. (2023, August 5). PubMed. Retrieved February 24, 2026, from [Link]

  • WO2013131484A1 - Process for preparation of roflumilast. (n.d.). Google Patents.
  • EP 3181549 A1 - PROCESS FOR THE PREPARATION OF APREMILAST. (2015, December 17). European Patent Office. Retrieved February 24, 2026, from [Link]

  • Synthesis and molecular docking of new roflumilast analogues as preferential-selective potent PDE-4B inhibitors with improved pharmacokinetic profile. (2018, March 25). PubMed. Retrieved February 24, 2026, from [Link]

  • WO2016199031A1 - Process for preparation of apremilast and its intermediates. (n.d.). Google Patents.
  • A Continuous Process for Manufacturing Apremilast. Part I: Process Development and Intensification by Utilizing Flow Chemistry Principles. (2024, February 2). ACS Publications. Retrieved February 24, 2026, from [Link]

  • Trends in Inhibitors, Structural Modifications, and Structure–Function Relationships of Phosphodiesterase 4: A Review. (2024, February 1). ResearchGate. Retrieved February 24, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry. Retrieved February 24, 2026, from [Link]

  • The Cyclic Nitronate Route to Pharmaceutical Molecules: Synthesis of GSK's Potent PDE4 Inhibitor as a Case Study. (2020, August 8). MDPI. Retrieved February 24, 2026, from [Link]

  • Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. (n.d.). PMC. Retrieved February 24, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • Recent developments in catalytic amide bond formation. (n.d.). Sci-Hub. Retrieved February 24, 2026, from [Link]

  • Ullmann condensation. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • A green chemistry perspective on catalytic amide bond formation. (n.d.). SciSpace. Retrieved February 24, 2026, from [Link]

  • Novel selective PDE4 inhibitors. 2. Synthesis and structure-activity relationships of 4-aryl-substituted cis-tetra. (2001, August 2). PubMed. Retrieved February 24, 2026, from [Link]

  • Novel cyclic compounds as potent phosphodiesterase 4 inhibitors. (n.d.). PubMed. Retrieved February 24, 2026, from [Link]

  • Functional Group Transformations. (n.d.). Organic Synthesis. Retrieved February 24, 2026, from [Link]

  • Catalytic Approaches to the Synthesis of Amide Bonds. (n.d.). CORE. Retrieved February 24, 2026, from [Link]

  • Novel selective PDE4 inhibitors. 1. Synthesis, structure-activity relationships, and molecular modeling of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones and analogues. (2001, August 2). PubMed. Retrieved February 24, 2026, from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2024, April 3). YouTube. Retrieved February 24, 2026, from [Link]

  • Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. (2024, July 31). MDPI. Retrieved February 24, 2026, from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2023, November 22). Organic Syntheses. Retrieved February 24, 2026, from [Link]

  • Synthesis of PDE IV inhibitors. First asymmetric synthesis of two of GlaxoSmithKline's highly potent Rolipram analogues. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 24, 2026, from [Link]

  • The Synthesis of a Selective PDE 4 /TNFα Inhibitor. (n.d.). Figshare. Retrieved February 24, 2026, from [Link]

  • Polynitrogen Bicyclic and Tricyclic Compounds as PDE4 Inhibitors. (2024, August 5). MDPI. Retrieved February 24, 2026, from [Link]

  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. (n.d.). Walsh Medical Media. Retrieved February 24, 2026, from [Link]

  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. (2023, July 15). MDPI. Retrieved February 24, 2026, from [Link]

Sources

Solvent selection for 3-Isopropoxy-4-methoxybenzamide crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Crystallization Protocol for 3-Isopropoxy-4-methoxybenzamide

Part 1: Introduction & Strategic Context

3-Isopropoxy-4-methoxybenzamide is a critical intermediate scaffold, notably utilized in the synthesis of phosphodiesterase 4 (PDE4) inhibitors (e.g., analogs of Roflumilast) and other bioactive benzamide derivatives. In drug development, the crystallization of this intermediate is a pivotal control point. It determines the downstream purity of the API, removes unreacted precursors (such as 3-isopropoxy-4-methoxybenzoic acid), and defines the particle size distribution (PSD) essential for consistent reaction kinetics in subsequent steps.

This guide moves beyond generic solvent lists. It provides a mechanistic approach to solvent selection based on the specific physicochemical moiety of the molecule: the benzamide core (hydrogen bonding donor/acceptors) and the alkoxy substituents (lipophilic tails).

Key Challenges Addressed:

  • Polymorphism: Benzamides are prone to conformational polymorphism due to rotation around the amide bond.

  • Oiling Out: The presence of isopropoxy chains increases the risk of liquid-liquid phase separation (LLPS) before crystallization, particularly in aqueous mixtures.

  • Solubility Balance: Finding a window where the compound is soluble at high temperatures but crystallizes effectively upon cooling.

Part 2: Physicochemical Analysis & Solvent Logic

To select the correct solvent, we must first deconstruct the molecule’s interaction potential.

Molecular FeatureInteraction TypeSolvent Implication
Amide Group (-CONH₂) H-Bond Donor & AcceptorRequires polar protic solvents (Alcohols) or polar aprotic solvents (DMSO, DMF) for dissolution. Strong self-association (dimerization) drives crystal lattice formation.
Methoxy (-OCH₃) Weak H-Bond AcceptorAdds slight polarity but limits solubility in purely non-polar alkanes (Hexane).
Isopropoxy (-OiPr) Lipophilic / Steric BulkIncreases solubility in medium-polarity solvents (Ethyl Acetate, Toluene). Reduces water solubility significantly.

The "Goldilocks" Zone: For this compound, Alcohols (C1-C3) and Esters represent the ideal balance.

  • Ethanol (EtOH): The primary candidate. It disrupts amide dimers at high temperatures (solubilizing) but allows lattice reformation upon cooling.

  • Ethyl Acetate (EtOAc): Excellent for impurity rejection (especially polar acids), though solubility may be lower than in ethanol.

  • Toluene: Useful for azeotropic drying if the material is wet, but often yields lower recovery due to high solubility or poor purging.

Part 3: Experimental Protocols

Workflow Visualization

The following decision tree outlines the screening logic for identifying the optimal solvent system.

SolventScreening Start Start: 100mg Compound SolubilityTest Add 1 mL Solvent @ 25°C Start->SolubilityTest CheckSol Is it Soluble? SolubilityTest->CheckSol Soluble Too Soluble (Use as Anti-Solvent) CheckSol->Soluble Yes Insoluble Heat to Reflux (T_max) CheckSol->Insoluble No CheckHot Soluble at Reflux? Insoluble->CheckHot NotSolHot Poor Solvent (Discard) CheckHot->NotSolHot No SolHot Cool to 0-5°C CheckHot->SolHot Yes Crystals Crystals Formed? SolHot->Crystals YesCrystals Candidate System (Analyze Yield/Purity) Crystals->YesCrystals Yes NoCrystals Metastable Zone Too Wide (Add Anti-Solvent) Crystals->NoCrystals No

Figure 1: Decision tree for rapid solvent screening of benzamide derivatives.

Protocol A: Solubility Screening (The "Visual" Method)

Objective: Determine the approximate solubility curve without expensive automated reactors.

  • Preparation: Weigh 50 mg of 3-Isopropoxy-4-methoxybenzamide into five separate 4 mL glass vials.

  • Solvent Addition: Add 0.5 mL of the following solvents to respective vials:

    • Vial 1: Methanol (MeOH)[1]

    • Vial 2: Ethanol (EtOH)[1]

    • Vial 3: Isopropanol (IPA)

    • Vial 4: Ethyl Acetate (EtOAc)[1]

    • Vial 5: Toluene

  • Room Temperature Check: Vortex for 1 minute.

    • Observation: If the solid dissolves completely, the solvent is too strong (likely MeOH). Mark as potential "Anti-solvent addition" base.

  • Thermal Stress: If undissolved, heat the vials to near-boiling (using a heating block set 5°C below the solvent's boiling point).

    • Observation: If the solid dissolves, this is a Cooling Crystallization Candidate .

  • Cooling: Allow vials to cool slowly to room temperature (RT) on the benchtop, then transfer to a refrigerator (4°C) for 12 hours.

  • Harvest: Filter solids and dry.

Expected Outcome:

  • Ethanol: Likely provides the best balance of yield and crystal quality.

  • IPA: May require larger volumes but often yields larger, more distinct prisms/needles due to slower nucleation kinetics.

Protocol B: Scale-Up Crystallization (Cooling Mode)

Objective: Purify 10g of crude material using the optimal solvent (assumed Ethanol based on class behavior).

Reagents:

  • Crude 3-Isopropoxy-4-methoxybenzamide (10 g)

  • Ethanol (Absolute, HPLC grade)

  • Seed Crystals (Optional, 0.1% w/w)

Step-by-Step Procedure:

  • Dissolution:

    • Charge 10 g of crude solid into a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add 50 mL Ethanol (5 vol). Note: Start with a lower volume (3 vol) and add more only if needed.

    • Heat to reflux (approx. 78°C).

    • If solids persist after 15 mins, add Ethanol in 5 mL increments until a clear solution is obtained (Target: Saturation at reflux).

  • Polishing Filtration (Critical for Purity):

    • While hot, filter the solution through a pre-heated sintered glass funnel or a 0.45 µm PTFE cartridge to remove insoluble mechanical impurities.

  • Controlled Cooling (Nucleation Control):

    • Transfer filtrate to a clean vessel.[1]

    • Cool slowly to 60°C.

    • Seeding Point: At 60°C (metastable zone), add 10 mg of pure seed crystals. This prevents "crashing out" and oiling.

    • Ramp down temperature: 60°C → 20°C over 2 hours (0.3°C/min).

  • Yield Recovery:

    • Once at 20°C, hold for 1 hour.

    • Cool further to 0-5°C (ice bath) for 2 hours to maximize yield.

  • Isolation:

    • Filter under vacuum.

    • Wash the cake with cold Ethanol (0°C, 2 x 10 mL) to displace mother liquor without re-dissolving the product.

    • Dry in a vacuum oven at 45°C for 12 hours.

Part 4: Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
Oiling Out Solution cooled too fast; Impurities lowered melting point; Solvent too polar (water).1. Slow down cooling rate.2. Use a "Seeding" step.3. Switch to a less polar solvent (e.g., Ethanol → IPA).
Low Yield Solubility at isolation temperature (0°C) is still too high.1. Add an Anti-Solvent (e.g., Water or Heptane) after the initial crystallization has started.2. Concentrate the mother liquor.
Gel Formation Rapid precipitation of fine needles trapping solvent.1. Apply "Temperature Cycling" (Heat/Cool loops) to ripen the crystals (Ostwald Ripening).
Anti-Solvent Strategy (Yield Boost)

If the cooling method yields <70%, employ an Ethanol/Water system.

  • Dissolve in hot Ethanol.

  • Add hot Water dropwise until slight turbidity persists.

  • Add a few drops of Ethanol to clear it.

  • Cool slowly. Warning: Adding water too fast causes oiling.

Part 5: References

  • BenchChem. (2025).[1][2][3] Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols. Retrieved from

  • Nangia, A., et al. (2024).[4] Screening and Formation Thermodynamics of Co-Crystal: Salicyclic Acid-Benzamide Co-Crystal System. BioInterface Research in Applied Chemistry. Retrieved from

  • Sigma-Aldrich. (2025). 3-Isopropoxy-4-methoxybenzaldehyde Product Specification & Safety Data. Retrieved from

  • MDPI. (2026). Discovery of Marine-Inspired Guanidine-Based PDE4 Inhibitors. Marine Drugs. Retrieved from

  • PubChem. (2025). 3-Isopropoxy-4-methoxybenzaldehyde Compound Summary. National Library of Medicine. Retrieved from

(Note: While specific literature on the crystallization of the exact amide is proprietary or sparse, the protocols above are derived from validated methodologies for structurally homologous benzamide intermediates cited in References 1, 2, and 4.)

Sources

Procedures for O-alkylation of 3-hydroxy-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective O-Alkylation of 3-Hydroxy-4-Methoxybenzamide

Abstract & Strategic Context

This Application Note details the chemoselective O-alkylation of 3-hydroxy-4-methoxybenzamide (Isovanillamide). This scaffold is a critical intermediate in the synthesis of phosphodiesterase 4 (PDE4) inhibitors and other bioactive benzamide derivatives.

The Challenge: The substrate contains two potential nucleophilic sites: the phenolic hydroxyl group at position 3 and the primary amide nitrogen.

  • Phenol (

    
    ):  Moderately acidic; forms a highly nucleophilic phenoxide anion.
    
  • Primary Amide (

    
    ):  Weakly acidic; requires strong bases to deprotonate but can act as a neutral nucleophile under forcing conditions.
    

The Solution: By exploiting the


 (

log units) between the phenol and the amide, we can utilize mild carbonate bases to selectively deprotonate the hydroxyl group, ensuring exclusively O-alkylation (Williamson Ether Synthesis) while leaving the amide intact.

Mechanistic Principles & Chemoselectivity

To guarantee process reliability, it is essential to understand the competing pathways.

  • Pathway A (Desired): Base (

    
     10–11) deprotonates the phenol. The resulting phenoxide attacks the alkyl halide (
    
    
    
    ).
  • Pathway B (Undesired): Excessively strong base (e.g., NaH,

    
     > 35) or high temperatures can deprotonate the amide, leading to N-alkylation or competitive hydrolysis.
    

Figure 1: Chemoselectivity Logic Flow

Chemoselectivity Substrate 3-Hydroxy-4-methoxybenzamide Base Base Selection (K2CO3 vs NaH) Substrate->Base Phenoxide Phenoxide Anion (Generated at pH 10-11) Base->Phenoxide Mild Base (K2CO3) Amidate Amidate Anion (Generated at pH >15) Base->Amidate Strong Base (NaH) Prod_O O-Alkylated Product (Thermodynamic & Kinetic Favored) Phenoxide->Prod_O + R-X Prod_N N-Alkylated Impurity Amidate->Prod_N + R-X

Caption: Selection of mild bases (Carbonates) favors the Phenoxide pathway, avoiding N-alkylation.

Experimental Protocols

Method A: Standard K₂CO₃/DMF Protocol (High Reliability)

Recommended for: Research scale (mg to g) and diverse alkyl halides.

Reagents:

  • Substrate: 3-Hydroxy-4-methoxybenzamide (1.0 equiv)

  • Alkylating Agent: Alkyl Bromide or Iodide (1.1 – 1.2 equiv)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide) [Concentration: 0.2 – 0.5 M]

  • Catalyst (Optional): Potassium Iodide (0.1 equiv) if using Alkyl Chlorides (Finkelstein condition).

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 3-hydroxy-4-methoxybenzamide (1.0 equiv) and anhydrous DMF. Stir until fully dissolved.

    • Note: The amide functionality reduces solubility in non-polar solvents; DMF is preferred over Acetone for this specific substrate to ensure homogeneity.

  • Deprotonation: Add anhydrous

    
     (1.5 equiv) in a single portion. Stir at Room Temperature (RT) for 15–30 minutes.
    
    • Visual Cue: The solution often turns yellow/orange due to phenoxide formation.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C . Monitor by TLC or HPLC.

    • Timeframe: Typically 2–6 hours.

    • Control: Do not exceed 80°C to prevent amide hydrolysis or N-alkylation.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to RT.

    • Pour the DMF solution slowly into a beaker containing ice-cold water (10x volume of DMF) with vigorous stirring.

    • The product usually precipitates as a white/off-white solid.

    • Filter the solid, wash copiously with water (to remove DMF and inorganic salts), and dry under vacuum.

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (SiO₂, EtOAc/Hexanes).

Method B: Phase Transfer Catalysis (Green/Scale-Up)

Recommended for: Larger scales (>10g) to avoid DMF removal issues.

Reagents:

  • Solvent: Toluene (Organic phase) and Water (Aqueous phase).

  • Base: Potassium Hydroxide (KOH) or NaOH (2.0 equiv).

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%).

Protocol:

  • Dissolve the substrate in Toluene. If solubility is poor, use a Toluene/THF mixture.

  • Add the alkyl halide and TBAB.

  • Add the aqueous base solution (20% w/v NaOH).

  • Reflux with vigorous stirring (high shear mixing is critical for PTC).

  • Separate phases; wash organic layer with brine; dry and concentrate.

Analytical Validation (Self-Validating System)

To ensure the reaction occurred at the Oxygen (O) and not the Nitrogen (N), compare the spectral data.

Table 1: NMR Diagnostic Markers

FeatureSubstrate (Starting Material)Product (O-Alkylated)N-Alkylated Impurity
¹H NMR: Phenolic OH Broad singlet, >9.0 ppmAbsent Present (if mono-N-alkylated)
¹H NMR: Amide NH₂ Two broad singlets (approx 7.0–8.0 ppm)Retained (approx 7.0–8.0 ppm)Changed (1H becomes triplet/doublet or disappears)
¹H NMR: Alkyl -CH₂- N/ATriplet/Multiplet at ~4.0–4.2 ppm Multiplet at ~3.2–3.5 ppm (shielded relative to O-alkyl)
IR Spectroscopy Broad OH stretch (~3300 cm⁻¹)OH stretch disappears; C-O-C stretch appearsAmide II band shifts significantly

Figure 2: Experimental Workflow & Decision Tree

Workflow Start Start: 3-Hydroxy-4-methoxybenzamide Solvent Dissolve in DMF (0.5M) Start->Solvent BaseAdd Add K2CO3 (1.5 eq) Stir 30 min @ RT Solvent->BaseAdd RXAdd Add Alkyl Halide (1.1 eq) Heat to 60°C BaseAdd->RXAdd Check TLC/HPLC Check (Is SM consumed?) RXAdd->Check Check->RXAdd No (Add more RX/Time) Quench Pour into Ice Water Check->Quench Yes Filter Filter Precipitate (Wash w/ H2O) Quench->Filter Analyze 1H NMR Validation (Check disappearance of OH) Filter->Analyze

Caption: Standard workflow emphasizing the water-quench precipitation method for simplified workup.

Troubleshooting & Optimization

  • Incomplete Conversion:

    • Cause: Alkyl halide hydrolysis or evaporation.

    • Fix: Add an additional 0.2 equiv of alkyl halide and catalytic KI (Finkelstein condition) to accelerate the reaction.

  • N-Alkylation Observed:

    • Cause: Temperature too high (>90°C) or base too strong (NaOH/NaH).

    • Fix: Switch to

      
       (Cesium Carbonate) in Acetone at reflux (56°C). Cesium is more soluble and reactive ("Cesium Effect") without increasing basicity to the point of amide deprotonation.
      
  • Product Oiling Out:

    • Cause: The alkyl chain is long/lipophilic.

    • Fix: Extract the aqueous quench with Ethyl Acetate instead of filtering. Wash organic layer with 1M NaOH to remove unreacted phenol.

References

  • Williamson Ether Synthesis (General): Williamson, A. W. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356.

  • Chemoselectivity in Phenolic Amides

    • Mechanistic Insight: The

      
       of phenol (~10) vs amide (~17) allows selective deprotonation. See: Bordwell pKa Table (DMSO). 
      
  • Synthesis of PDE4 Inhibitors (Context)

    • Use of 3-alkoxy-4-methoxybenzamides in drug discovery (Rolipram/Ro 20-1724 analogues).
    • Reference: Dal Piaz, V., et al. (2002). "Heterocyclic-fused 3(2H)-pyridazinones as potent and selective PDE4 inhibitors". Journal of Medicinal Chemistry.

  • Green Chemistry (PTC Method)

    • Freedman, H. H. (1986). "Industrial applications of phase transfer catalysis". Pure and Applied Chemistry.

Scalable Synthesis of Dialkoxybenzamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Dialkoxybenzamides are critical pharmacophores in medicinal chemistry, serving as the structural backbone for numerous antipsychotics (e.g., Levosulpiride), prokinetics (e.g., Itopride), and HDAC inhibitors. While laboratory-scale synthesis often relies on expensive coupling reagents and chromatographic purification, these methods fail at the kilogram scale due to cost, thermal hazards, and waste generation. This guide details a robust, scalable process for synthesizing dialkoxybenzamide intermediates, focusing on safety-critical alkylation strategies and atom-economical amidation . We contrast traditional acid chloride routes with modern imidazolide activation (CDI), providing a self-validating protocol for industrial application.

Strategic Route Selection

The synthesis of dialkoxybenzamides generally proceeds via two phases: the construction of the dialkoxybenzoic acid core and the subsequent amide coupling.

Phase 1: Alkylation Strategy

For the synthesis of 3,4-dimethoxybenzoic acid (Veratric acid) or 3,5-dimethoxybenzoic acid , the choice of alkylating agent is the primary Critical Process Parameter (CPP).

ParameterMethyl Iodide (MeI)Dimethyl Sulfate (DMS)Dimethyl Carbonate (DMC)
Reactivity High (

)
High (

)
Low (Requires

)
Boiling Point

(Volatile/Fugitive emissions)

(Low vapor pressure)

Safety Neurotoxic; difficult to contain vapors.Highly toxic/Carcinogenic; but easier to handle liquid.Green solvent; Non-toxic.
Scalability Poor (Cost + Volatility)High (Standard Industrial Choice)Emerging (Requires Autoclave)

Decision: For this protocol, we utilize Dimethyl Sulfate (DMS) due to its superior cost-efficiency and reaction kinetics at scale, while implementing strict engineering controls to manage toxicity.

Phase 2: Amidation Strategy
  • Route A (Acid Chloride): Uses Thionyl Chloride (

    
    ).[1] High conversion but generates corrosive 
    
    
    
    /HCl gas, requiring scrubbers.
  • Route B (Imidazolide): Uses 1,1'-Carbonyldiimidazole (CDI).[2] Generates only

    
     and imidazole (water-soluble). Preferred for GMP campaigns to minimize genotoxic impurities (GTIs) associated with acid chlorides.
    

Detailed Protocols

Protocol A: Scalable Synthesis of 3,4-Dimethoxybenzoic Acid

Objective: Methylation of Protocatechuic acid (3,4-dihydroxybenzoic acid) or Vanillic acid. Scale: 1.0 kg Input

Materials
  • Substrate: 3,4-Dihydroxybenzoic acid (Protocatechuic acid) [CAS: 99-50-3]

  • Reagent: Dimethyl Sulfate (DMS) [CAS: 77-78-1] (Danger: Genotoxic )

  • Base: Sodium Hydroxide (30% aq. solution) or Potassium Carbonate (anhydrous)[3][4]

  • Solvent: Acetone (reflux) or Water (controlled pH)

Step-by-Step Methodology
  • Setup: Charge a 10 L jacketed glass reactor with Protocatechuic acid (1.0 kg, 6.49 mol) and Acetone (5.0 L) .

  • Base Addition: Add Anhydrous

    
     (2.7 kg, 19.5 mol) . The excess base is required to neutralize the carboxylic acid and scavenge protons from the phenolic hydroxyls.
    
    • Expert Insight: Use of granular

      
       prevents clumping compared to powdered forms, improving stirring torque.
      
  • Alkylation (Exotherm Control): Heat the slurry to mild reflux (

    
    ).
    
  • DMS Dosing: Add Dimethyl Sulfate (1.35 L, 14.2 mol) dropwise over 2–3 hours.

    • Critical Safety Check: Maintain reflux but ensure the exotherm does not exceed condenser capacity. DMS accumulation can lead to a thermal runaway.

  • Reaction Monitoring: Monitor by HPLC (C18 column, Water/ACN gradient). reaction is complete when mono-methylated intermediates are <0.5%.

  • Quenching: Cool to

    
    . Add Water (5.0 L)  and stir for 1 hour to destroy excess DMS (hydrolysis to methanol and sulfuric acid).
    
  • Isolation:

    • Distill off Acetone under reduced pressure.

    • Acidify the remaining aqueous solution with HCl (conc.) to pH 1–2. The product, 3,4-dimethoxybenzoic acid, will precipitate as a white solid.

  • Purification: Filter the solid and wash with cold water (3 x 1 L). Recrystallize from Ethanol/Water (1:1) if purity is <98%.

Expected Yield: 85–90% (approx. 1.05 kg) Melting Point: 181–182°C

Protocol B: Amidation via CDI Activation (Green Route)

Objective: Coupling of 3,4-dimethoxybenzoic acid with a functionalized amine (e.g., N,N-diethylethylenediamine or benzylamine derivatives). Advantage: Avoids


, one-pot procedure.
Materials
  • Substrate: 3,4-Dimethoxybenzoic acid (from Protocol A)

  • Coupling Agent: 1,1'-Carbonyldiimidazole (CDI) [CAS: 530-62-1]

  • Solvent: Tetrahydrofuran (THF) or 2-Methyl-THF (Green alternative)

  • Amine: Generic Primary/Secondary Amine (

    
    )
    
Step-by-Step Methodology
  • Activation: In a dry reactor under

    
    , dissolve 3,4-Dimethoxybenzoic acid (500 g, 2.74 mol)  in THF (2.5 L) .
    
  • CDI Addition: Add CDI (490 g, 3.02 mol) in portions at

    
    .
    
    • Observation: Vigorous evolution of

      
       gas will occur. Ensure adequate venting.
      
    • Mechanism:[5][6][7] Formation of the reactive N-acylimidazole intermediate.

  • Aging: Stir at

    
     for 1 hour until gas evolution ceases.
    
  • Coupling: Add the Target Amine (2.8 mol) slowly. If the amine is a salt (e.g., HCl salt), add an equivalent of Triethylamine (TEA).

  • Reaction: Heat to

    
     for 3–5 hours. Monitor by HPLC.
    
  • Workup:

    • Distill THF to near dryness.

    • Add Ethyl Acetate (3 L) and wash with 1M NaOH (to remove unreacted acid) and 1M HCl (to remove imidazole and unreacted amine).

  • Crystallization: Concentrate the organic layer and add n-Heptane to induce crystallization.

Expected Yield: 88–94%

Visualizing the Process Workflow

The following diagram illustrates the decision logic and chemical pathways for the synthesis, explicitly highlighting the safety checkpoints.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Amide Coupling Start Start: Dihydroxybenzoic Acid Reagent Reagent Selection Start->Reagent DMS Dimethyl Sulfate (DMS) High Yield / Toxic Reagent->DMS Standard Scale-up DMC Dimethyl Carbonate Green / Low Reactivity Reagent->DMC Green Pilot Alkylation Reflux in Acetone/K2CO3 (Temp < 60°C) DMS->Alkylation Quench Quench with Water (Destroy Excess DMS) Alkylation->Quench Strict pH Control Intermediate 3,4-Dimethoxybenzoic Acid Quench->Intermediate Activation Activation Strategy Intermediate->Activation RouteA Route A: Thionyl Chloride (Acid Chloride) Activation->RouteA Cost Driven RouteB Route B: CDI Coupling (Imidazolide) Activation->RouteB Quality/Safety Driven Coupling Amine Addition (THF or Toluene) RouteA->Coupling -SO2 / -HCl RouteB->Coupling -CO2 / Imidazole Final Final Dialkoxybenzamide Coupling->Final

Caption: Process flow diagram comparing alkylation reagents and amidation routes, highlighting critical safety nodes (Red) and green chemistry opportunities (Green).

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Incomplete Methylation Water in Acetone/Solvent.Ensure anhydrous ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

and dry solvents. Water consumes DMS via hydrolysis.[8]
"Stalled" Reaction Clumping of Base.Use granular

or increase agitation speed. Add phase transfer catalyst (TBAHS) if using biphasic media.
Low Yield (Amidation) Moisture in CDI.CDI is extremely hygroscopic. Store under Argon. If CDI hydrolyzes, it forms inactive imidazole +

.
Colored Impurities Oxidation of phenols.Perform alkylation under Nitrogen atmosphere.[9] Add sodium dithionite during workup to bleach color.

Safety & EHS Considerations

  • Dimethyl Sulfate (DMS): A potent DNA alkylator.

    • Protocol: Use a closed-loop dosing system. Keep Ammonia solution (25%) nearby; ammonia rapidly neutralizes DMS spills by converting it to methylamine.

  • Thionyl Chloride:

    • Protocol: If using Route A, the off-gas must be scrubbed through a Caustic Scrubber (NaOH) to capture

      
       and HCl.
      
  • Thermal Runaway:

    • Protocol: Alkylation is exothermic. Do not add DMS all at once. Use a dosing pump interlocked with the reactor temperature probe (stop dosing if

      
      ).
      

References

  • Process Safety of Methylating Agents
  • Regioselective Alkylation

    • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones.[10][11][12] Tetrahedron Letters (2022).[11] Available at: [Link]

  • Amide Coupling Scale-Up

    • Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[1][2][6] Organic Process Research & Development.[1]

    • A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: [Link]

  • Industrial Synthesis Examples (Itopride)

    • Novel process for synthesis of itopride and its novel intermediate.[4] US Patent 20090177008A1. Available at:

  • General Protocol Grounding

    • Synthesis of 3,5-Dihydroxybenzoic acid.[13][14] Organic Syntheses.[1][13][14] Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Isopropoxy-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Isopropoxy-4-methoxybenzamide. This document is structured to provide researchers, medicinal chemists, and process development professionals with actionable insights and troubleshooting strategies to enhance reaction yield, purity, and reproducibility. We will move beyond simple procedural outlines to explore the chemical rationale behind key steps, helping you to diagnose and resolve common experimental challenges.

I. Synthetic Strategy Overview

The most common and reliable synthetic route to 3-Isopropoxy-4-methoxybenzamide begins with the readily available starting material, vanillin (4-hydroxy-3-methoxybenzaldehyde). The pathway involves three key transformations:

  • Williamson Ether Synthesis: Isopropylation of the phenolic hydroxyl group of vanillin.

  • Oxidation: Conversion of the benzaldehyde to a benzoic acid.

  • Amidation: Activation of the carboxylic acid and subsequent reaction with an ammonia source to form the target benzamide.

Each stage presents unique challenges and opportunities for optimization. The following workflow diagram illustrates this synthetic pathway.

G cluster_0 Step 1: Isopropylation cluster_1 Step 2: Oxidation cluster_2 Step 3: Amidation Vanillin Vanillin (4-Hydroxy-3-methoxybenzaldehyde) Intermediate1 3-Isopropoxy-4-methoxybenzaldehyde Vanillin->Intermediate1 Isopropyl Halide, Base (e.g., K2CO3) Intermediate2 3-Isopropoxy-4-methoxybenzoic Acid Intermediate1->Intermediate2 Oxidant (e.g., NaClO2) Buffer FinalProduct 3-Isopropoxy-4-methoxybenzamide Intermediate2->FinalProduct 1. Activating Agent (e.g., SOCl2) 2. Ammonia Source (e.g., NH4OH)

Caption: Synthetic workflow for 3-Isopropoxy-4-methoxybenzamide.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing the overall yield of 3-Isopropoxy-4-methoxybenzamide?

A1: The amidation step (Step 3) is unequivocally the most critical stage. While the preceding ether synthesis and oxidation are typically high-yielding, the conversion of the carboxylic acid to the amide is fraught with potential side reactions and equilibrium challenges. The direct reaction between a carboxylic acid and ammonia requires extremely high temperatures to drive off water, which can degrade the product.[1][2] Therefore, activating the carboxylic acid, usually by converting it to an acyl chloride, is essential for achieving high conversion under mild conditions.[1]

Q2: I'm considering a one-pot synthesis. Is this a viable strategy?

A2: While one-pot reactions are attractive for their efficiency, a one-pot synthesis for this specific pathway is not recommended. The reagents and conditions for each step are generally incompatible. For instance, the basic conditions of the initial isopropylation would interfere with the subsequent oxidation and amidation steps. Similarly, the strong activating agents used for amidation (like thionyl chloride) would react with the hydroxyl group of the starting vanillin. Isolating and purifying the intermediate at each stage is the most robust approach to ensure high final purity and yield.

Q3: For the amidation step, should I use the acyl chloride method or a peptide coupling agent like DCC/EDC?

A3: Both methods are effective, but the choice depends on your scale, available resources, and sensitivity of other functional groups (which are not a concern for this specific molecule).

  • Acyl Chloride Method (via SOCl₂ or Oxalyl Chloride): This is often the most cost-effective and high-yielding method for larger-scale synthesis. It is robust and the reagents are inexpensive. However, it generates corrosive HCl gas and requires strictly anhydrous conditions to prevent hydrolysis of the highly reactive acyl chloride intermediate.[1][3]

  • Coupling Agents (DCC, EDC): These reagents allow for direct conversion of the carboxylic acid to the amide under very mild, neutral conditions.[1][4][5] They are ideal for small-scale synthesis or for molecules with sensitive functional groups. The main drawbacks are the higher cost of the reagents and the need to remove byproducts (e.g., dicyclohexylurea (DCU) for DCC, which requires filtration).[1]

For routine synthesis of 3-Isopropoxy-4-methoxybenzamide, the acyl chloride method is generally preferred for its efficiency and scalability.

III. Troubleshooting Guide

This section addresses specific problems you may encounter during synthesis, organized by reaction step.

Step 1: Isopropylation of Vanillin
Problem Probable Cause(s) Recommended Solution(s)
Low or Incomplete Conversion 1. Insufficient Base: The base (e.g., K₂CO₃) is crucial for deprotonating the phenolic hydroxyl, making it a potent nucleophile. 2. Low Reactivity of Alkylating Agent: Isopropyl bromide is less reactive than isopropyl iodide. 3. Poor Solubility: The reactants may not be fully dissolved in the chosen solvent (e.g., acetone, DMF).1. Increase Base Stoichiometry: Use at least 1.5-2.0 equivalents of finely powdered, anhydrous K₂CO₃. 2. Add a Catalyst: Introduce a catalytic amount of potassium iodide (KI) to facilitate an in situ Finkelstein reaction, converting isopropyl bromide to the more reactive isopropyl iodide. 3. Solvent Optimization: Ensure vigorous stirring. If solubility remains an issue in acetone, switch to a more polar aprotic solvent like DMF.
Reaction Stalls or is Sluggish Low Reaction Temperature: The activation energy for the Sₙ2 reaction may not be met at room temperature.Increase Temperature: Reflux the reaction mixture. For acetone, this is around 56°C; for DMF, you can heat to 70-80°C to increase the reaction rate. Monitor by TLC to avoid byproduct formation from prolonged heating.
Step 2: Oxidation of 3-Isopropoxy-4-methoxybenzaldehyde
Problem Probable Cause(s) Recommended Solution(s)
Incomplete Oxidation (Starting Aldehyde Remains) 1. Insufficient Oxidant: The stoichiometry of the oxidant was too low. 2. pH Drift: The Pinnick oxidation is highly pH-dependent. If the solution becomes too acidic, the active oxidant (chlorous acid) can disproportionate.1. Use a Slight Excess of Oxidant: Employ 1.2-1.5 equivalents of sodium chlorite (NaClO₂). 2. Use a Robust Buffering System: A phosphate buffer (e.g., NaH₂PO₄) is essential to maintain the optimal pH of 4-5. An H₂O₂ scavenger like 2-methyl-2-butene is also critical to prevent side reactions.
Low Isolated Yield After Workup Product Precipitation: The sodium salt of the carboxylic acid may not have been fully protonated before extraction, or the product may have precipitated prematurely.Ensure Complete Protonation: After the reaction, carefully acidify the aqueous layer with HCl to a pH of ~2. Confirm with pH paper. This ensures the carboxylic acid is in its neutral, organic-soluble form before extracting with a solvent like ethyl acetate.
Step 3: Amidation of 3-Isopropoxy-4-methoxybenzoic Acid
Problem Probable Cause(s) Recommended Solution(s)
Very Low or No Product Formation 1. Hydrolysis of Acyl Chloride: This is the most common failure mode. The acyl chloride intermediate is highly sensitive to moisture and will rapidly revert to the starting carboxylic acid.[3][6] 2. Incomplete Acyl Chloride Formation: Insufficient thionyl chloride (SOCl₂) or reaction time.1. Ensure Rigorously Anhydrous Conditions: Flame-dry all glassware. Use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Use Excess SOCl₂ and Heat: Use at least 2 equivalents of SOCl₂ and gently reflux the mixture for 1-2 hours to ensure complete conversion. Remove excess SOCl₂ under vacuum before proceeding.
Final Product is Contaminated with Starting Carboxylic Acid 1. Incomplete Amidation: The reaction between the acyl chloride and the ammonia source was not driven to completion. 2. Hydrolysis During Workup: Exposing the acyl chloride intermediate to aqueous conditions before it fully reacts with ammonia.1. Control Reaction Temperature: Add the solution of the acyl chloride slowly to a cold (0°C) concentrated solution of the ammonia source (e.g., ammonium hydroxide). This controls the exotherm and maximizes the rate of amidation over hydrolysis.[3] 2. Post-Reaction Purification: During workup, wash the organic layer with a dilute basic solution (e.g., 5% NaHCO₃). This will deprotonate and extract any unreacted carboxylic acid into the aqueous layer, leaving the neutral amide product in the organic phase.

IV. Key Experimental Protocols

Protocol 1: Synthesis of 3-Isopropoxy-4-methoxybenzoic Acid (2-Step)

Part A: Synthesis of 3-Isopropoxy-4-methoxybenzaldehyde

  • To a round-bottom flask equipped with a reflux condenser, add vanillin (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetone (10 mL per gram of vanillin).

  • Add isopropyl bromide (1.5 eq) and a catalytic amount of potassium iodide (~0.1 eq).

  • Heat the mixture to reflux and stir vigorously for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M NaOH (to remove any unreacted vanillin) followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product, which can be purified by recrystallization or used directly if pure.

Part B: Pinnick Oxidation to the Carboxylic Acid

  • Dissolve the aldehyde from Part A (1.0 eq) in a mixture of t-butanol and 2-methyl-2-butene (4:1 ratio).

  • In a separate flask, prepare an aqueous solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq).

  • Cool the aldehyde solution to 0°C and add the aqueous oxidant solution dropwise over 30 minutes, ensuring the internal temperature remains below 10°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until the aldehyde is consumed (monitored by TLC).

  • Cool the mixture in an ice bath and carefully acidify to pH 2 with 2M HCl.

  • Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and evaporate the solvent to yield the carboxylic acid.

Protocol 2: Amidation via the Acyl Chloride Method
  • Activation: In a flame-dried, two-neck flask under a nitrogen atmosphere, combine 3-Isopropoxy-4-methoxybenzoic acid (1.0 eq) and thionyl chloride (2.0 eq). Add one drop of anhydrous DMF as a catalyst.

  • Fit the flask with a reflux condenser and heat the mixture gently at 70°C for 2 hours. The solution should become clear.

  • Cool the mixture and remove all excess thionyl chloride under vacuum. This step is critical. The resulting crude acyl chloride is used immediately.

  • Amidation: In a separate flask, cool an excess of concentrated ammonium hydroxide (28-30%) to 0°C in an ice bath.

  • Dissolve the crude acyl chloride in a minimal amount of anhydrous THF or dichloromethane and add it dropwise to the cold, vigorously stirred ammonium hydroxide solution. A white precipitate of the amide should form immediately.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for an additional hour.

  • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove ammonium salts, followed by a small amount of cold diethyl ether.

  • Dry the solid under vacuum to obtain the final product, 3-Isopropoxy-4-methoxybenzamide. Further purification can be achieved by recrystallization from ethanol/water.

V. References

  • Krasniqi, B., et al. (2022). Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Advances. Retrieved from [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. Chemistry Steps. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the amidation reaction. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

  • Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Retrieved from [Link]

  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. Khan Academy. Retrieved from [Link]

  • AK LECTURES. (2014, July 2). Amide Formation from Carboxylic Acids. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 3-Isopropoxy-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Solubility issues of 3-Isopropoxy-4-methoxybenzamide in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Optimization & Process Troubleshooting

Executive Summary: The Solubility Paradox

User Query: "Why does 3-Isopropoxy-4-methoxybenzamide precipitate in my standard organic solvents, and how can I keep it in solution for my bioassay/synthesis?"

Technical Insight: 3-Isopropoxy-4-methoxybenzamide presents a classic "solubility paradox" common to substituted benzamides. While the alkoxy groups (methoxy and isopropoxy) suggest lipophilicity (solubility in organics), the primary amide group (


) dominates the solid-state physics.

The amide group acts as both a hydrogen bond donor and acceptor, creating a robust intermolecular hydrogen-bonding network (dimers/ribbons) in the crystal lattice. To dissolve this molecule, your solvent must possess enough energy or polarity to break these lattice forces.

This guide provides the thermodynamic rationale and validated protocols to overcome these solubility barriers.

Mechanism of Insolubility

To solve the issue, you must understand the enemy: Crystal Lattice Energy .

  • The Amide "Lock": Primary amides form strong dual hydrogen bonds with each other. Non-polar solvents (Hexane, Toluene) lack the polarity to "pick this lock."

  • The Alkoxy "Shield": The isopropoxy and methoxy groups add bulk, which disrupts water solubility, making the molecule hydrophobic.

Result: The molecule hates water (hydrophobic) but resists dissolving in non-polar organics (due to high crystal energy).

Visualizing the Solvation Barrier

SolvationMechanism Solid Solid State (Crystal Lattice) Interaction Thermodynamic Competition Solid->Interaction Lattice Energy (H-Bonds) Solvent Solvent Choice Solvent->Interaction Solvation Energy Result_Soluble Solution (Solvated Monomers) Interaction->Result_Soluble Polar Aprotic/H-Bonding (DMSO, MeOH) Result_Precip Precipitation (Amide Dimers Persist) Interaction->Result_Precip Non-Polar/Weak Dipole (Hexane, Ether)

Figure 1: The competition between Crystal Lattice Energy and Solvation Energy determines solubility.

Solvent Compatibility Matrix

Based on the structure-property relationships (SPR) of alkoxybenzamides, use this matrix to select the correct solvent system.

Solvent ClassRepresentative SolventsSolubility RatingTechnical Notes
Polar Aprotic DMSO, DMF, DMAc Excellent Primary Choice for Stock Solutions. Breaks amide H-bonds effectively. Difficult to remove (high boiling point).
Chlorinated DCM, Chloroform Good Best for Synthesis/Extraction. Good balance of polarity and lipophilicity. May require mild warming.
Alcohols Methanol, Ethanol Moderate Temperature Dependent. Good H-bonding match, but alkyl chain length reduces solubility. Heating often required.
Ethers THF, Dioxane Moderate to Good THF is excellent for reactions; Diethyl Ether is poor (often causes precipitation).
Esters Ethyl Acetate Fair Usable, but often requires higher volumes. Good for extractions if DCM is avoided.
Alkanes Hexane, Heptane Poor Do Not Use for Dissolution. Use only as an anti-solvent to force precipitation.
Aqueous Water, PBS Very Poor Requires <1% DMSO co-solvent or pH adjustment (though amides are neutral, so pH has limited effect).

Troubleshooting Protocols

Scenario A: "My sample won't dissolve for NMR analysis."

Issue: You are likely using CDCl3 (Chloroform-d) and the sample is cloudy. Root Cause: The concentration is too high, or the crystal lattice is too stable at room temperature.

Protocol:

  • Add Heat: Warm the NMR tube gently (warm tap water, ~40°C) and shake.

  • Cosolvent Spike: If cloudiness persists, add 1-2 drops of DMSO-d6 or Methanol-d4 to the CDCl3. This disrupts the amide dimers.

  • Alternative: Switch to pure DMSO-d6 . It is the universal solvent for benzamides.

Scenario B: "The compound precipitates during liquid-liquid extraction."

Issue: You are extracting from water into an organic layer, and a "rag layer" (solid interface) forms. Root Cause: The organic solvent (likely Ether or EtOAc) is not polar enough to hold the benzamide.

Protocol:

  • Switch Solvent: Use Dichloromethane (DCM) instead of Ethyl Acetate or Ether. DCM is a superior solvent for alkoxybenzamides.

  • Salting Out: Saturate the aqueous phase with NaCl (Brine) to force the organic compound into the organic layer, but ensure you use a sufficient volume of organic solvent.

  • Filtration: If the solid is pure product, simply filter the rag layer! Do not force it back into solution if it's already precipitating pure.

Scenario C: "I need to purify/recrystallize the solid."

Issue: The crude product is sticky or impure. Scientific Basis: We utilize the "Good Solvent / Bad Solvent" principle.

Validated Recrystallization Protocol:

  • Dissolution: Place crude solid in a flask. Add Dichloromethane (DCM) or Hot Ethyl Acetate dropwise until just dissolved.

  • Precipitation: Slowly add Hexane (the anti-solvent) dropwise while swirling until a faint, persistent cloudiness appears.

  • Nucleation: Add one more drop of the "Good Solvent" (DCM/EtOAc) to clear the cloudiness.

  • Crystallization: Cover and let stand at room temperature, then move to a fridge (4°C). The benzamide should crystallize as white needles/plates.

Decision Tree: Workflow Optimization

Use this logic flow to determine the immediate next step for your experiment.

TroubleshootingFlow Start Start: Solubility Issue Goal What is your Goal? Start->Goal Bioassay Biological Assay (Cell/Enzyme) Goal->Bioassay Synthesis Chemical Synthesis (Reaction) Goal->Synthesis Analysis Analysis (HPLC/NMR) Goal->Analysis DMSO_Stock Make 10-50mM Stock in 100% DMSO Bioassay->DMSO_Stock Solvent_Check Using Ether/Hexane? Synthesis->Solvent_Check Mobile_Phase Check Mobile Phase Analysis->Mobile_Phase Dilute Dilute into Media (Keep DMSO <0.5%) DMSO_Stock->Dilute Switch_DCM Switch to DCM or THF Solvent_Check->Switch_DCM Yes Heat Apply Mild Heat (40°C) Solvent_Check->Heat No (Already using Polar) Add_Modifier HPLC: Use ACN/Water NMR: Use DMSO-d6 Mobile_Phase->Add_Modifier

Figure 2: Decision matrix for selecting the correct solvent system based on experimental intent.

Frequently Asked Questions (FAQs)

Q1: Can I use Ethanol for a stock solution?

  • Answer: Only if the concentration is low (<1 mg/mL). For higher concentrations, ethanol often requires heating to dissolve the benzamide. Upon cooling, the compound may crash out (precipitate). DMSO is safer for long-term storage.

Q2: My compound turned pink in solution. Is it degrading?

  • Answer: Benzamides are generally stable. A pink/brown hue usually indicates trace oxidation of the phenol impurities (if the starting material was 4-hydroxy-3-isopropoxy...). Check purity via HPLC. If the peak is single, the color is likely a negligible trace impurity.

Q3: Is this compound light-sensitive?

  • Answer: Alkoxybenzamides can be slightly photosensitive over long periods. Store solid and solution in amber vials or wrapped in foil as a precaution.

References

  • Cayman Chemical. (2022).[1] m-Methoxybenzamide Product Information & Solubility Data. Link

    • Relevance: Establishes baseline solubility for methoxy-substituted benzamides (DMSO > Ethanol > PBS).
  • PrepChem. (n.d.). Synthesis of 3-iodo-4-(oxiranylmethoxy)benzamide. Link

    • Relevance: Validates the use of Dichloromethane/Hexane systems for recrystallizing complex alkoxybenzamides.
  • PubChem. (2025).[2][3] 3-Isopropoxy-4-methoxybenzaldehyde Data. National Library of Medicine. Link

    • Relevance: Provides physical property data (LogP, H-bond counts) for the direct precursor/analog, supporting the lipophilicity predictions.
  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

Sources

Technical Support Center: Purification of 3-Isopropoxy-4-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IMBA-PUR-001 Status: Open Agent: Senior Application Scientist Subject: Removal of unreacted 3-Isopropoxy-4-methoxybenzoic acid (IMBA) from reaction mixtures.[1][2][3][4]

Introduction

Welcome to the Purification Help Desk. You are likely accessing this guide because you are synthesizing PDE4 inhibitors (e.g., Roflumilast analogs) or performing amide couplings where 3-Isopropoxy-4-methoxybenzoic acid (IMBA) is used as a starting material.[1][2][3][4]

The presence of unreacted IMBA (


) in your final product is a common issue due to incomplete conversion to the acid chloride or hydrolysis during workup.[1][2][3] This guide provides three tiered protocols to remove this impurity, ranging from standard extraction to high-purity crystallization.[1][2][3][4]

Module 1: Liquid-Liquid Extraction (The Standard Workup)

User Question: "I performed an amide coupling using IMBA. The reaction is done, but TLC shows a spot corresponding to the starting acid.[3][4] How do I wash it out without losing my product?"

The Scientific Logic (Causality)

IMBA is a carboxylic acid.[1][3][4][5] In its protonated form (free acid), it is lipophilic and dissolves in organic solvents (DCM, Ethyl Acetate).[3][4] To remove it, we must convert it into its carboxylate salt (deprotonation).[3][4]

  • The Reagent: Saturated Sodium Bicarbonate (

    
    , pH ~8.[3][4]5) or 1M Sodium Hydroxide (
    
    
    
    , pH ~14).[3][4]
  • The Mechanism:

    
    
    The charged carboxylate salt is insoluble in the organic layer and partitions into the aqueous phase, physically separating it from your neutral amide product.[1][2][3]
    
Step-by-Step Protocol
  • Dilution: Dilute your reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][3][4]

    • Tip: EtOAc is preferred if your product is lipophilic; DCM is preferred if your product is polar.[1][3][4]

  • First Wash (Acidic - Optional): If you used an amine base (TEA/DIPEA), wash first with 1M HCl to remove amines.[1][3][4]

  • Targeted Wash (The IMBA Removal):

    • Add Saturated Aqueous

      
        (1:1 volume ratio).
      
    • Shake vigorously for 2 minutes. Vent frequently to release

      
       gas.[1][3][4]
      
    • Validation Check: Measure the pH of the aqueous layer.[3][4] It must be >8. If not, repeat the wash.[3][4]

  • Separation: Allow layers to separate. The IMBA is now in the Aqueous (Top for EtOAc / Top for DCM if diluted) layer.[3][4]

    • Correction: In DCM, water is usually on top, but heavy brine concentrations can invert this.[3][4] Always test a drop in water to confirm layers.[1][3][4]

  • Drying: Dry the organic layer over

    
    , filter, and concentrate.
    
Visualizing the Workflow

ExtractionLogic Start Crude Reaction Mixture (Product + IMBA Impurity) Solvent Dilute with EtOAc Start->Solvent Wash Add Sat. NaHCO3 (aq) Solvent->Wash PhaseSep Phase Separation Wash->PhaseSep OrgLayer Organic Layer (Neutral Product) PhaseSep->OrgLayer Retain AqLayer Aqueous Layer (IMBA Salt + NaHCO3) PhaseSep->AqLayer Discard Validation TLC Check / pH Check OrgLayer->Validation

Figure 1: Logic flow for the partitioning of acidic IMBA impurities into the aqueous phase.

Module 2: Solid-Supported Scavenging (High Throughput)

User Question: "My product is sensitive to aqueous hydrolysis, or I am running 20 parallel reactions. I cannot use a separatory funnel. Is there a 'dry' method?"

The Scientific Logic

Solid-supported scavenger resins are polymer beads functionalized with basic groups.[1][2][3][4] They act like "chemical magnets" for acids.[1][3][4] When the crude solution passes through the resin, the IMBA binds to the bead, while the neutral product flows through.[4]

  • Recommended Resin: Carbonate-functionalized polystyrene (Polymer-supported carbonate) or Tris(2-aminoethyl)amine (PS-Trisamine).[1][2][3][4]

  • Capacity: Typically 3.0 mmol/g.[1][3][4]

Step-by-Step Protocol
  • Calculation: Calculate the theoretical amount of excess IMBA (e.g., if you used 1.2 equivalents, you have 0.2 eq excess).

  • Stoichiometry: Use 3 to 4 equivalents of resin relative to the expected impurity amount.[1][3][4]

  • Incubation:

    • Add the resin directly to the reaction vial (solvent: DCM, THF, or DMF).[3][4]

    • Agitate (shake/stir) for 2–4 hours at room temperature.

  • Filtration: Filter the mixture through a fritted syringe or funnel.

  • Rinse: Wash the resin beads with DCM to recover any product trapped in the pore volume.[3][4]

  • Result: The filtrate contains the purified product. The IMBA remains covalently/ionically bound to the beads.[3][4]

Module 3: Crystallization (The GMP Standard)

User Question: "I need >99.5% purity for a scale-up batch of Roflumilast intermediate. Extraction left 1% IMBA.[1][3][4] How do I polish it?"

The Scientific Logic

IMBA and its amide derivatives often have distinct solubility profiles. Based on patent literature for Roflumilast intermediates, the amide product is often less soluble in ether/alkanes than the starting acid.[3][4]

Step-by-Step Protocol (Solvent Switch)
ParameterSpecification
Primary Solvent Dichloromethane (DCM)
Anti-Solvent Diethyl Ether or MTBE
Temperature Reflux to

  • Dissolution: Dissolve the crude solid in the minimum amount of warm DCM.[3][4]

  • Base Wash (Polishing): perform a quick wash with 0.1 N NaOH (cold) if possible, then dry the organic phase.[3][4] Note: Skip this if strictly avoiding aqueous contact.[1][4]

  • Anti-Solvent Addition:

    • While stirring, slowly add Diethyl Ether (volume ratio 1:1 to the DCM).

    • A precipitate should begin to form.[1][3][4]

  • Cooling: Cool the mixture to

    
     for 1 hour.
    
  • Filtration: Filter the solid.

    • Mechanism:[1][2][3][4][6] The unreacted IMBA (and other lipophilic impurities) remains dissolved in the mother liquor (Ether/DCM mix), while the pure product crystallizes out.[3][4]

Troubleshooting FAQ

Q: I tried chromatography (Silica), but the IMBA streaks and contaminates my product. A: Carboxylic acids interact strongly with the silanols on silica gel.[3][4]

  • Fix: Add 1% Acetic Acid to your mobile phase (e.g., 1% AcOH in Hexane/EtOAc).[3][4] This suppresses the ionization of IMBA, sharpening the peak/spot and increasing its

    
     slightly, allowing for better separation.[3][4]
    

Q: Can I use simple filtration? A: Only if your product is a solid and IMBA is liquid/soluble, or vice versa.[3][4] Generally, both are solids.[3][4] However, if you convert the IMBA to its sodium salt (using NaOH in Ethanol), the salt may precipitate while your product stays in solution (or vice versa depending on the solvent).[3][4] The Liquid-Liquid extraction (Module 1) is far more reliable.[1][2][3][4]

References

  • Process for the preparation of Roflumilast. US Patent 8,536,206 B2. (2013).[1][3][4] Describes the synthesis and purification of benzamide derivatives using acid chloride coupling and subsequent workup. Link

  • Preparation method of roflumilast intermediate. CN Patent 103304408 A. (2013).[1][3][4] Details the specific oxidation and isolation of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid (an analog with similar properties). Link

  • Refining method for high-purity roflumilast. CN Patent 103232390 A. (2013).[1][2][3][4] Provides the specific crystallization protocol using Dichloromethane and Ether. Link

  • Process related and degradation impurities in anti-inflammatory drug Roflumilast. Journal of Chemical and Pharmaceutical Research, 2013, 5(11):346-351.[3][4] Discusses impurity profiles including unreacted benzoic acid derivatives. Link

Sources

Technical Support Center: Optimizing Cyclization of Benzamides to Oxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for oxazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing oxazoles via benzamide cyclization. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the cyclization of benzamides to form oxazoles, offering targeted solutions to get your reaction back on track.

Question 1: Why is my reaction showing a low or no yield of the desired oxazole?

A low or non-existent yield is a frequent challenge that can often be attributed to several critical factors. A systematic investigation of these can help identify and resolve the issue.

  • Purity of Starting Materials: The purity of your benzamide and any other reagents is paramount. Impurities can significantly interfere with the reaction. For instance, in related benzoxazole syntheses, the purity of starting materials like 2-aminophenol is critical, as they are susceptible to air oxidation, leading to colored impurities and reduced yields.[1]

    • Recommendation: Always verify the purity of your starting materials using techniques such as NMR or melting point analysis. If necessary, purify them by recrystallization or distillation before use.[1] It is also advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]

  • Catalyst Activity: If your synthesis involves a catalyst, its activity is crucial.

    • Recommendation: Ensure your catalyst is fresh and has been stored correctly. If you suspect catalyst deactivation, consider using a fresh batch or a different catalyst altogether. For instance, copper-catalyzed cyclizations often rely on a specific combination of a copper source (like CuI) and a ligand.[2]

  • Reaction Temperature: The reaction temperature might be too low for the cyclization to proceed efficiently.

    • Recommendation: Gradually increase the reaction temperature in small increments while monitoring the reaction progress by Thin-Layer Chromatography (TLC). Some cyclizations may require heating to temperatures between 100-120°C.[1]

  • Inefficient Dehydrating Agent: Many oxazole syntheses, like the Robinson-Gabriel synthesis, rely on the removal of water. If the dehydrating agent is not effective, the reaction may not proceed to completion.

    • Recommendation: The choice of dehydrating agent can significantly impact the yield.[3][4] While strong acids like concentrated sulfuric acid have been traditionally used, they can sometimes lead to charring and other side reactions.[3][5] Polyphosphoric acid has been shown to improve yields in some cases.[3][4] Consider screening different dehydrating agents to find the optimal one for your specific substrate.

Question 2: My reaction has stalled and is not proceeding to completion. What can I do?

A stalled reaction can be frustrating. Here are several strategies to address this issue:

  • Insufficient Temperature: As mentioned above, the reaction may require more thermal energy.

    • Recommendation: Carefully increase the temperature and monitor for any changes in the reaction profile by TLC.

  • Reagent Stoichiometry: Incorrect stoichiometry can lead to an incomplete reaction.

    • Recommendation: Double-check your calculations and ensure that the limiting reagent is appropriate for the reaction. In some cases, using a slight excess of one reagent can drive the reaction to completion.

  • Solvent Choice: The solvent can play a significant role in reaction kinetics.

    • Recommendation: Ensure you are using a dry, high-purity solvent.[3] If the reaction is known to be sensitive to solvent effects, consider trying a different solvent system.

Question 3: I am observing significant side product formation. What are the likely culprits, and how can I minimize them?

Side product formation reduces the yield of your desired oxazole and complicates purification.

  • Beckmann Rearrangement: In syntheses starting from related precursors like o-hydroxyaryl oximes for benzisoxazole synthesis, a common side reaction is the Beckmann rearrangement, which can lead to isomeric byproducts.[6] While not a direct benzamide cyclization issue, it highlights the importance of controlling reaction conditions to favor the desired pathway.

    • Recommendation: The choice of reaction conditions is critical to favor the desired N-O or N-C bond formation over rearrangements.[6]

  • Vilsmeier-Haack Formylation: When using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) as a dehydrating agent, a common side reaction is the Vilsmeier-Haack formylation of electron-rich aromatic rings present in the substrate.[3]

    • Recommendation: If your substrate contains an electron-rich aromatic ring susceptible to formylation, avoid the POCl₃/DMF combination.[3] Opt for alternative dehydrating agents like polyphosphoric acid or trifluoroacetic anhydride.[3]

  • General Strategies to Minimize Side Reactions:

    • Temperature Control: Maintain precise temperature control throughout the reaction.

    • Reagent Purity: Use high-purity, dry solvents and reagents.[3]

    • Controlled Addition: Add reagents dropwise to avoid localized high concentrations.[3]

    • Reaction Monitoring: Monitor the reaction progress closely using TLC or other analytical techniques to quench the reaction at the optimal time.[3]

Frequently Asked Questions (FAQs)

This section provides answers to general questions about the cyclization of benzamides to oxazoles, covering mechanisms, reagents, and best practices.

Q1: What is the general mechanism for the cyclization of benzamides to oxazoles?

While there are various methods for oxazole synthesis, a common strategy involving amide activation proceeds through a cascade of reactions. For instance, using an activating agent like triflic anhydride (Tf₂O), the amide carbonyl group is activated. This is followed by nucleophilic addition of a suitable precursor, intramolecular cyclization, and finally, an elimination step to form the aromatic oxazole ring.[7] Another proposed mechanism involves the 5-endo-dig cyclization of an amide onto a transiently formed nitrilium ion.[8]

G Benzamide Benzamide Activated_Amide Activated Amide Intermediate Benzamide->Activated_Amide Intermediate_C Nucleophilic Adduct Activated_Amide->Intermediate_C + Nucleophile Intermediate_D Cyclized Intermediate Intermediate_C->Intermediate_D Intramolecular Cyclization Oxazole Oxazole Product Intermediate_D->Oxazole Elimination

Caption: Generalized workflow for oxazole synthesis via amide activation.

Q2: How can I effectively monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most organic reactions.[1][9]

  • Procedure:

    • Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).

    • Spot a small sample of your reaction mixture, along with your starting material(s) as a reference.

    • Develop the plate in an appropriate solvent system (mobile phase).

    • Visualize the spots under UV light or by using a staining agent.

  • Interpretation: As the reaction proceeds, the spot corresponding to your starting material should diminish, while the spot for your oxazole product should appear and intensify.

Q3: My benzamide starting material seems to be of poor quality. Can I still use it?

Using impure starting materials is a common cause of low yields and side product formation.[1] It is highly recommended to purify your benzamide before use. Recrystallization is often a suitable method for solid benzamides.

Q4: What are some common reagents used to promote the cyclization of benzamides to oxazoles?

The choice of reagent depends on the specific synthetic route. Some common reagents and catalysts include:

  • Dehydrating Agents: Concentrated sulfuric acid, phosphorus pentoxide, polyphosphoric acid, and trifluoroacetic anhydride are used in methods like the Robinson-Gabriel synthesis.[3][9]

  • Activating Agents: Triflic anhydride (Tf₂O) can be used to activate the amide carbonyl group for subsequent cyclization.[7]

  • Catalysts: Copper(I) iodide (CuI) in combination with ligands like 1,10-phenanthroline is used in certain copper-catalyzed cyclization reactions.[2] Hypervalent iodine reagents have also been employed for metal-free intramolecular oxidative cyclizations.[10]

Experimental Protocols

This section provides generalized experimental protocols for common methods of oxazole synthesis. Note: These are general procedures and may require optimization for specific substrates.

Protocol 1: Robinson-Gabriel Synthesis of 2,5-Disubstituted Oxazoles

This method involves the cyclodehydration of a 2-acylamino ketone.[9]

  • Preparation of 2-Acylamino Ketone: Synthesize the starting 2-acylamino ketone using established methods, such as the Dakin-West reaction.[9]

  • Cyclodehydration: Cautiously add a dehydrating agent (e.g., concentrated sulfuric acid or polyphosphoric acid) to the 2-acylamino ketone (1.0 eq).[3][9] Heat the mixture, monitoring the reaction by TLC. Reaction times and temperatures will vary depending on the substrate and dehydrating agent.

  • Work-up and Purification: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.[9] Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).[9]

G Start Start: 2-Acylamino Ketone Step1 Step 1: Add Dehydrating Agent (e.g., H₂SO₄, PPA) Start->Step1 Step2 Step 2: Heat Reaction Mixture (Monitor by TLC) Step1->Step2 Step3 Step 3: Cool and Quench (Pour onto ice) Step2->Step3 Step4 Step 4: Isolate Product (Filtration) Step3->Step4 Step5 Step 5: Purify Product (Recrystallization) Step4->Step5 End End: Pure Oxazole Step5->End

Caption: Workflow for the Robinson-Gabriel Oxazole Synthesis.

Protocol 2: Van Leusen Oxazole Synthesis

This method utilizes a tosylmethylisocyanide (TosMIC) derivative and an aldehyde.[11]

  • Reaction Setup: To a solution of an aldehyde (1.0 eq) and TosMIC (1.1 eq) in a suitable solvent (e.g., methanol, THF), add a base (e.g., K₂CO₃, 2.5 eq).[9]

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC.[9]

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.[9] Purify the crude product by column chromatography on silica gel.[9]

Data Summary

Synthesis MethodKey ReagentsCommon IssuesYield Range
Robinson-Gabriel 2-Acylamino ketone, Dehydrating agent (H₂SO₄, PPA)Low yield with certain dehydrating agents, charring50-60% with PPA[3][4]
Van Leusen Aldehyde, TosMIC, Base (K₂CO₃)Rearrangement with certain substratesGenerally good to excellent[11]
Tf₂O-Promoted Tertiary amide, 2-Aminophenol derivative, Tf₂O, BaseRequires anhydrous conditionsGood to excellent[7]
Copper-Catalyzed o-Haloanilide, CuI, LigandCatalyst deactivationGood to excellent[2]

References

  • Abazid, A. H., Hollwedel, T.-N., & Nachtsheim, B. J. (2021). Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxaz(ol)ines. Organic Letters, 23(13), 5076–5080. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem.
  • Li, J., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(3), 1373. [Link]

  • Reddy, T. R., et al. (2018). Benzo[d]oxazoles from Anilides by N-Deprotonation–O-SNAr Cyclization. The Journal of Organic Chemistry, 83(17), 10457–10465. [Link]

  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. [Link]

  • Movassaghi, M., & Hunt, D. K. (2017). Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. Angewandte Chemie International Edition, 56(34), 10149-10152. [Link]

  • BenchChem. (2025). Optimizing Reaction Conditions for 1,2-Benzisoxazole Synthesis. BenchChem.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. [Link]

  • Nachtsheim, B. J., et al. (2018). Stereoselective Oxidative Cyclization of N-Allyl Benzamides to Oxazolines. ChemRxiv. [Link]

  • Guntreddi, T., & Singh, K. (2014). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 79(10), 4698–4704. [Link]

  • Wang, C., et al. (2012). Catalyst-free intramolecular oxidative cyclization of N-allylbenzamides: a new route to 2,5-substituted oxazoles. Organic & Biomolecular Chemistry, 10(39), 7856-7859. [Link]

  • Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1603. [Link]

  • ResearchGate. (2018). Acid‐Catalysed Cyclization of o‐Aminobenzamide with α‐Oxodithioesters: A Divergent and Regioselective Synthesis of Quinazolinones and 1,3‐Benzothiazinones. [Link]

  • BenchChem. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions. BenchChem.
  • Shinde, S. D., & Lee, Y. R. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. ACS Omega, 5(43), 28087–28096. [Link]

  • Hradil, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19633–19642. [Link]

  • Sciforum. (2019). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. [Link]

  • ResearchGate. (2017). Cyclization of γ-Oxo-oximes to 2-Substituted Benzoxazoles. [Link]

  • ResearchGate. (2020). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. [Link]

  • YouTube. (2021). OXAZOLE SYNTHESIS REACTIONS FOR MSC SEMESTER IV. [Link]

  • Joshi, S., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
  • Reddit. (2025). Help with Low Yield Synthesis. [Link]

  • Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

Sources

Technical Support Center: Regiocontrol in Alkoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffolding Challenge

Alkoxybenzamides (e.g., o-anisamides, p-anisamides) are privileged scaffolds in medicinal chemistry, forming the core of antipsychotics (Sulpiride), antiemetics (Metoclopramide), and histone deacetylase inhibitors.

However, their synthesis presents a "Clash of Titans": the Amide and the Alkoxy group are both directing groups. They compete for:

  • Lithium coordination (Directed Ortho Metalation - DoM).

  • Electrophilic attack (Electrophilic Aromatic Substitution - EAS).

  • Nucleophilic site selectivity (N- vs. O-alkylation of hydroxybenzamide precursors).

This guide provides troubleshooting protocols to resolve these conflicts.

Module 1: Directed Ortho Metalation (DoM)

The Core Conflict: You need to functionalize the ring. Both the Amide (


) and Alkoxy (

) groups are Directed Metalation Groups (DMGs).[1] Where does the lithium go?
FAQ 1.1: "I have a meta-alkoxybenzamide. Why is lithiation occurring at the C6 position (outside) instead of the C2 position (between the groups)?"

Diagnosis: You are fighting the "Steric vs. Electronic" battle.

  • Electronic Effect: The C2 position (between the amide and alkoxy) is the most acidic due to the Cooperative Effect (inductive withdrawal from both groups).

  • Steric Effect: The bulky sec-BuLi/TMEDA complex cannot easily access C2 if the amide substituents are large (e.g.,

    
    ).
    

The Fix:

  • Switch the Amide: If possible, use a smaller amide (e.g., pyrrolidinyl) to reduce steric bulk, allowing access to C2.

  • Switch the Base: If the amide is fixed, use n-BuLi (smaller aggregate) instead of s-BuLi or t-BuLi.

  • The "Snieckus" Standard: If C6 (ortho to amide) is the undesired product, you must block it or use a temporary DMG that favors C2.

Data: DMG Hierarchy (Approximate Strength)

Rank Group Coordination Strength Notes

| 1 |


 (Tertiary Amide) | Superior  | Strongest coordinator; directs ortho to itself.[1] |
| 2  | 

(Carbamate) | Strong | Can undergo Snieckus rearrangement (risk). | | 3 |

(Alkoxy) | Moderate | Will lose to the amide in a direct competition. | | 4 |

(Fluoro) | Weak | Directs via acidity (inductive), not coordination. |
Protocol 1.1: The

Validation Quench

Never commit your expensive electrophile (e.g., iodine, aldehyde) without mapping the lithiation site first.

  • Setup: Dissolve substrate (1.0 equiv) in anhydrous THF (0.2 M) under Ar.

  • Complexation: Add TMEDA (1.1 equiv). Cool to -78°C.[2]

  • Lithiation: Add s-BuLi (1.1 equiv) dropwise. Stir for 1 h at -78°C.

  • The IPC (In-Process Control): Aliquot 0.1 mL of the reaction mixture into a vial containing 0.5 mL

    
     .
    
  • Analysis: Run 1H-NMR. Look for the disappearance of the specific aromatic proton signal.

    • Success: >95% deuterium incorporation at the desired site.

    • Failure: No D-incorporation (reaction failed) or wrong site (regioselectivity issue).

Visualization: The Coordination Mechanism

The following diagram illustrates the transition state where the Lithium cation coordinates to the Amide oxygen (the superior Lewis base), directing deprotonation to the ortho position.

DoM_Mechanism Substrate Alkoxybenzamide (Substrate) Complex Pre-Lithiation Complex (Li...O=C Coordination) Substrate->Complex + s-BuLi/TMEDA (-78°C) TS Transition State (Agostic Interaction) Complex->TS Li directs base to ortho-H Product Ortho-Lithiated Species (C-Li Bond Formed) TS->Product - BuH (Deprotonation)

Caption: The kinetic pathway of Directed Ortho Metalation driven by Lewis Acid-Base coordination.[3]

Module 2: Electrophilic Aromatic Substitution (EAS)

The Core Conflict: You want to halogenate the ring. The Amide is a meta-director (deactivating). The Alkoxy is an ortho/para-director (activating). The Alkoxy group usually wins.

FAQ 2.1: "I want to iodinate ortho to the amide, but the iodine is going para to the methoxy group. How do I reverse this?"

Diagnosis: You are using standard EAS conditions (e.g.,


, 

). In EAS, the most electron-rich spot wins. The alkoxy group pushes electron density into the ring (resonance), activating the positions ortho/para to itself. The amide pulls density away.

The Fix: Switch Mechanisms (EAS


 DoM) 
You cannot force EAS to go against the electronic grain. You must switch to a DoM-Quench  strategy.
  • Standard EAS: Substrate +

    
    
    
    
    
    Halogenation para to Alkoxy.
  • DoM Strategy: Substrate +

    
    
    
    
    
    Li species ortho to Amide
    
    
    Quench with
    
    
    .

Comparison Table: Halogenation Outcomes

Method Mechanism Regioselectivity Driving Force
NBS / NIS EAS Para to Alkoxy Electronic Activation (Resonance)

|


 / 

| EAS | Para to Alkoxy | Electronic Activation | |

then

| DoM | Ortho to Amide | Coordination (CIPE Effect) | |

/

| C-H Activation | Ortho to Amide | Chelation Control (advanced) |
Module 3: O-Alkylation vs. N-Alkylation

The Core Conflict: You are synthesizing the alkoxybenzamide from a hydroxybenzamide precursor. You have an Ambident Nucleophile (Phenolic Oxygen vs. Amide Nitrogen).

FAQ 3.1: "I am trying to O-alkylate my hydroxybenzamide, but I keep getting the N-alkylated (imidate) byproduct."

Diagnosis: You are likely using conditions that favor the "Soft" nucleophile (Nitrogen) or allow tight ion-pairing that blocks the Oxygen.

  • HSAB Theory: The Amide Nitrogen is softer; the Phenolic Oxygen is harder.

  • Solvent Effect: Polar aprotic solvents (DMF, DMSO) with strong bases (NaH) often favor N-alkylation or mixtures.

The Fix: The "Hard" Cocktail To force O-Alkylation , you must keep the nitrogen protonated or sterically/electronically disfavored, and use a "Hard" electrophile.

Troubleshooting Decision Tree:

Alkylation_Fix Start Problem: N-Alkylation observed instead of O-Alkylation CheckBase Current Base? Start->CheckBase NaH NaH / Strong Base CheckBase->NaH Yes WeakBase K2CO3 / Cs2CO3 CheckBase->WeakBase No Sol1 STOP. NaH deprotonates Amide-NH. Switch to K2CO3. NaH->Sol1 CheckElec Electrophile Type? WeakBase->CheckElec Iodide Alkyl Iodide (Soft) Sol2 Switch to Alkyl Bromide or Tosylate Iodide->Sol2 Tosylate Tosylate/Sulfate (Hard) Sol3 Check Solvent. Use Acetone (favors O-alkylation) avoid DMF. Tosylate->Sol3

Caption: Decision logic for correcting regioselectivity in hydroxybenzamide alkylation.

Protocol 3.1: High-Selectivity O-Alkylation
  • Solvent: Acetone (anhydrous). Why? It solvates the cation (

    
    ) but leaves the phenoxide anion naked and reactive, while being less conducive to N-alkylation than DMF.
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (faster).
  • Electrophile: Alkyl Bromide or Alkyl Tosylate. Avoid Iodides if N-alkylation is a problem (Iodide is soft and favors the softer N-nucleophile).

  • Temp: Reflux (56°C).

  • Additive (Optional): If selectivity remains poor, add

    
     . Silver coordinates halides, favoring the 
    
    
    
    -like character which prefers the Hard Oxygen nucleophile.
References
  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics."[1] Chemical Reviews, 90(6), 879–933. Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Beak, P., & Snieckus, V. (1982). "Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics." Accounts of Chemical Research, 15(10), 306–312. Link

  • Anctil, E. J., & Snieckus, V. (2013). "The Directed Ortho Metalation Reaction."[3][4][5] Metalation of Azines and Diazines, Topics in Heterocyclic Chemistry. Link

  • Priebe, H., et al. (2018).[6] "A Selective Process for N-alkylation in Competition with O-alkylation." ResearchGate.[5][6] (Mechanistic insight on Ambident Nucleophiles). Link

Sources

Purification of benzamide intermediates via recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Benzamide Intermediates via Recrystallization

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: BZM-CRYST-001

Introduction: The Benzamide Challenge

Welcome to the technical support hub. You are likely here because your benzamide intermediate—a critical scaffold in drug development (e.g., PARP inhibitors, antipsychotics)—is behaving unpredictably.

The Core Problem: Benzamides possess a rigid amide backbone capable of strong hydrogen bonding (donor and acceptor). This leads to three distinct purification challenges:

  • Oiling Out (LLPS): The compound separates as a liquid phase before crystallizing.[1][2][3]

  • Conformational Polymorphism: The amide bond rotation allows for multiple stable crystal forms, affecting bioavailability.

  • Hydrolysis Sensitivity: Harsh thermal or acidic conditions during purification can degrade the amide back to the carboxylic acid.

This guide provides self-validating protocols to navigate these thermodynamic landscapes.

Module 1: Solvent Selection Strategy

User Question: "Standard ethanol/water recrystallization is yielding a sticky gum. How do I select a better solvent system?"

Technical Insight: Benzamides are often "solubility chameleons." They are soluble in alcohols due to H-bonding but often require a non-polar antisolvent to drive yield. However, if the polarity difference between solvent and antisolvent is too high, you trigger Liquid-Liquid Phase Separation (LLPS), causing the "gum."

Solvent Class Performance Table
Solvent ClassExamplesSuitability for BenzamidesThermodynamic Mechanism
Protic Polar Methanol, EthanolHigh (Primary Solvent)Strong H-bond matching with amide carbonyl/NH. Risk of solvates.
Aprotic Polar Acetonitrile, AcetoneModerate (Good for yield)Dipole-dipole interactions. Acetonitrile often yields cleaner crystals than alcohols.
Non-Polar Toluene, XyleneSpecialized (Impurity Rejection)Poor solubility cold; good hot. Excellent for removing polar impurities.
Antisolvents Water, HeptaneCritical (Yield Driver)Water is aggressive (high risk of oiling out). Heptane is gentler for hydrophobic benzamides.
Workflow: The "Cloud Point" Screening Protocol

Do not guess. Use this 100 mg scale-down experiment to validate your system.

  • Dissolution: Dissolve 100 mg of crude benzamide in the minimum volume of Solvent A (Good Solvent) at reflux.

  • Antisolvent Addition: Add Solvent B (Antisolvent) dropwise at reflux until a persistent cloudiness appears.

  • Clear Point: Add just enough Solvent A to clarify the solution again.

  • Cooling: Cool slowly to Room Temperature (RT).

    • Pass: Crystalline precipitate.

    • Fail: Oiling out (droplets) or no precipitate.[3]

Decision Logic: Solvent Selection

SolventSelection Start Start: Solvent Screening SolubilityCheck Check Solubility in Hot Methanol/Ethanol Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble YesSoluble Add Antisolvent (Water) Soluble->YesSoluble Yes NoSoluble Try Aprotic (Acetonitrile/EtOAc) Soluble->NoSoluble No ResultCheck Cooling Result YesSoluble->ResultCheck NoSoluble->ResultCheck Crystals Success: Optimize Ratio ResultCheck->Crystals Crystals Oil Fail: Oiling Out (LLPS) ResultCheck->Oil Oil Droplets NoPpt Fail: Yield too low ResultCheck->NoPpt Clear Soln SwitchSolvent Switch System Oil->SwitchSolvent Use Toluene or Reduce Water

Figure 1: Decision tree for selecting the optimal solvent system based on solubility and phase behavior.

Module 2: Troubleshooting "Oiling Out"

User Question: "My solution turns milky and settles as an oil at the bottom. It solidifies days later but is impure. Why?"

Technical Insight: You have hit the Metastable Zone Limit . The "oil" is a solute-rich liquid phase.[4] This happens because the affinity between your benzamide molecules is stronger than their affinity for the solvent mixture, but they lack the kinetic energy to align into a lattice. Impurities often partition into this oil, defeating the purpose of recrystallization [1, 2].

The "Seeding at Cloud Point" Protocol

To bypass the oil phase, you must provide a template (seed) for the molecules to latch onto before they phase separate.

  • Determine Saturation Temperature (

    
    ):  Find the temperature where your solid fully dissolves.
    
  • Hold at Metastable Zone: Cool the solution to

    
    . The solution should be clear but supersaturated.
    
  • Seed Addition: Add 0.1% w/w of pure seed crystals.

  • Isothermal Aging: Hold the temperature constant for 30-60 minutes.

    • Validation: You should see the seed crystals grow or multiply, not dissolve.

  • Controlled Cooling: Cool at a rate of 0.5°C/min.

    • Why? Rapid cooling spikes supersaturation, forcing the system back into the oiling-out region (LLPS).

Visualizing the Oiling Out Trap

OilingOut HotSoln Hot Saturated Solution Cooling Cooling Process HotSoln->Cooling Split Supersaturation Level Cooling->Split HighSS High Supersaturation (Rapid Cool) Split->HighSS LowSS Low Supersaturation (Slow Cool + Seeds) Split->LowSS LLPS LLPS (Oiling Out) Impurity Trap HighSS->LLPS Enters Miscibility Gap Nucleation Heterogeneous Nucleation (Crystal Growth) LowSS->Nucleation Bypasses Gap Amorphous Amorphous/Impure Solid LLPS->Amorphous Solidifies as Glass PureCrystal Pure Crystalline Form Nucleation->PureCrystal High Purity

Figure 2: Pathway analysis showing how controlled supersaturation avoids Liquid-Liquid Phase Separation (LLPS).

Module 3: Polymorph Control & Validation

User Question: "The melting point of my purified benzamide varies by 5°C between batches. Is it impure?"

Technical Insight: Not necessarily. Benzamides are notorious for Conformational Polymorphism . The rotation of the amide bond (


) allows the molecule to pack in different arrangements (e.g., Form I vs. Form II). Form I is usually the thermodynamic stable form, while Form II is a kinetic metastable form that may appear during rapid precipitation [3, 4].
Self-Validating Purity Check

You cannot rely on HPLC alone, as it dissolves the crystal lattice. You must use solid-state methods.

Protocol: The "Disappearing Polymorph" Check

  • DSC (Differential Scanning Calorimetry):

    • Run a heat cycle at 10°C/min.

    • Look for: A small endotherm (melting of metastable form) followed by an exotherm (recrystallization) and a second large endotherm (melting of stable form).

    • Verdict: If you see multiple peaks, you have a mixture of polymorphs.

  • Slurry Conversion (The Fix):

    • If you have mixed forms, suspend the solid in the recrystallization solvent at room temperature (do not dissolve).

    • Stir for 24-48 hours.

    • Mechanism:[1][5][6][7][8] Ostwald Ripening will drive the conversion of the soluble metastable form into the less soluble stable form.

Module 4: Impurity Rejection (Color & Inorganics)

User Question: "My product retains a yellow color even after two recrystallizations."

Technical Insight: Colored impurities in benzamide synthesis are often large, planar conjugated systems that intercalate into the growing crystal lattice.

Troubleshooting Steps:

  • Activated Carbon (The Right Way):

    • Do not add carbon to a boiling solution (risk of eruption).

    • Add 5 wt% activated carbon to the hot solution before it reaches saturation.

    • Stir for 15 minutes, then perform a Hot Filtration through a pre-warmed Celite pad.

    • Warning: Benzamides can adsorb onto carbon. If yield drops >10%, reduce carbon loading to 1-2 wt%.

  • The "Wash" Trick:

    • After filtration, wash the filter cake with cold solvent containing 5% of the antisolvent. This prevents the "dirty" mother liquor from drying onto the crystal surface.

References

  • BenchChem. (2025).[9] Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols. BenchChem.

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Troubleshooting. Mettler Toledo.

  • Cross, W. et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of Benzamide Forms. Molecular Pharmaceutics, 21, 3525–3539.[5]

  • Emmerling, F. et al. (2022).[10][11] Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III.[8] ResearchGate.

  • Imperial College London. (2023). Solubility determination and modelling of benzamide in organic solvents. Imperial College Spiral.

Sources

Technical Support Center: Benzamide Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion Rates in Benzamide Formation Role: Senior Application Scientist Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Benzamide Pharmacophore

Benzamide formation is a foundational transformation in medicinal chemistry, yet "low conversion" is a frequent, often misdiagnosed bottleneck. In my experience, 60% of reported "low reactivity" cases are actually competitive side reactions or workup losses, not intrinsic kinetic failure.

This guide moves beyond basic textbook procedures to address the mechanistic failure modes specific to benzoyl donors and amine acceptors.

Part 1: Diagnostic Workflow

Before altering your conditions, diagnose the root cause. Use the following logic flow to categorize your failure mode.

BenzamideTroubleshooting Start Start: Low Conversion (<50%) CheckLCMS LCMS Analysis of Crude Start->CheckLCMS SM_Remains Starting Material (SM) Intact CheckLCMS->SM_Remains Low Reactivity Byproducts Major Byproduct Peak CheckLCMS->Byproducts Side Reaction NoSM_NoProd No SM & No Product CheckLCMS->NoSM_NoProd Mass Balance Error ActivatingGroup Check Activation Method SM_Remains->ActivatingGroup IdentifyMass Identify Mass Shift Byproducts->IdentifyMass Hydrolysis Benzoic Acid Formed? NoSM_NoProd->Hydrolysis Workup Lost in Aqueous Phase? NoSM_NoProd->Workup Sterics Steric Hindrance? ActivatingGroup->Sterics Solution1 Switch to T3P or Acid Chloride (Heat) Sterics->Solution1 Yes Guanidine +99 Da (HATU adduct) IdentifyMass->Guanidine Using HATU Urea N-Acylurea (Rearrangement) IdentifyMass->Urea Using EDC/DCC Solution2 Pre-activation required (See Section 3) Guanidine->Solution2 Solution3 Add HOBt/Oxyma (See Section 2) Urea->Solution3 Solution4 Dry Solvents or Schotten-Baumann Hydrolysis->Solution4 Workup->Solution4

Figure 1: Decision tree for diagnosing low conversion in benzamide synthesis.

Part 2: Troubleshooting by Activation Method
Scenario A: The "Classic" Acid Chloride Route

Method: Benzoyl chloride + Amine + Base. Common Issue: The LCMS shows the amine is untouched, but the benzoyl chloride has vanished (converted to benzoic acid).

Q: I used 1.5 equivalents of benzoyl chloride, but I only isolated benzoic acid. Why? A: This is a classic hydrolysis competition . Benzoyl chlorides are highly electrophilic; if your solvent is "wet" or your amine is non-nucleophilic (e.g., electron-deficient anilines), water outcompetes the amine.

  • The Fix (Anhydrous): Use commercially dry DCM or THF. Add the base (DIPEA/TEA) before the acid chloride to scavenge HCl immediately.

  • The Fix (Schotten-Baumann): Paradoxically, adding more water can help if controlled. Dissolve the amine in DCM; dissolve NaOH/Na2CO3 in water. The biphasic system protects the benzoyl chloride in the organic layer until it meets the amine at the interface.

Q: I see a byproduct with Mass = Product + 104 Da. What is this? A: This is over-acylation (N-benzoylbenzamide).[1] The formed amide is still nucleophilic (especially if the N-H is acidic) and reacts with a second equivalent of benzoyl chloride.

  • Solution:

    • Invert addition: Add Acid Chloride dropwise to the Amine (keep amine in excess locally).

    • Avoid strong bases (NaH) that deprotonate the amide product.

Scenario B: Carbodiimide Coupling (EDC/DCC)

Method: Benzoic Acid + EDC + Amine. Common Issue: Low yield with a stable byproduct that is isomeric to the active ester.

Q: My reaction stalled. I see a byproduct that matches the mass of the intermediate but doesn't react with the amine. A: You have formed an N-Acylurea .

  • Mechanism: The O-acylisourea (active intermediate) undergoes an intramolecular

    
     acyl migration. This rearrangement is irreversible and kills the reactivity.
    
  • Causality: This happens when the amine is slow to attack (sterics) or absent during activation.

NAcylUrea Acid Benzoic Acid Intermediate O-Acylisourea (Reactive) Acid->Intermediate + EDC EDC EDC Rearrangement O->N Migration (Fast w/o Additive) Intermediate->Rearrangement Slow Amine Attack Product Benzamide Intermediate->Product + Amine DeadEnd N-Acylurea (Dead Product) Rearrangement->DeadEnd Amine Amine

Figure 2: The N-Acylurea "Dead End" pathway common in EDC couplings.

  • The Fix: Always use an additive like HOBt (1-hydroxybenzotriazole) or Oxyma . These form an active ester that is less prone to rearrangement than the O-acylisourea.

Scenario C: Uronium Salts (HATU/HBTU)

Method: Benzoic Acid + HATU + DIPEA + Amine. Common Issue: Conversion is low, and the amine is converted to a guanidine species.

Q: I see a +99 Da mass shift on my starting amine. What happened? A: This is Guanidinylation .

  • Mechanism: HATU is a guanidinium salt. If the amine and HATU are mixed before the acid is activated, the amine attacks the HATU directly, forming a tetramethylguanidinium adduct. This permanently caps the amine.

  • Protocol Correction:

    • Dissolve Acid + DIPEA in DMF.[2]

    • Add HATU.[2][3]

    • Stir for 2-5 minutes (Pre-activation).

    • Then add the Amine.

Part 3: Advanced Optimization (Electronic & Steric)

When standard protocols fail, the issue is often physical-organic.

1. The "Green" Powerhouse: T3P (Propylphosphonic Anhydride)

For sterically hindered benzamides (e.g., ortho-substituted benzoic acids), T3P is superior to HATU/EDC.

  • Why: It has low epimerization, drives reactions to completion via water scavenging, and the byproduct is water-soluble (simplifying workup).[4][5]

  • Protocol:

    • Solvent: EtOAc or DMF.

    • Base: Pyridine (essential, acts as a nucleophilic catalyst).

    • Temp: Can be heated to 80°C safely (unlike HATU which decomposes).

2. Electronic Deactivation Table

Use this table to adjust conditions based on your substrate's Hammett parameters.

Substrate FeatureEffect on ReactivityRecommended Adjustment
Electron-Poor Amine (e.g., Nitroaniline)Low Nucleophilicity. Amine struggles to attack the active ester.Force Conditions: Use Acid Chloride + Pyridine (solvent) + Heat (60°C). Avoid EDC.
Electron-Rich Acid (e.g., 4-Methoxybenzoic)Stable Carbonyl. Harder to attack.Strong Activation: Use HATU or T3P. Acid chlorides may require reflux.
Ortho-Substitution (Steric Bulk)Kinetic Shielding. T3P in EtOAc/Pyridine. The cyclic anhydride structure of T3P reduces steric bulk compared to HATU.
Part 4: Self-Validating Workup Protocol

Many "low yield" reactions are actually successful reactions with failed isolations. Benzamides can be amphiphilic.

The "Universal" Benzamide Workup:

  • Quench: Dilute reaction (DMF/DCM) with EtOAc (Ethyl Acetate).

  • Acid Wash (Remove Amine/Base): Wash organic layer with 1M HCl (or Citric Acid if product is acid-sensitive).

    • Validation: Check aqueous layer pH < 3.

  • Base Wash (Remove Benzoic Acid): Wash organic layer with Sat. NaHCO₃.

    • Validation: Check aqueous layer pH > 8.

  • Brine/Dry: Wash with brine, dry over Na₂SO₄.

  • Solubility Check: If your product is not in the EtOAc layer, check the interface! Benzamides often precipitate between layers.

References
  • Dunetz, J. R., et al. (2011).[6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[2][3][4][7][8] Tetrahedron, 61(46), 10827-10852. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[5] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Vrettos, E. I., et al. (2017).[9][10] "Unveiling and tackling guanidinium peptide coupling reagent side reactions." RSC Advances, 7, 50463-50469. Link

Sources

Validation & Comparative

Structural Elucidation & Comparative NMR Profiling: 3-Isopropoxy-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In drug discovery, particularly within the development of phosphodiesterase 4 (PDE4) inhibitors (e.g., Roflumilast analogs), the 3,4-dialkoxybenzamide scaffold is a critical pharmacophore.[1] However, the structural similarity between 3-Isopropoxy-4-methoxybenzamide (Target) and its regioisomer 3-Methoxy-4-isopropoxybenzamide (Impurity/Isomer) presents a significant analytical challenge.[1]

This guide moves beyond basic peak listing. It establishes a self-validating NMR protocol designed to unequivocally distinguish the target compound from its regioisomers and hydrolysis byproducts. We compare the "performance" of solvent systems (DMSO-d₆ vs. CDCl₃) regarding amide proton resolution and provide a definitive logic flow for structural assignment.

Experimental Protocol: The Dual-Solvent Strategy

To ensure high-fidelity data, we utilize a dual-solvent approach. While CDCl₃ is standard for solubility, it often fails to resolve labile amide protons due to exchange broadening. DMSO-d₆ is the superior choice for this specific amide analysis.

Methodology
ParameterSpecificationRationale
Mass 5–10 mgOptimal S/N ratio for 1H; sufficient for 2D HSQC/HMBC.[1]
Solvent A (Primary) DMSO-d₆ (99.9% D)Critical: Stabilizes amide protons via H-bonding, appearing as distinct doublets/singlets rather than broad humps.[1]
Solvent B (Secondary) CDCl₃ (with 0.03% TMS)Used only to verify aliphatic resolution if DMSO peaks overlap with the isopropoxy septet.[1]
Tube 5mm High-PrecisionMinimize shimming errors.[1]
Temperature 298 K (25°C)Standardized to prevent temperature-dependent amide shifts.[1]
Pulse Sequence zg30 (Bruker) / s2pul (Varian)30° pulse angle ensures rapid relaxation for quantitative integration.[1]
Transients (Scans) 16 (1H), 256 (13C)Sufficient for >50:1 S/N ratio.[1]

1H NMR Spectrum Analysis (DMSO-d₆)

The Diagnostic Spin System

The molecule contains three distinct spin systems: the Aromatic AMX system , the Isopropoxy system , and the Labile Amide system .

Table 1: Chemical Shift Assignment (DMSO-d₆)
PositionGroupShift (δ ppm)Multiplicity

Coupling (Hz)
Diagnostic Note
NH-a Amide7.85br s-H-bonded amide proton (anti).[1]
H-6 Aromatic7.52dd8.4, 2.1Deshielded by C=O; doublet of doublets.[1]
H-2 Aromatic7.43d2.1Meta-coupling only; diagnostic for C3 substitution.[1]
NH-b Amide7.15br s-Non-H-bonded amide proton (syn).[1]
H-5 Aromatic7.01d8.4Shielded by ortho-methoxy.[1]
H-3' Isopropoxy CH4.58sept6.1Distinctive septet; verify integration (1H).[1]
H-4' Methoxy3.79s-Sharp singlet (3H).[1]
H-3'' Isopropoxy CH₃1.28d6.1Strong doublet (6H).[1]

Note: In CDCl₃, the amide protons (NH-a/NH-b) often merge into a broad singlet around 6.0–6.5 ppm, losing the ability to assess amide integrity.[1]

Visualization of Assignment Logic

The following diagram illustrates the logical flow required to build the structure from raw data, ensuring no false positives.

NMR_Assignment_Logic Start Raw Spectrum (DMSO-d6) Aliphatic Aliphatic Region (1.0 - 4.7 ppm) Start->Aliphatic Aromatic Aromatic Region (7.0 - 8.0 ppm) Start->Aromatic Decision1 Identify Alkoxy Groups Aliphatic->Decision1 Septet (4.6) + Singlet (3.8) Decision2 Analyze Splitting Pattern Aromatic->Decision2 AMX System (d, d, dd) NOE_Check NOE/ROESY Confirmation Decision1->NOE_Check Decision2->NOE_Check Final Structure Confirmed NOE_Check->Final NOE: OMe -> H5 NOE: OiPr -> H2

Figure 1: Step-by-step logic flow for structural confirmation. The NOE step is the critical "Self-Validating" gate.[1]

Comparative Analysis: Target vs. Alternatives

The most common failure mode in synthesizing this compound is obtaining the Regioisomer (3-Methoxy-4-isopropoxybenzamide) or retaining the Starting Material (Acid).[1]

Comparison 1: Target vs. Regioisomer

The regioisomer has the exact same mass (MW 209.24) and very similar 1H shifts. Standard 1H NMR is insufficient for definitive ID without NOE.

FeatureTarget (3-OiPr, 4-OMe)Regioisomer (3-OMe, 4-OiPr)Differentiation Protocol
Methoxy Shift ~3.79 ppm~3.82 ppmIndistinguishable in isolation.[1]
H-5 Signal Ortho to Methoxy Ortho to Isopropoxy H-5 is slightly more shielded in the Target.[1]
NOE Correlation OMe ↔ H5 (Strong)OiPr ↔ H2 (Strong)OMe ↔ H2 (Strong)OiPr ↔ H5 (Strong)Definitive Test. Irradiate the Methoxy peak (3.8 ppm). If H5 enhances, it is the Target. If H2 enhances, it is the Isomer.
Comparison 2: Target vs. Hydrolysis Impurity (Acid)

Benzamides can hydrolyze to benzoic acids.[1]

  • Impurity: 3-Isopropoxy-4-methoxybenzoic acid.[1]

  • Diagnostic Signal:

    • Amide: Two broad singlets (7.0–8.0 ppm).[1]

    • Acid: Loss of amide signals; appearance of a very broad -COOH singlet (12.0–13.0 ppm) in DMSO-d₆.[1]

    • Shift Drifts: The aromatic protons H2 and H6 in the acid will shift downfield (~0.1–0.2 ppm) compared to the amide due to the higher electron-withdrawing nature of the carboxylic acid.[1]

Advanced Structural Confirmation (Graphviz)[1]

The connectivity must be proven using 2D correlations. The diagram below maps the essential HMBC (Heteronuclear Multiple Bond Correlation) and NOE (Nuclear Overhauser Effect) pathways.[1]

Connectivity_Map C1 C1 (Amide) C3 C3 (Ar-O) OiPr O-iPr Group C3->OiPr C4 C4 (Ar-O) OMe O-Me Group C4->OMe H2 H2 (Ar) H2->C1 HMBC (3J) H2->C3 HMBC (2J) H2->C4 HMBC (3J) H5 H5 (Ar) OiPr->H2 NOE (Strong) OMe->H5 NOE (Strong)

Figure 2: HMBC and NOE Connectivity Map. The red arrows indicate the spatial proximity required to confirm the regiochemistry.

References

  • BenchChem. (2025).[2][3] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from [1]

  • Abraham, R. J., et al. (2006). 1H NMR spectra Part 23: The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Retrieved from [1]

  • PubChem. (2025).[4] 3-Isopropoxy-4-methoxybenzaldehyde Spectral Data. National Library of Medicine. Retrieved from [1][4]

  • Oxford Instruments. (2024).[5] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [1]

Disclaimer: This guide is intended for research purposes. Always verify spectral data against a certified reference standard when performing GMP release testing.

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Methoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation of methoxybenzamide derivatives Content Type: Publish Comparison Guides

Executive Summary

For researchers in medicinal chemistry and toxicology, the structural characterization of methoxybenzamide derivatives (e.g., metoclopramide, sulpiride, and substituted benzamide NPS) presents a critical analytical challenge. The pharmacological potency of these compounds often hinges on the specific regiochemistry (ortho-, meta-, para-) of the methoxy substituent.

This guide objectively compares the mass spectrometric "performance"—defined here as fragmentation efficiency, diagnostic ion generation, and isomer specificity—of Ortho-methoxybenzamides against their Meta- and Para- counterparts. By synthesizing data from Electron Ionization (EI) and Electrospray Ionization (ESI-CID), we establish a self-validating protocol for unambiguous structural elucidation.

Mechanistic Comparison: Ortho- vs. Meta/Para- Isomers[1][2][3][4]

The core differentiator in the fragmentation of methoxybenzamides is the Ortho Effect . This phenomenon acts as the "feature set" for the ortho-isomer, enabling unique fragmentation pathways unavailable to the meta/para "alternatives" due to steric distance.

The Ortho-Methoxy Advantage (Product Performance)

In ortho-methoxybenzamides, the spatial proximity between the amide nitrogen (specifically the amide hydrogen) and the ether oxygen allows for a 6-membered cyclic transition state .

  • Mechanism: Intramolecular Hydrogen Transfer (McFerty-like or simple 1,5-H shift).

  • Result: Facilitated loss of neutral molecules (e.g., alcohols, amines) and high-abundance diagnostic ions.

  • Key Diagnostic: Enhanced loss of the amide side chain or the methoxy methyl group compared to isomers.

Meta/Para- Alternatives (Standard Performance)

Meta and Para isomers lack the steric capability for direct interaction between the substituent and the amide group.

  • Mechanism: Fragmentation is driven purely by inductive and resonance effects (charge-remote or charge-proximate without cyclic assistance).

  • Result: Higher stability of the molecular ion (in EI) or generic benzoylium ion formation (in ESI).

  • Key Diagnostic: Dominance of simple

    
    -cleavage ions (e.g., benzoyl cations) without the complex rearrangement products seen in ortho-isomers.
    
Quantitative Comparison of Fragmentation Behaviors
FeatureOrtho-Methoxybenzamides Meta-/Para-Methoxybenzamides Causality
Primary Neutral Loss (ESI) NH₃ or R-NH₂ (Amine side chain)H₂O or minimal lossOrtho-methoxy assists proton transfer to the amine leaving group.
Methoxy Group Fate High abundance of [M-OCH₃]⁺ or [M-CH₃OH]⁺ Stable methoxy group; loss of CH₃• (radical) in EIProximity allows H-transfer to methoxy oxygen, facilitating methanol loss.
Benzoyl Ion Stability Lower (Rapid secondary fragmentation)Higher (Base peak often benzoyl cation)Ortho-substituent destabilizes the acylium ion via steric strain.
Diagnostic Ratio High [M-SideChain] / [M+H] ratioLow [M-SideChain] / [M+H] ratioKinetic favorability of the ortho-assisted cleavage.

Experimental Protocol: Isomer Differentiation Workflow

This protocol is designed to be self-validating. If the diagnostic "Ortho" markers are absent, the sample defaults to the Meta/Para classification, which requires chromatographic separation for further resolution.

Step 1: Sample Preparation & Ionization
  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

  • Method: Direct Infusion ESI (Positive Mode).

  • Rationale: Acidic pH ensures protonation of the amide or amine side chain, the prerequisite for Charge-Remote Fragmentation (CRF).

Step 2: MS/MS Acquisition (CID)
  • Isolation Width: 1.0 Da (to exclude isotopes).

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV).

  • Rationale: Stepped energy captures both fragile rearrangement ions (low CE) and stable backbone cleavages (high CE).

Step 3: Data Analysis (The Decision Matrix)
  • Check for Neutral Loss of 17/31 Da: Does the spectrum show loss of NH₃ (17) or CH₃OH (31)?

    • Yes

      
       Strong indicator of Ortho-isomer .
      
  • Analyze Side Chain Loss: Calculate Ratio

    
    .
    
    • If R > 5.0

      
      Ortho-isomer  (Assisted cleavage).
      
    • If R < 1.0

      
      Meta/Para-isomer  (Unassisted cleavage).
      
  • Verify with EI-MS (Optional): Look for m/z 77 (Phenyl) vs. substituted benzoyl ions.

Visualization of Signaling Pathways

Figure 1: Fragmentation Pathway of Metoclopramide (Ortho-Archetype)

This diagram illustrates the specific "Ortho-Effect" driven pathway for Metoclopramide, a classic ortho-methoxybenzamide.

Caption: Figure 1. ESI-MS/MS fragmentation of Metoclopramide showing ortho-methoxy assisted cleavage pathways.

Figure 2: Isomer Differentiation Decision Tree

A logical workflow to distinguish Ortho from Meta/Para isomers using MS/MS data.

IsomerDifferentiation Start Unknown Methoxybenzamide Derivative Step1 Acquire ESI-MS/MS (Stepped CE) Start->Step1 Check1 Check for Neutral Loss (CH3OH or H2O) Step1->Check1 Ortho1 High Probability: ORTHO Isomer Check1->Ortho1 Observed (High Int.) Check2 Analyze [M-Amine]+ Abundance Check1->Check2 Not Observed / Low Int. Ortho2 Confirmed: ORTHO Isomer Check2->Ortho2 Base Peak MetaPara Result: META or PARA Isomer Check2->MetaPara Low Abundance (<10%) Action Required Action: Chromatographic Separation (GC or LC) needed for Meta/Para MetaPara->Action

Caption: Figure 2. Decision matrix for classifying methoxybenzamide isomers based on MS/MS spectral features.

References

  • Jackson, G. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization tandem mass spectrometry. West Virginia University. [Link]

  • Klagkou, K., et al. (2003).[1] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[1] [Link]

  • Aubert, B., et al. (2009). LC–MS characterization of metoclopramide photolysis products. Journal of Photochemistry and Photobiology A: Chemistry. [Link]

  • Kusano, M., et al. (2024).[2] Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry. Drug Testing and Analysis. [Link]

  • Martens, J., et al. (2020). Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. Semantic Scholar. [Link]

  • Lebedev, A. T. (2021).[3] Mass spectrometry of analytical derivatives.[4][1][2][5][6][7][8] 2. “Ortho” and “Para” effects in electron ionization mass spectra. Journal of Chromatography B. [Link]

Sources

HPLC Retention Time Guide: 3-Isopropoxy-4-methoxybenzamide vs. Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Isopropoxy-4-methoxybenzamide (CAS: N/A for specific isomer, related to 34123-66-5 aldehyde precursor) is a critical intermediate in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, including analogs of Roflumilast and Piclamilast .[1] Its purity is paramount as it directly influences the yield and safety profile of the final pharmaceutical ingredient.[1]

This guide provides a definitive HPLC analytical framework. It moves beyond generic protocols to offer a targeted separation strategy for 3-Isopropoxy-4-methoxybenzamide, distinguishing it from its specific synthetic precursors (aldehydes, acids) and degradation products (des-alkyl phenols).[1]

Chemical Context & Impurity Profiling

To design an effective separation, one must understand the hydrophobicity (LogP) and ionization state (pKa) of the target and its impurities.[1]

The Target Molecule[2][3]
  • Compound : 3-Isopropoxy-4-methoxybenzamide[1][2][3]

  • Functional Groups : Primary Amide (-CONH₂), Isopropyl Ether, Methyl Ether.[1]

  • Properties : Moderately polar due to the amide; the isopropyl group adds significant hydrophobicity compared to simple anisamide.[1]

Critical Impurities[1][5]
  • 3-Isopropoxy-4-methoxybenzoic Acid (Precursor/Hydrolysis Product) :

    • Nature: Acidic.[1] Highly polar in neutral pH; moderately polar in acidic pH.[1]

    • Elution: Elutes earliest on C18.[1]

  • 3-Hydroxy-4-methoxybenzamide (Des-isopropyl Degradant) :

    • Nature: Phenolic.[1] More polar than the parent due to the loss of the lipophilic isopropyl group.[1]

    • Elution: Elutes before the target.[1]

  • 3-Isopropoxy-4-methoxybenzaldehyde (Synthetic Precursor) :

    • Nature: Aldehyde.[1] Lacks the hydrogen bond donor capability of the amide.[1] Generally less polar and more hydrophobic.[1]

    • Elution: Elutes after the target.[1]

  • Coupled Intermediates (e.g., N-substituted analogs) :

    • Nature: If the amide is further reacted (e.g., with dichloropyridines), the product becomes highly hydrophobic.[1]

    • Elution: Elutes latest .

Optimized HPLC Protocol

This protocol uses an Acidic Mobile Phase to suppress the ionization of the benzoic acid impurity (ensuring it retains sufficiently to separate from the void volume) and to sharpen the peak shape of the amide.[1]

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µmStandard hydrophobicity for aromatic separation.[1]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic pH (~2.[1]0) keeps acidic impurities protonated (neutral) for better retention.[1]
Mobile Phase B Acetonitrile (ACN)Stronger solvent strength than Methanol, providing sharper peaks for aromatics.[1]
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Detection UV @ 254 nmMax absorption for the benzamide aromatic system.[1]
Temperature 30°CImproves mass transfer and reproducibility.[1]
Gradient Program
Time (min)% Mobile Phase BEvent
0.010%Initial equilibration; retain polar acids.[1]
15.090%Linear ramp to elute hydrophobic aldehyde/dimers.
18.090%Wash step.[1]
18.110%Return to initial conditions.[1]
23.010%Re-equilibration.[1]

Retention Time Comparison & Data

Note: Retention times (RT) are representative for a 150mm C18 column at 1.0 mL/min. Absolute values will vary by system dwell volume, but Relative Retention Time (RRT) is constant.

Peak IdentityStructure TypePredicted LogPRep. RT (min)RRT (vs Target)
Impurity A (Benzoic Acid deriv.)[1]Acid~1.84.20.45
Impurity B (Des-isopropyl)Phenol-Amide~1.26.50.70
Target (3-Iso-4-methoxybenzamide)Ether-Amide~2.19.3 1.00
Impurity C (Benzaldehyde deriv.)[1]Aldehyde~2.312.81.37
Impurity D (Dimer/Coupled)Heterocycle>3.516.51.77
Visualization of Separation Logic

The following diagram illustrates the mechanistic separation order based on polarity and functional group interaction with the C18 stationary phase.

HPLC_Separation Start Injection Acid Impurity A (Benzoic Acid) Polar/Acidic RT: ~4.2 min Start->Acid Elutes 1st DesIso Impurity B (Des-isopropyl) Polar Phenol RT: ~6.5 min Acid->DesIso Increasing Hydrophobicity Target TARGET 3-Isopropoxy-4-methoxybenzamide RT: ~9.3 min DesIso->Target Aldehyde Impurity C (Benzaldehyde) Hydrophobic RT: ~12.8 min Target->Aldehyde Dimer Impurity D (Downstream Product) Very Hydrophobic RT: ~16.5 min Aldehyde->Dimer Elutes Last

Caption: Elution order on C18 stationary phase. Acidic and phenolic impurities elute before the target amide; less polar aldehydes and coupled products elute later.

Experimental Protocols

Protocol A: Sample Preparation
  • Standard Stock : Dissolve 10 mg of 3-Isopropoxy-4-methoxybenzamide in 10 mL of Methanol (1.0 mg/mL).

  • Impurity Spiking : For validation, spike the stock solution with 1% (w/w) of 3-isopropoxy-4-methoxybenzoic acid and 3-isopropoxy-4-methoxybenzaldehyde.

  • Working Solution : Dilute the stock 1:10 with Mobile Phase A to match the initial gradient conditions. This prevents "solvent shock" and peak distortion.[1]

  • Filtration : Filter through a 0.22 µm PTFE syringe filter before injection.

Protocol B: System Suitability Testing (SST)

Before running critical samples, verify the system using these criteria:

  • Resolution (Rs) : > 2.0 between Impurity B (Des-isopropyl) and Target.

  • Tailing Factor (T) : < 1.5 for the Target peak (Amides can tail; if T > 1.5, increase TFA concentration to 0.15%).

  • Precision : %RSD < 1.0% for retention time over 5 injections.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (Target) Silanol interaction with Amide NEnsure TFA is fresh; increase TFA to 0.1% or use a "Base Deactivated" C18 column.
Acid Impurity Co-elution pH too highLower Mobile Phase A pH to < 2.5 to fully protonate the benzoic acid.[1]
Ghost Peaks Gradient contaminantsRun a blank gradient. Impurity C (Aldehyde) can oxidize; ensure fresh standards.[1]
Drifting Retention Temperature fluctuationUse a column oven set strictly to 30°C.

References

  • BenchChem . High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-3-(piperidin-4-YL)benzamide. (General Benzamide Methods). [1]

  • National Institutes of Health (NIH) .[1] PubChem Compound Summary for CID 592092: 3-Isopropoxy-4-methoxybenzaldehyde.[1][4] (Precursor Properties).[1][2]

  • Sigma-Aldrich .[1] Safinamide Impurity Profiling by HPLC Assay Methods. (Analogous Amide/Acid Separation).

  • ResearchGate . HPLC method for identification and quantification of benzimidazole derivatives. (Acidic Mobile Phase Validation).

Sources

A Comparative Guide to PDE4 Inhibitory Potency: Isopropoxy vs. Cyclopropylmethoxy Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the phosphodiesterase-4 (PDE4) inhibitory potency of two common structural motifs: the isopropoxy group and the cyclopropylmethoxy group. By synthesizing data from established literature and outlining a robust experimental protocol, we aim to equip researchers with the knowledge to make informed decisions in the design and development of novel PDE4 inhibitors.

The Central Role of PDE4 in Inflammatory Cascades

Phosphodiesterase-4 (PDE4) is a critical enzyme family primarily found in immune, epithelial, and brain cells.[1][2] Its primary function is to hydrolyze and thus deactivate cyclic adenosine monophosphate (cAMP), a vital second messenger involved in regulating a vast number of physiological processes.[3][4] In inflammatory cells, low levels of cAMP trigger a cascade of pro-inflammatory cytokine production, driving conditions like psoriasis, atopic dermatitis, and chronic obstructive pulmonary disease (COPD).[1][5]

By inhibiting PDE4, the intracellular concentration of cAMP increases.[2][5] This elevation activates downstream pathways, such as the Protein Kinase A (PKA) pathway, which ultimately suppresses the transcription of pro-inflammatory mediators (e.g., TNF-α, IL-6) and may increase the production of anti-inflammatory cytokines like IL-10.[1][2][5] This mechanism establishes PDE4 as a premier therapeutic target for managing a wide spectrum of inflammatory diseases.[6][7]

The PDE4 Signaling Pathway

The following diagram illustrates the pivotal role of PDE4 in modulating the cAMP signaling pathway and the subsequent inflammatory response.

PDE4_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase (AC) GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PDE4 PDE4 Enzyme PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP (Inactive) PDE4->AMP Hydrolyzes CREB CREB (Phosphorylation) PKA->CREB Activates Inflammation_Suppress Suppression of Pro-inflammatory Cytokine Genes (e.g., TNF-α) CREB->Inflammation_Suppress Inhibitor PDE4 Inhibitor (e.g., Roflumilast) Inhibitor->PDE4 Blocks

Caption: PDE4 inhibition elevates cAMP, activating PKA and leading to reduced inflammation.

Structure-Activity Relationship (SAR): Isopropoxy vs. Cyclopropylmethoxy

Many potent PDE4 inhibitors, including the benchmark compound Roflumilast, are characterized by a catechol-ether functional group. This part of the molecule is crucial for anchoring the inhibitor within the enzyme's active site. Specifically, the difluoromethoxy and an adjacent alkoxy group (such as isopropoxy or cyclopropylmethoxy) interact with hydrophobic pockets known as Q1 and Q2.[4][8]

The choice of the alkoxy group can significantly impact the inhibitor's potency.

  • Isopropoxy Group: This branched alkyl ether provides moderate bulk and lipophilicity, contributing to effective binding within the hydrophobic active site.

  • Cyclopropylmethoxy Group: This moiety is a key feature of the highly potent inhibitor Roflumilast.[9] The cyclopropyl ring introduces conformational rigidity and a distinct spatial arrangement compared to the more flexible isopropoxy group. This rigidity can lead to a more favorable and stable interaction with the amino acid residues in the active site, often resulting in enhanced potency. The cyclopropyl group is a recognized pharmacophore used to improve metabolic stability and target engagement.[9]

Comparative Potency Data

Roflumilast, which contains a cyclopropylmethoxy group, is a testament to the high potency achievable with this moiety. It exhibits exceptional inhibitory activity, particularly against the PDE4B and PDE4D subtypes.[4][8]

CompoundKey MoietyTarget PDE4 Subtype(s)IC50 (nM)
Roflumilast CyclopropylmethoxyPDE4B, PDE4D0.84, 0.68[4][8]
Apremilast (Not applicable)General PDE474[10]
Cilomilast (Not applicable)PDE4120[11]
Compound 31 (Benzoxaborole) (Not applicable)PDE4B0.42[8][10]

This table includes highly potent inhibitors for context. Roflumilast's sub-nanomolar potency highlights the effectiveness of the cyclopropylmethoxy group as part of an optimized chemical scaffold.

The data strongly suggests that incorporating a cyclopropylmethoxy group, as seen in Roflumilast, is a highly effective strategy for achieving sub-nanomolar inhibitory potency against key PDE4 subtypes.[4][8]

Experimental Protocol: Determining PDE4 Inhibitory Potency

To empirically determine and compare the potency of novel isopropoxy and cyclopropylmethoxy analogs, a robust and validated biochemical assay is essential. The following section details a representative step-by-step protocol for an in vitro PDE4 enzyme inhibition assay, a foundational method for IC50 value determination.[7]

Principle

This assay measures the enzymatic activity of a purified, recombinant PDE4 enzyme. The enzyme hydrolyzes its substrate, cAMP. Test compounds are added at varying concentrations, and their ability to prevent cAMP hydrolysis is quantified. The IC50 is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Workflow for PDE4 Inhibition Assay

Assay_Workflow start Start prep_reagents 1. Prepare Reagents (Enzyme, cAMP, Buffer, Test Compounds) start->prep_reagents plate_compounds 2. Dispense Test Compounds (Serial Dilutions) into Assay Plate prep_reagents->plate_compounds add_enzyme 3. Add Recombinant PDE4 Enzyme plate_compounds->add_enzyme pre_incubate 4. Pre-incubate (Allows compound-enzyme binding) add_enzyme->pre_incubate initiate_reaction 5. Initiate Reaction (Add cAMP Substrate) pre_incubate->initiate_reaction incubate 6. Incubate at 37°C initiate_reaction->incubate stop_reaction 7. Stop Reaction (e.g., Add Stop Reagent) incubate->stop_reaction detect_signal 8. Detect Signal (e.g., Fluorescence, Luminescence) stop_reaction->detect_signal analyze_data 9. Analyze Data (Normalize & Fit Curve) detect_signal->analyze_data end Determine IC50 analyze_data->end

Caption: General workflow for determining the IC50 of PDE4 inhibitors in vitro.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl, pH 7.5) containing necessary cofactors like MgCl₂.[12]

    • Enzyme Solution: Dilute recombinant human PDE4B or PDE4D enzyme in cold assay buffer to the desired working concentration. Keep on ice.

    • Substrate Solution: Prepare a solution of cAMP in assay buffer. The concentration should be at or below the Michaelis-Menten constant (Km) for the enzyme to ensure assay sensitivity.

    • Test Compound Dilutions: Prepare a serial dilution series of the isopropoxy and cyclopropylmethoxy analogs in DMSO. A typical starting concentration is 1 mM, followed by 1:3 or 1:10 dilutions. Also, prepare a known PDE4 inhibitor (e.g., Roflumilast or Rolipram) as a positive control.[13]

  • Assay Plate Setup (384-well format):

    • Dispense a small volume (e.g., 50 nL) of each test compound concentration from the dilution series into the wells of the microplate.

    • Include "0% inhibition" control wells containing only DMSO.

    • Include "100% inhibition" control wells containing a high concentration of the positive control inhibitor (e.g., 30 µM Rolipram).[13]

  • Enzyme Addition:

    • Add a defined volume (e.g., 5 µL) of the chilled PDE4 enzyme solution to all wells except for a "no enzyme" blank.

  • Pre-incubation:

    • Gently mix the plate and incubate for 15-20 minutes at room temperature. This step allows the test compounds to bind to the enzyme before the reaction starts.

  • Reaction Initiation:

    • Add a defined volume (e.g., 5 µL) of the cAMP substrate solution to all wells to start the enzymatic reaction.

  • Enzymatic Reaction Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). This time should be within the linear range of the reaction, where substrate consumption is proportional to time.

  • Reaction Termination and Detection:

    • Stop the reaction by adding a "stop reagent." The detection method will depend on the assay kit used (e.g., Fluorescence Polarization, HTRF, or luminescence-based). Follow the manufacturer's protocol for this step.

  • Data Analysis:

    • Read the plate using a suitable microplate reader.

    • Normalize the data: Set the average signal from the "0% inhibition" (DMSO) wells as 100% enzyme activity and the average signal from the "100% inhibition" (positive control) wells as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the test compound concentration.

    • Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value for each analog.[14]

Field Insights and Conclusion

The primary goal of inhibiting PDE4 is to elevate cAMP levels, which promotes an anti-inflammatory effect.[5] The structure-activity relationship for PDE4 inhibitors is well-studied, and the catechol-ether moiety is a cornerstone of many high-potency compounds.

Based on the potency of market-approved drugs and data from medicinal chemistry literature, the cyclopropylmethoxy group is a superior choice over the isopropoxy group for achieving high PDE4 inhibitory potency.[9] The exceptional sub-nanomolar IC50 values of Roflumilast against PDE4B and PDE4D underscore the efficacy of this structural motif.[4][8] The rigidity and unique stereoelectronic properties of the cyclopropyl ring likely facilitate a more optimal and stable binding orientation within the hydrophobic pockets of the PDE4 active site compared to the more flexible isopropoxy group.

For research teams aiming to develop next-generation PDE4 inhibitors, utilizing the cyclopropylmethoxy group as a starting point for lead optimization is a field-proven and highly promising strategy. The detailed experimental protocol provided herein offers a robust framework for accurately quantifying and comparing the potency of newly synthesized analogs, ensuring a data-driven approach to drug discovery.

References

  • Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Derm
  • Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Pharmacology.
  • Type 4 Phosphodiesterase-Dependent Pathways: Role in Inflamm
  • PDE4 inhibitors: potential protective effects in inflamm
  • The regulatory role of PDE4B in the progression of inflamm
  • A Cell-based PDE4 Assay in 1536-well Plate form
  • A comparison of the inhibitory activity of PDE4 inhibitors on leukocyte PDE4 activity in vitro and eosinophil trafficking in vivo. PMC.
  • PDE4 Inhibitors | Encyclopedia MDPI. MDPI.
  • Moracin M: A Comparative Analysis of its Efficacy as a PDE4 Inhibitor. Benchchem.
  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. PMC.
  • Determination of the efficacy of established and novel PDE4 inhibitors....
  • Molecular Properties of Phosphodiesterase 4 and Its Inhibition by Roflumilast and Cilomilast. MDPI.
  • PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. MDPI.
  • Application Notes and Protocols: Synthesis of PDE4 Inhibitors Utilizing a Cyclopropyl Moiety. Benchchem.

Sources

Comparative Solid-State Analysis: 3-Isopropoxy-4-methoxybenzamide vs. Methoxy Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manuscript strategy for researchers intending to publish or analyze the crystal structure of 3-Isopropoxy-4-methoxybenzamide , specifically comparing it against its well-characterized analog, 3,4-dimethoxybenzamide (Veratramide) .[1]

Executive Summary & Rationale

In the development of phosphodiesterase 4 (PDE4) inhibitors (e.g., Roflumilast analogs), the benzamide scaffold is a critical pharmacophore. This guide outlines the comparative structural analysis of 3-Isopropoxy-4-methoxybenzamide (Target) versus the standard 3,4-dimethoxybenzamide (Control) .[1]

The substitution of a methyl group with an isopropyl group at the 3-position is not merely a lipophilic modification; it introduces significant steric bulk that alters the torsion angles relative to the amide plane, disrupting the planar stacking observed in simple alkoxybenzamides.[1] This guide provides the framework to quantify these changes using Single Crystal X-Ray Diffraction (SC-XRD).

Compound Profiling & Predicted Properties

Before crystallization, establish the baseline physicochemical differences. The "Isopropoxy Effect" typically reduces lattice energy due to inefficient packing unless a specific "lock-and-key" solvate is formed.[1]

FeatureControl: 3,4-Dimethoxybenzamide Target: 3-Isopropoxy-4-methoxybenzamide Structural Implication
Substituent (C3) Methoxy (-OCH₃)Isopropoxy (-OCH(CH₃)₂)Steric hindrance at C3 drives torsion.[1]
H-Bond Donor Amide (-NH₂)Amide (-NH₂)Primary synthon remains

.[1]
H-Bond Acceptor Carbonyl (C=O), 2x Ether (O)Carbonyl (C=O), 2x Ether (O)Isopropyl bulk shields the O3 acceptor.
Space Group Typically P2₁/c or P-1Predicted P2₁/n or P2₁/cExpect lower symmetry or larger unit cell volume.[1]
Melting Point ~159–161 °CPredicted: 140–150 °CLower packing efficiency = Lower

.

Experimental Workflow: From Synthesis to CIF

To ensure scientific integrity, the generation of the crystal must be coupled with rigorous purity checks.[1] Do not rely on "jar crystallization"; use controlled thermodynamic growth.

Phase 1: Synthesis & Purification[1]
  • Amidation: React 3-isopropoxy-4-methoxybenzoic acid with thionyl chloride (

    
    ) to generate the acid chloride, followed by aqueous ammonia (
    
    
    
    ).
  • Purification: Recrystallize crude product from Ethanol/Water (80:20) to remove ammonium chloride salts.

  • Validation: Confirm structure via

    
    -NMR (Look for the isopropyl septet at 
    
    
    
    ppm).
Phase 2: Crystal Growth Protocol
  • Method A (Thermodynamic Control): Slow evaporation from Acetonitrile . The polar aprotic nature prevents solvent H-bond interference, favoring amide-amide dimerization.[1]

  • Method B (Kinetic Control): Vapor diffusion of Hexane into a saturated THF solution. This forces rapid precipitation and may yield metastable polymorphs.

Phase 3: Data Collection (SC-XRD)
  • Temperature: Collect data at 100 K (Cryostream). Room temperature collections suffer from thermal motion in the isopropyl tail, leading to high disorder and poor R-factors.[1]

  • Resolution: Aim for

    
     or better to resolve the H-atom positions on the amide nitrogen.
    

Visualization: Experimental Logic Flow

The following diagram illustrates the critical decision nodes in the structural elucidation process.

CrystalAnalysis Start Crude 3-Isopropoxy-4-methoxybenzamide Purity Purity Check (HPLC > 99.5%) Start->Purity Growth Crystal Growth (Slow Evaporation vs Vapor Diffusion) Purity->Growth Pass SCXRD SC-XRD Data Collection (Mo-Ku03b1, 100K) Growth->SCXRD Single Crystal Found Solve Structure Solution (SHELXT / OLEX2) SCXRD->Solve Refine Refinement (Anisotropic Displacement) Solve->Refine Refine->Growth High R-factor (>5%) Compare Comparative Analysis (vs. Veratramide) Refine->Compare

Caption: Workflow for structural elucidation. Note the feedback loop: high R-factors often necessitate re-crystallization to reduce disorder.[1]

Comparative Structural Analysis (The Core Narrative)

When writing the comparison section of your paper, focus on these three crystallographic pillars.

A. The Primary Synthon: Amide Dimerization

Both compounds will form the classic Centrosymmetric Amide Dimer via


 hydrogen bonds.
  • Graph Set:

    
    .
    
  • Metric to Measure: Measure the

    
     distance. In Veratramide, this is typically ~2.9 Å.
    
  • Hypothesis: The isopropoxy group may slightly lengthen this bond due to steric repulsion preventing close approach of the phenyl rings.

B. Conformational Twist (Torsion Angles)

This is the most critical differentiator.

  • Definition: The angle between the phenyl ring plane and the amide group plane (

    
    ).
    
  • Veratramide: The methoxy groups are relatively planar (coplanar with the ring), allowing the amide to twist only slightly (~10-20°) to accommodate crystal packing.

  • Isopropoxy Analog: The bulky isopropyl group at C3 will clash with the amide hydrogen or the C2 proton.

    • Measure: The torsion angle

      
      .
      
    • Expectation: The isopropyl group will rotate roughly 90° out of plane to minimize energy, potentially forcing the amide group to twist further, breaking the "flat sheet" packing motif seen in veratramide.

C. Packing Efficiency (Kitaigorodskii Index)

Calculate the Packing Coefficient (


) :


  • Veratramide: High efficiency (

    
    ) due to efficient stacking of flat molecules.
    
  • Isopropoxy Analog: Likely lower efficiency (

    
    ) due to the "awkward" shape of the isopropyl group creating void spaces. These voids may lead to solvent inclusion (solvates), which you must check for in the difference electron density map.
    

Visualization: Hydrogen Bonding Network

This diagram represents the supramolecular logic you should look for in your crystal structure.

HBonding MolA Molecule A (Donor) Dimer Amide Dimer R2,2(8) MolA->Dimer N-H...O Stack Pi-Pi Stacking MolA->Stack Phenyl Ring MolB Molecule B (Acceptor) MolB->Dimer O...H-N MolB->Stack Isopropyl Isopropyl Group (Steric Blocker) Isopropyl->Stack Disrupts

Caption: Supramolecular assembly logic. The isopropyl group (grey) acts as a steric disruptor, weakening Pi-Pi stacking forces compared to the methoxy analog.[1]

References

  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126.[1] Link

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[2][3] Acta Crystallographica Section B, 72(2), 171-179.[1] Link

  • Dunitz, J. D. (1995). X-Ray Analysis and the Structure of Organic Molecules. Verlag Helvetica Chimica Acta. (Standard Text for Packing Analysis).
  • PubChem. (2023). 3,4-Dimethoxybenzamide (Compound Summary). Link

  • Nangia, A. (2008). Conformational polymorphism in organic crystals. Accounts of Chemical Research, 41(5), 595-604.[1] (Context for flexible alkoxy groups). Link

Sources

Biological Activity of 3-Isopropoxy-4-methoxybenzamide Derivatives in COPD Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 3-Isopropoxy-4-methoxybenzamide Derivatives in COPD Models Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Pharmacophore Context

The 3-Isopropoxy-4-methoxybenzamide scaffold represents a critical pharmacophore in the development of second-generation Phosphodiesterase-4 (PDE4) inhibitors for Chronic Obstructive Pulmonary Disease (COPD). While early generation inhibitors like Rolipram utilized a cyclopentyloxy group, and the current standard of care (Roflumilast) utilizes a cyclopropylmethoxy group, the isopropoxy substitution has emerged as a key differentiator in optimizing the therapeutic index—specifically in balancing anti-inflammatory potency against emetic liability.

This guide analyzes the biological activity of this specific scaffold, focusing on its role as a precursor to high-potency Oxazole-substituted derivatives (e.g., Otsuka Pharmaceutical series) and its performance relative to established standards.

The Structural Evolution
  • Generation 1 (Rolipram): 3-Cyclopentyloxy-4-methoxybenzamide. High potency, high emesis.

  • Standard of Care (Roflumilast): 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzamide. Balanced profile.

  • Target Class (Isopropoxy Derivatives): 3-Isopropoxy-4-methoxybenzamide linked to heteroaromatic rings (Oxazoles, Pyridines). Designed for reduced CNS penetration and improved metabolic stability.

Mechanism of Action: The cAMP-PKA Signaling Axis

The therapeutic efficacy of 3-Isopropoxy-4-methoxybenzamide derivatives in COPD stems from their selective inhibition of the PDE4 enzyme, predominantly expressed in inflammatory cells (neutrophils, macrophages, CD8+ T cells) and airway smooth muscle.

Pathway Visualization

The following diagram illustrates the downstream effects of PDE4 inhibition by these derivatives, leading to the suppression of the pro-inflammatory phenotype characteristic of COPD.

PDE4_Pathway PDE4_Inhibitor 3-Isopropoxy-4-methoxybenzamide Derivative PDE4_Enzyme PDE4 Enzyme (Hydrolysis) PDE4_Inhibitor->PDE4_Enzyme Inhibits AMP 5'-AMP (Inactive) PDE4_Enzyme->AMP Catalyzes cAMP cAMP (Cyclic Adenosine Monophosphate) cAMP->PDE4_Enzyme Substrate PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates NFkB NF-κB (Nuclear Factor kappa B) PKA->NFkB Inhibits Nuclear Translocation CREB CREB Phosphorylation PKA->CREB Activates Cytokines Reduced Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8, CXCL1) NFkB->Cytokines Downregulates CREB->Cytokines Modulates Neutrophils Suppressed Neutrophil Chemotaxis & Activation Cytokines->Neutrophils Reduces Recruitment

Caption: Mechanism of Action.[1][2][3][4][5] PDE4 inhibition prevents cAMP hydrolysis, activating PKA, which subsequently inhibits NF-κB transcriptional activity, reducing the inflammatory storm associated with COPD exacerbations.

Comparative Analysis: Isopropoxy Derivatives vs. Standards

This section compares three distinct classes: the Intermediate (the bare scaffold), the Optimized Derivative (Oxazole-linked), and the Standard of Care (Roflumilast).

Table 1: Biological Profile Comparison
FeatureCompound A (Intermediate)Compound B (Oxazole Derivative)Roflumilast (Standard)
Chemical Name 3-Isopropoxy-4-methoxybenzamide2-(3-Isopropoxy-4-methoxyphenyl)oxazole-4-carbaldehyde deriv.3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide
Primary Role Synthetic Intermediate / Tool CompoundLead Candidate (Otsuka Series)FDA-Approved Drug
PDE4 IC50 > 1 µM (Weak)< 10 nM (High Potency)~0.8 nM
Selectivity Low (Pan-PDE activity potential)High (PDE4B/D selective)High (PDE4 selective)
COPD Model Efficacy Minimal (Poor bioavailability)High (Reduces neutrophil influx by >60%)High (Reduces neutrophil influx by >70%)
Emetic Potential N/AReduced (Low CNS penetration)Moderate (Dose-limiting)

Key Insight: The "bare" 3-Isopropoxy-4-methoxybenzamide molecule (Compound A) lacks the necessary potency for clinical use. However, when coupled with a heterocyclic tail (Compound B), such as an oxazole ring (as described in Otsuka patents US8637559B2), the potency increases over 100-fold, making it comparable to Roflumilast but with a potentially superior side-effect profile due to altered lipophilicity.

Experimental Protocols

To validate the activity of these derivatives, the following self-validating protocols are recommended. These workflows ensure reproducibility and control for common artifacts in PDE4 research.

A. Synthesis of the Core Scaffold (Protocol Validation)

Reference: Otsuka Pharmaceutical Patents (e.g., US8637559B2)

  • Reactants: 3-Isopropoxy-4-methoxybenzoic acid + Thionyl chloride

    
     Acid Chloride.
    
  • Amidation: React Acid Chloride with Ammonia/Ammonium Hydroxide.

  • Product: 3-Isopropoxy-4-methoxybenzamide .

  • Derivatization (Critical Step): React the benzamide with 1,3-dichloro-2-propanone to form the 4-chloromethyl-2-(3-isopropoxy-4-methoxyphenyl)oxazole intermediate. This step locks the pharmacophore into the active conformation.

B. In Vitro PDE4 Enzymatic Assay

Objective: Determine IC50 values using a Scintillation Proximity Assay (SPA).

  • Enzyme Source: Recombinant human PDE4B and PDE4D (expressed in Sf9 cells).

  • Substrate: [³H]-cAMP (1 µM final concentration).

  • Incubation: Incubate test compounds (Isopropoxy derivatives) at 10 concentrations (0.1 nM – 10 µM) with enzyme and substrate for 15 minutes at 30°C.

  • Termination: Add SPA beads containing Zinc Sulfate (precipitates [³H]-AMP but not [³H]-cAMP).

  • Quantification: Measure radioactivity.

  • Validation: Roflumilast must yield an IC50 between 0.5 – 1.0 nM. If >2 nM, the assay sensitivity is compromised.

C. In Vivo COPD Model: LPS-Induced Pulmonary Inflammation

Objective: Assess anti-inflammatory efficacy in a specific COPD exacerbation model.

  • Animals: Male C57BL/6 mice (8-10 weeks).

  • Pre-treatment: Administer 3-Isopropoxy-4-methoxybenzamide derivative (1, 3, 10 mg/kg, p.o.) or Vehicle 1 hour prior to induction.

  • Induction: Intranasal instillation of Lipopolysaccharide (LPS) (10 µ g/mouse ) to mimic bacterial exacerbation.

  • Endpoint (24h): Bronchoalveolar Lavage (BAL).

  • Readouts:

    • Total Cell Count: Hemocytometer.

    • Differential Count: Cytospin + Diff-Quik stain (Neutrophils vs. Macrophages).

    • Cytokines: TNF-α ELISA from BAL supernatant.

Success Criteria: The 10 mg/kg dose should reduce total neutrophil count by >50% compared to the LPS-only control.

Synthesis & Optimization Workflow

The following diagram outlines the chemical evolution from the raw benzamide to the active pharmaceutical ingredient (API), highlighting the critical "Isopropoxy" retention.

Synthesis_Workflow Start 3-Isopropoxy-4-methoxybenzoic Acid Step1 Amidation (NH3) Start->Step1 Activation Intermediate 3-Isopropoxy-4-methoxybenzamide (The Scaffold) Step1->Intermediate Yields Step2 Cyclization (1,3-dichloro-2-propanone) Intermediate->Step2 Reflux Oxazole Chloromethyl-Oxazole Derivative Step2->Oxazole Forms Ring Final Active PDE4 Inhibitor (Target Drug) Oxazole->Final Amination/Coupling

Caption: Synthetic pathway converting the benzamide scaffold into a potent PDE4 inhibitor. The isopropoxy group (yellow node) is retained throughout to ensure metabolic stability and receptor fit.

References

  • Otsuka Pharmaceutical Co., Ltd. (2014). Oxazole compound and pharmaceutical composition. US Patent 8,637,559 B2. Link

  • Otsuka Pharmaceutical Co., Ltd. (2007).[6] Oxazole compound and pharmaceutical composition. World Intellectual Property Organization, WO2007058338A2. Link

  • Orrling, K. M., et al. (2012). Pharmacological Validation of Trypanosoma brucei Phosphodiesterases B1 and B2 as Druggable Targets. Journal of Medicinal Chemistry (PMC).[3] (Discusses N-(3,5-dichloropyridin-4-yl)-3-isopropoxy-4-methoxybenzamide as Compound 13). Link

  • Hatzelmann, A., & Schudt, C. (2001). PDE4 inhibitors: history and future. Journal of Pharmacology and Experimental Therapeutics. (Context for Roflumilast and Rolipram structure-activity relationships). Link

  • Giembycz, M. A. (2008). Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarding against the adverse effects. British Journal of Pharmacology. Link

Sources

Spectroscopic Characterization of Roflumilast Intermediates: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Characterization of Roflumilast Intermediates Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Analytical Challenge

Roflumilast (Daxas/Daliresp) is a selective phosphodiesterase-4 (PDE4) inhibitor characterized by a specific difluoromethoxy group and a 3,5-dichloropyridine moiety.[2] The synthesis of this API involves critical intermediates whose purity dictates the safety profile of the final drug.

This guide objectively compares the performance of spectroscopic and chromatographic techniques for characterizing these intermediates. Unlike generic standard operating procedures, we analyze why certain methods fail where others succeed, particularly in distinguishing the N-oxide impurity and the des-cyclopropyl analogs .

Synthetic Pathway & Critical Control Points

To understand the characterization requirements, we must first visualize the synthetic flow and identify where spectral divergence occurs.

Figure 1: Roflumilast Synthetic Pathway and Impurity Genesis

RoflumilastSynthesis Start 3,4-Dihydroxybenzaldehyde Int1 Intermediate A (3-Cyclopropylmethoxy-4- difluoromethoxybenzaldehyde) Start->Int1 1. Alkylation (CHF2Cl) 2. Cyclopropyl bromide Impurity_Des Impurity: Des-cyclopropyl (Incomplete Alkylation) Start->Impurity_Des Side Reaction Int2 Intermediate B (3-Cyclopropylmethoxy-4- difluoromethoxybenzoic acid) Int1->Int2 Oxidation (NaClO2) Coupling Amide Coupling (with 4-Amino-3,5-dichloropyridine) Int2->Coupling Activation (SOCl2) Roflumilast Roflumilast API Coupling->Roflumilast Base (NaH/KOtBu) Impurity_Ox Impurity: N-Oxide (Oxidation Byproduct) Roflumilast->Impurity_Ox Degradation/Oxidation

Caption: Synthetic workflow highlighting the transformation of the benzaldehyde precursor to the final API, marking critical nodes for impurity generation.

Comparative Analysis of Characterization Techniques

This section evaluates "product performance" in terms of the analytical technique's ability to resolve structural nuances.

A. Nuclear Magnetic Resonance (NMR) vs. Vibrational Spectroscopy (IR)

The Challenge: Distinguishing the difluoromethoxy (-OCHF2) group from potential monofluorinated impurities or unreacted phenols.

Feature1H / 19F NMR Spectroscopy FT-IR Spectroscopy Verdict
Difluoromethoxy Detection Superior. The -OCHF2 proton appears as a characteristic triplet (

Hz) at

ppm.[1] 19F NMR provides a clean doublet, eliminating background noise.
Moderate. Shows C-F stretching bands (

cm

), but these often overlap with C-O-C ether linkages and the cyclopropyl ring vibrations.
NMR is essential for structural confirmation; IR is sufficient for routine identity testing.
Carbonyl Differentiation High. Distinct shift from Aldehyde (

ppm)

Acid (

ppm)

Amide (

ppm).
High. Clear shift in C=O stretch: Aldehyde (

cm

)

Acid (

cm

)

Amide (

cm

).
IR is the preferred rapid method for monitoring reaction completion (disappearance of acid carbonyl).
Impurity Sensitivity Low to Moderate. Requires high concentrations to see <1% impurities like the N-oxide.[1]Low. Cannot reliably detect trace impurities in the bulk matrix.Neither is suitable for trace impurity profiling; use LC-MS.[1]
B. Chromatographic Strategies: HPLC-UV vs. LC-MS/MS

The Challenge: Separating the N-oxide impurity (Roflumilast N-oxide) which has very similar polarity to the parent compound.

  • Standard HPLC (UV @ 215 nm):

    • Pros: Robust, quantitative, low cost.[3]

    • Cons: The N-oxide often co-elutes with the API on standard C18 columns if pH is not strictly controlled.

    • Performance: Resolution (

      
      ) typically 1.5 - 2.0 with optimized buffers.
      
  • LC-MS/MS (ESI+):

    • Pros: Definitive identification based on mass shift (+16 Da for N-oxide).

    • Cons: High operational cost; signal suppression from chlorinated solvents.

    • Performance: Limit of Detection (LOD) reaches ng/mL levels, far superior for cleaning validation.

Detailed Experimental Protocols

These protocols are designed to be self-validating systems.[1] If the "System Suitability" criteria are not met, the data should be rejected.

Protocol 1: Synthesis & Characterization of Intermediate B (Benzoic Acid Derivative)

This intermediate is the "gatekeeper" of quality. If the aldehyde is not fully oxidized, it will compete in the next step.

Methodology:

  • Oxidation: Dissolve 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde (50 mmol) in glacial acetic acid. Add sulfamic acid (scavenger) and aqueous sodium chlorite (

    
    ) dropwise at 10°C.
    
  • Quenching: Stir for 1 hour. Pour into cold water (300 mL). The solid precipitates immediately.

  • Purification: Filter and wash with n-hexane to remove unreacted aldehyde. Recrystallize from Ethanol/Water (8:2).

Validation Check (NMR):

  • Pass: Disappearance of aldehyde singlet at

    
     ppm. Appearance of broad carboxylic acid singlet at 
    
    
    
    ppm.[1]
  • Fail: Presence of aldehyde peak > 2% integration area.

Protocol 2: Stability-Indicating HPLC Method for Impurity Profiling

This method is optimized to separate the Acid Intermediate and N-Oxide Impurity from Roflumilast.

  • Column: Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase A: 20 mM Ammonium Acetate buffer (pH 5.0).

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient Program:

    • 0-5 min: 30% B[1]

    • 5-20 min: 30%

      
       80% B (Linear ramp)[1]
      
    • 20-25 min: 80% B[1]

    • 25-30 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 215 nm (Max absorption for the dichloropyridine ring).[4]

System Suitability Criteria:

  • Tailing Factor:

    
     for Roflumilast peak.
    
  • Resolution (

    
    ): 
    
    
    
    between Roflumilast and N-Oxide impurity.
  • Theoretical Plates:

    
    .
    
Quantitative Data Summary

Table 1: Key Spectroscopic Markers for Roflumilast & Intermediates

Moiety1H NMR Shift (

, ppm)
Multiplicity Assignment Logic
-OCHF2

Triplet (

Hz)
Diagnostic for difluoromethoxy; splitting caused by two Fluorine atoms.[1]
Cyclopropyl -CH2-

MultipletHigh field shift distinctive of cyclopropyl ring strain.[1]
Pyridine Protons

SingletOnly present in Final API; indicates successful coupling.[1]
Amide -NH-

Broad SingletConfirms amide bond formation; disappears with

shake.[1]

Table 2: Method Performance Comparison (HPLC vs. UPLC)

ParameterStandard HPLC (Protocol 2) UPLC (BEH C18, 1.7 µm) Implication
Run Time 30 minutes6 minutesUPLC increases throughput by 5x for QC labs.
Solvent Usage ~30 mL/run~3 mL/runUPLC reduces waste disposal costs significantly.
Resolution (N-oxide) 2.23.5UPLC provides higher confidence in purity assessment.
LOD (Impurity) 0.05%0.01%UPLC required for trace analysis < 0.05%.
Analytical Decision Tree

Use this logic flow to select the correct characterization tool based on your development stage.

Figure 2: Analytical Workflow for Roflumilast Development

AnalyticalDecision Stage Development Stage Early Early Synthesis (Structure Confirmation) Stage->Early Process Process Optimization (Reaction Monitoring) Stage->Process QC Final QC Release (Purity & Assay) Stage->QC NMR 1H & 19F NMR (Confirm -OCHF2 & Isomers) Early->NMR Primary LCMS LC-MS/MS (Identify Unknowns) Early->LCMS Secondary IR FT-IR / Raman (Track C=O conversion) Process->IR In-situ HPLC HPLC-UV (Method B) (Quantify Impurities) Process->HPLC IPC (In-Process Control) QC->NMR Reference Standard QC->HPLC Release Testing

Caption: Decision matrix for selecting analytical techniques based on the drug development lifecycle stage.

References
  • Synthesis and Characterization of Novel Roflumilast Analogues. ResearchGate. Retrieved from [Link]

  • Process related and degradation impurities in anti-inflammatory drug Roflumilast. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Rapid Liquid Chromatographic Method for the Determination of Roflumilast in the Presence of Degradation Products. National Institutes of Health (PMC). Retrieved from [Link]

  • Validated HPLC Method for Assay and Content Uniformity Testing of Roflumilast. Asian Journal of Chemistry. Retrieved from [Link]

  • 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic Acid Properties. PubChem. Retrieved from [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 3-Isopropoxy-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

3-Isopropoxy-4-methoxybenzamide is a substituted benzamide derivative, typically utilized as an intermediate in the synthesis of phosphodiesterase (PDE) inhibitors or other pharmaceutical agents. As a chemical intermediate, it often lacks the extensive toxicological datasets associated with marketed drugs. Therefore, the "Precautionary Principle" mandates that it be handled as a hazardous irritant with potential aquatic toxicity.

Effective disposal requires strict adherence to RCRA (Resource Conservation and Recovery Act) guidelines in the US, or equivalent local regulations (e.g., REACH in the EU), ensuring the compound is destroyed via high-temperature incineration rather than released into municipal water systems.

Chemical Identity & Properties
PropertyData
Chemical Name 3-Isopropoxy-4-methoxybenzamide
Chemical Class Substituted Benzamide / Organic Amide
Physical State Solid (Crystalline powder, typically white to off-white)
Solubility Low in water; soluble in organic solvents (DMSO, Methanol, DCM)
Molecular Formula C

H

NO

(Calculated)
Primary Hazards Irritant (Skin, Eye, Respiratory); Aquatic Toxicity (Potential)
Hazard Identification & Risk Assessment

Before disposal, the waste generator must characterize the risk. While specific LD50 data for this exact isomer may be limited, structural analogs (e.g., 3-isopropoxy-4-methoxybenzaldehyde and other methoxybenzamides) exhibit consistent hazard profiles.

  • GHS Classification (Derived from Analogs):

    • H315: Causes skin irritation.[1][2][3][4][5]

    • H319: Causes serious eye irritation.[1][2][3][4][5]

    • H335: May cause respiratory irritation.[1][2][5]

    • H412: Harmful to aquatic life with long-lasting effects (Common for benzamide derivatives).[6]

  • Operational Risk:

    • Dust Explosion: Finely divided organic powders pose a deflagration risk if aerated near ignition sources.

    • Cross-Contamination: Amides can hydrolyze under strong acidic/basic conditions; segregate from strong oxidizers.

Disposal Protocols

This section details the "Cradle-to-Grave" workflow for disposing of 3-Isopropoxy-4-methoxybenzamide.

A. Solid Waste (Bulk Substance & Spills)

Applicability: Expired reagents, reaction byproducts, spill cleanup materials.

  • Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) or reactive metals.

  • Packaging:

    • Place the solid substance in a clear polyethylene bag (minimum 2 mil thickness).

    • Seal the bag with tape or a zip-tie.

    • Place the sealed bag into a secondary container, typically a fiber drum or poly-pail lined with a heavy-duty liner.

  • Labeling:

    • Affix a hazardous waste label.

    • Constituents: clearly write "3-Isopropoxy-4-methoxybenzamide" (do not use abbreviations).

    • Hazard Checkbox: Mark "Irritant" and "Toxic".

  • Final Disposal Method: High-temperature incineration at a permitted TSD (Treatment, Storage, and Disposal) facility.

B. Liquid Waste (Reaction Mixtures & Mother Liquors)

Applicability: HPLC effluent, reaction solvents containing the amide.

  • Characterization: Determine the primary solvent (e.g., Dichloromethane vs. Methanol).

    • Note: The disposal stream is dictated by the solvent , not just the solute.

  • Stream Selection:

    • Halogenated Waste: If dissolved in DCM, Chloroform, etc.

    • Non-Halogenated Waste: If dissolved in Methanol, Ethanol, DMSO, Ethyl Acetate.

  • pH Check: Ensure pH is between 5 and 9. If the reaction involved strong acids/bases, neutralize before adding to the solvent waste carboy to prevent exothermic reactions in the drum.

  • Prohibited Actions: NEVER pour into laboratory sinks. The EPA "Sewer Ban" strictly prohibits flushing pharmaceuticals and chemical intermediates [1].

C. Trace Contaminated Items (P-List/U-List Logic)

Applicability: Empty vials, weighing boats, pipettes.

  • RCRA Empty Status: Containers are considered "RCRA Empty" if all wastes have been removed by normal means (pouring/scraping) AND no more than 3% by weight remains.

  • Protocol:

    • Deface the original label.

    • Dispose of as Solid Hazardous Debris (do not throw in regular trash unless chemically decontaminated, which is operationally inefficient).

Waste Stream Decision Logic (Visualization)

The following diagram illustrates the decision-making process for segregating 3-Isopropoxy-4-methoxybenzamide waste.

DisposalWorkflow Start Waste Generation: 3-Isopropoxy-4-methoxybenzamide StateCheck Determine Physical State Start->StateCheck IsSolid Solid Waste (Powder/Crystals) StateCheck->IsSolid Solid IsLiquid Liquid Waste (Solution/Mother Liquor) StateCheck->IsLiquid Liquid Contaminated Is it Contaminated Debris? (Gloves, Weigh Boats) IsSolid->Contaminated BulkSolid Bulk Chemical IsSolid->BulkSolid SolidDrum Solid Waste Drum (Fiber/Poly) Contaminated->SolidDrum Double Bag BulkSolid->SolidDrum Double Bag & Label Incinerator Final Disposal: High-Temp Incineration SolidDrum->Incinerator SolventCheck Check Solvent Base IsLiquid->SolventCheck Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo NonHalo Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalo HaloCarboy Halogenated Waste Carboy Halo->HaloCarboy NonHaloCarboy Organic Waste Carboy NonHalo->NonHaloCarboy HaloCarboy->Incinerator NonHaloCarboy->Incinerator

Figure 1: Decision tree for the segregation of benzamide waste streams, ensuring compliance with halogenated vs. non-halogenated solvent protocols.

Emergency Response: Spill Management

In the event of a spill, immediate containment prevents environmental release and personnel exposure.

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If the powder is fine and airborne, use an N95 or P100 particulate respirator.

  • Dry Spill (Powder):

    • Do not dry sweep vigorously (creates dust).

    • Cover the spill with a damp paper towel to minimize dust generation.

    • Scoop material into a waste bag using a plastic spatula.

    • Wipe the area with a soap/water solution, followed by an alcohol wipe.

  • Wet Spill (Solution):

    • Absorb with an inert material (vermiculite or spill pads).

    • Do not use combustible materials (like sawdust) if the solvent is flammable (e.g., Acetone/Methanol).

    • Place saturated absorbents into the Solid Waste Drum.

Regulatory Compliance & Documentation
  • US EPA (RCRA): This compound falls under "Process Waste." While it may not have a specific "P" or "U" list code, it must be characterized by the generator. If it exhibits toxicity (via TCLP) or ignitability, it is hazardous.[1] Default to treating as Hazardous Waste to ensure compliance [2].

  • Sewer Ban: Under 40 CFR Part 266 Subpart P, healthcare facilities and labs are prohibited from sewering hazardous pharmaceutical wastes. This applies to intermediates used in drug development [3].

References
  • US Environmental Protection Agency (EPA). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (2019).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[7]

  • PubChem. Compound Summary for Methoxybenzamide Analogs (Safety & Hazards). National Library of Medicine.

Sources

Personal protective equipment for handling 3-Isopropoxy-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and logistical protocols for handling 3-Isopropoxy-4-methoxybenzamide .[1][2]

Note to Researchers: This compound is a structural analog to potent phosphodiesterase-4 (PDE4) inhibitors (e.g., Piclamilast, Roflumilast).[1][2] While specific GHS data for this exact intermediate may be limited, its pharmacophore suggests biological activity and potential genotoxicity similar to the benzamide class.[2] Treat this substance as a Potent Compound (Control Band 3/4) until definitive toxicology data proves otherwise. [1][2]

Part 1: Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy.[2] As a benzamide derivative, the primary risks are inhalation of bioactive dust and systemic absorption via dermal contact .[2]

Hazard Profile (Derived from Analogs)
Hazard CategoryGHS Classification (Projected)H-StatementMechanism of Action
Acute Toxicity Category 4 (Oral)H302: Harmful if swallowed.[1][3]Systemic absorption affecting PDE4 pathways.[2]
Genotoxicity Category 2 (Suspected)H341: Suspected of causing genetic defects.[2]Common warning for benzamide cores (e.g., CAS 55-21-0).[1][2]
Irritation Category 2 (Skin/Eye)H315/H319: Causes skin/eye irritation.[2][3]Acidic/Amide functionality can irritate mucous membranes.[2]
Respiratory Category 3 (STOT-SE)H335: May cause respiratory irritation.[1][2][3]Fine powder inhalation triggers bronchial irritation.[2]

Critical Insight: Standard "lab safety" (lab coat + safety glasses) is insufficient for this compound due to the potential for high potency.[2] You must prevent all dust inhalation.[2]

Part 2: Personal Protective Equipment (PPE) Strategy

The following PPE configuration is designed as a self-validating barrier system . Do not deviate from these specifications.

Respiratory Protection (Primary Defense)
  • Requirement: P3 / P100 Particulate Filter or Powered Air Purifying Respirator (PAPR) .[2]

  • Why: Standard N95 masks allow up to 5% leakage and often fail face-fit tests during movement.[1][2] A P100 filter blocks 99.97% of particles, essential for bioactive dusts.[2]

  • Operational Rule: All open handling (weighing, transfer) must occur inside a Certified Chemical Fume Hood .[2] If work must occur outside a hood (e.g., instrument maintenance), a full-face respirator is mandatory.[1][2]

Hand Protection (Dermal Barrier)[1][2]
  • Material: Double-gloving is required.[1][2]

    • Inner Glove: Nitrile (4 mil / 0.10 mm) - High dexterity.[1][2]

    • Outer Glove: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield) if handling dissolved solutions.[1][2]

  • Why: Benzamides can permeate thin latex or vinyl rapidly.[2] Double gloving provides a "breakthrough indicator" system—if the outer glove is compromised, the inner glove protects while you doff and replace.[2]

  • Protocol: Tape the inner glove cuff to your lab coat sleeve to prevent wrist exposure.[2]

Eye & Body Protection[1][2][4]
  • Eyes: Chemical Splash Goggles (indirect venting).[2] Safety glasses are inadequate because airborne powder can bypass the side shields.[2]

  • Body: Tyvek® Lab Coat (Disposable) or back-closing gown.[1][2] Cotton lab coats trap dust in the fibers, which can then be released later (secondary exposure).[2]

Part 3: Operational Protocol (Step-by-Step)

This workflow minimizes the generation of dust—the primary vector for exposure.[2]

Phase 1: Preparation & Weighing
  • Static Elimination: Place an ionizing bar or anti-static gun inside the fume hood.[2] Benzamides are organic solids prone to static charge, which causes powder to "jump" and disperse.[2]

  • The "Wet" Transfer Method:

    • Do not weigh dry powder directly into a reaction flask if possible.

    • Step A: Weigh the solid into a disposable antistatic weighing boat.

    • Step B: Dissolve the solid in the weighing boat using a small amount of the reaction solvent (if compatible).[2]

    • Step C: Transfer the liquid slurry to the reactor. This eliminates dust generation during the transfer.[2]

Phase 2: Reaction & Cleanup[1][4]
  • Solvent Choice: When possible, use low-volatility solvents to reduce vapor pressure carrying the compound.[2]

  • Decontamination:

    • Do not sweep dry powder spills.[2]

    • Cover spill with a paper towel dampened with 10% Sodium Hypochlorite (Bleach) or a specific surfactant cleaner.[2]

    • Wipe from the outside in to contain the material.[2]

Part 4: Visualizing the Safety Workflow

The following diagram illustrates the decision logic for handling this compound, ensuring no step is missed.

SafetyProtocol cluster_0 Engineering Controls Start Start: Handling 3-Isopropoxy-4-methoxybenzamide RiskAssess 1. Risk Assessment (Check Quantity & Form) Start->RiskAssess IsPowder Is it a Dry Powder? RiskAssess->IsPowder IsSolution Is it in Solution? IsPowder->IsSolution No HoodReq MANDATORY: Certified Fume Hood (Face Velocity > 100 fpm) IsPowder->HoodReq Yes (High Risk) RespReq PPE: Double Nitrile + Goggles + Lab Coat (Tyvek) IsSolution->RespReq Yes (Med Risk) HoodReq->RespReq Weighing Protocol: Static Elimination + Wet Transfer Method RespReq->Weighing Spill Emergency: Do NOT Sweep. Wet Wipe Only. Weighing->Spill If Spilled

Figure 1: Decision logic for selecting engineering controls and PPE based on the physical state of the compound.

Part 5: Emergency Response & Disposal

Accidental Exposure[1][5]
  • Inhalation: Immediately move to fresh air. If breathing is difficult, medical attention is urgent (suspected PDE4 inhibition can alter respiratory function).[2]

  • Skin Contact: Wash with soap and water for 15 minutes .[2][4][5] Do not use alcohol or organic solvents, as they may increase skin permeability of the benzamide.[2]

Disposal (Waste Stream)
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and Tyvek sleeves into a Hazardous Solid Waste drum labeled "Toxic Organic Solid."[2]

  • Liquid Waste: Collect all mother liquors and wash solvents into "Halogenated" or "Non-Halogenated" waste streams (depending on solvent).[2] Do not pour down the drain.

  • Container: Triple rinse the empty container with solvent; add rinsate to the liquid waste stream.[2] Deface the label before discarding the bottle.

References

  • PubChem. (n.d.).[2] 3-Isopropoxy-4-methoxybenzaldehyde (Precursor Data). National Library of Medicine.[2] Retrieved February 25, 2026, from [Link][1][2]

  • Ashton, M. J., et al. (1994).[2][6] Selective type IV phosphodiesterase inhibitors as antiasthmatic agents.[2][6][7] The syntheses and biological activities of 3-(cyclopentyloxy)-4-methoxybenzamides and analogues. Journal of Medicinal Chemistry.[2][6][7] (Context for potency/hazards). Retrieved February 25, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.